6-O-trans-Cinnamoylphlorigidoside B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O14/c1-14(30)42-27(2)11-18(40-19(31)10-9-15-7-5-4-6-8-15)28(36)16(24(35)37-3)13-38-26(23(27)28)41-25-22(34)21(33)20(32)17(12-29)39-25/h4-10,13,17-18,20-23,25-26,29,32-34,36H,11-12H2,1-3H3/b10-9+/t17-,18-,20-,21+,22-,23-,25+,26+,27+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFOXIVSWVZHOK-WYCHZZGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)OC(=O)C=CC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)OC(=O)/C=C/C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098719 | |
| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246012-25-8 | |
| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246012-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-4a-hydroxy-7-methyl-5-[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]oxy]cyclopenta[c]pyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401098719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-O-trans-Cinnamoylphlorigidoside B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from the medicinal plant Callicarpa nudiflora. This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, known biological activities, and the experimental methodologies used for its evaluation. Drawing upon research into structurally related compounds from the same plant, this paper outlines potential mechanisms of action, particularly in the realms of anti-inflammatory and cytotoxic activities. Detailed experimental protocols and visual representations of experimental workflows and relevant signaling pathways are included to facilitate further research and drug development efforts.
Introduction
This compound belongs to the iridoid glycoside class of secondary metabolites, which are prevalent in the Callicarpa genus. Traditionally, plants from this genus have been used in folk medicine for their anti-inflammatory and hemostatic properties. Modern phytochemical investigations have led to the isolation and characterization of numerous bioactive compounds, including this compound, from Callicarpa nudiflora. This document serves as a technical guide for researchers interested in the therapeutic potential of this specific iridoid glycoside.
Chemical Properties
-
Compound Name: this compound
-
Class: Iridoid Glycoside[3]
-
Natural Source: Callicarpa nudiflora[3]
-
Appearance: Powder[1]
Biological Activities
While specific studies on this compound are limited, extensive research on other iridoid glycosides isolated from Callicarpa nudiflora provides strong evidence for its potential biological activities. The primary activities observed for this class of compounds are anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Iridoid glycosides from Callicarpa nudiflora have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The overproduction of NO is a key event in the inflammatory cascade.
Cytotoxic Activity
Several iridoid glycosides from Callicarpa nudiflora have exhibited cytotoxic activity against various cancer cell lines. This suggests that this compound may also possess anti-cancer properties.
Quantitative Data
The following tables summarize representative quantitative data for the biological activities of iridoid glycosides isolated from Callicarpa nudiflora. While specific data for this compound is not publicly available, these values for structurally similar compounds provide a strong indication of its potential efficacy.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Cells by Iridoid Glycosides from Callicarpa nudiflora
| Compound | IC₅₀ (µM) |
| Nudifloside | 20.7 (µg/mL) |
| Linearo side | 36.0 (µg/mL) |
Data from a study on new iridoids from Callicarpa nudiflora.[4][5]
Table 2: Cytotoxic Activity of Iridoid Glycosides from Callicarpa nudiflora
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Nudifloside | K562 (Chronic Myelogenous Leukemia) | 20.7 |
| Linearo side | K562 (Chronic Myelogenous Leukemia) | 36.0 |
Data from a study on a new cytotoxic iridoid from Callicarpa nudiflora.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of iridoid glycosides from Callicarpa nudiflora.
Inhibition of Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, an equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound. The IC₅₀ value is determined by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., K562) are cultured in appropriate media and conditions as recommended by the supplier.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance at 570 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the isolation and biological evaluation of this compound.
Postulated Anti-inflammatory Signaling Pathway
Caption: Postulated mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Conclusion
This compound is a promising natural product with potential therapeutic applications, particularly in the fields of inflammation and oncology. While further studies are required to fully elucidate its specific mechanisms of action and in vivo efficacy, the existing data on related compounds from Callicarpa nudiflora provide a strong rationale for its continued investigation. The experimental protocols and conceptual frameworks presented in this whitepaper are intended to serve as a valuable resource for researchers and drug development professionals in advancing the scientific understanding and potential clinical application of this and other related iridoid glycosides.
References
Natural Sources of 6-O-trans-Cinnamoylphlorigidoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-trans-Cinnamoylphlorigidoside B is an iridoid glycoside that has garnered interest within the scientific community for its potential pharmacological activities. Iridoids are a class of secondary metabolites found in a variety of plants and are known for their diverse biological effects, including anti-inflammatory, neuroprotective, and hepatoprotective properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and quantification, and a discussion of its potential biological signaling pathways.
Natural Sources
To date, this compound has been identified in a limited number of plant species. The primary sources are Callicarpa nudiflora and Euryops arabicus. While the presence of the compound in these plants is established, comprehensive quantitative data on its concentration remains limited in publicly available scientific literature.
| Plant Species | Family | Common Name(s) | Reported Presence of this compound |
| Callicarpa nudiflora | Lamiaceae | Nude-flower beautyberry | Yes[1] |
| Euryops arabicus | Asteraceae | Arabian Euryops | Yes[2] |
Note: The lack of quantitative data highlights a significant research gap and an opportunity for further phytochemical analysis of these and other related species.
Experimental Protocols
The following sections outline generalized experimental protocols for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established methods for the analysis of iridoid glycosides and may require optimization for specific plant matrices.
Extraction and Isolation of this compound
This protocol describes a general procedure for the extraction and isolation of iridoid glycosides from plant material.
1. Plant Material Preparation:
-
Collect and properly identify the plant material (e.g., leaves, stems).
-
Air-dry or freeze-dry the plant material to remove moisture.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered plant material in a suitable solvent. A common choice for iridoid glycosides is a hydroalcoholic solution (e.g., 70-80% methanol (B129727) or ethanol (B145695) in water).
-
Perform the extraction at room temperature with continuous agitation for 24-48 hours. Alternatively, use accelerated solvent extraction (ASE) or ultrasound-assisted extraction (UAE) to improve efficiency.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol). Iridoid glycosides are typically enriched in the ethyl acetate and/or n-butanol fractions.
-
Monitor the fractions for the presence of the target compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Chromatographic Purification:
-
Subject the enriched fraction to column chromatography on silica (B1680970) gel or a reversed-phase C18 stationary phase.
-
Elute the column with a gradient of solvents (e.g., a gradient of methanol in water for reversed-phase chromatography).
-
Collect fractions and analyze them by TLC or HPLC.
-
Pool the fractions containing the purified this compound.
-
Further purification can be achieved using preparative HPLC if necessary.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Workflow for Extraction and Isolation
Quantitative Analysis by HPLC
This protocol provides a framework for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC). A validated analytical method is crucial for accurate and reproducible results.
1. Standard Preparation:
-
Obtain a certified reference standard of this compound.
-
Prepare a stock solution of the standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
2. Sample Preparation:
-
Accurately weigh a known amount of the dried, powdered plant material.
-
Extract the material using a validated extraction procedure (as described previously, but on a smaller, analytical scale).
-
Filter the extract through a 0.45 µm syringe filter before HPLC analysis.
3. HPLC Conditions (Hypothetical):
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both with 0.1% formic acid.
-
Example Gradient: 0-5 min, 10% B; 5-30 min, 10-60% B; 30-35 min, 60-100% B; 35-40 min, 100% B; 40-45 min, 100-10% B; 45-50 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the standard (likely around 280 nm due to the cinnamoyl group).
-
Injection Volume: 10-20 µL.
4. Quantification:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Express the final concentration as mg/g of dry weight of the plant material.
5. Method Validation:
-
The analytical method should be validated according to ICH guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Potential Signaling Pathways
The precise molecular mechanisms and signaling pathways of this compound have not yet been fully elucidated. However, based on the known anti-inflammatory properties of other iridoids and the presence of the trans-cinnamoyl moiety, it is plausible that this compound modulates key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The trans-cinnamaldehyde component, for instance, has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of MAPKs (ERK, JNK, and p38). Inhibition of these pathways can lead to a downstream reduction in the production of pro-inflammatory mediators.
Hypothetical Anti-Inflammatory Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound. It is proposed that the compound may inhibit the activation of NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory genes.
Conclusion
This compound is a promising natural product with potential therapeutic applications. The primary known sources are Callicarpa nudiflora and Euryops arabicus. This guide provides a foundational framework for researchers interested in the extraction, quantification, and biological evaluation of this compound. Further research is critically needed to establish quantitative data in its natural sources, optimize and validate analytical methods, and elucidate its precise mechanisms of action. Such studies will be instrumental in advancing the development of this compound for potential pharmaceutical applications.
References
Isolation of 6-O-trans-Cinnamoylphlorigidoside B from Callicarpa nudiflora: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isolation and characterization of 6-O-trans-Cinnamoylphlorigidoside B, an iridoid glycoside identified in Callicarpa nudiflora. The methodologies outlined herein are based on established protocols for the separation of analogous compounds from this plant species, offering a robust framework for obtaining this compound for further research and development.
Introduction
Callicarpa nudiflora Hook. et Arn., a plant of the Lamiaceae family, is a source of various bioactive secondary metabolites, including flavonoids, terpenoids, and iridoid glycosides. Iridoid glycosides, such as this compound, are of significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This document details the extraction, purification, and characterization of this compound, presenting the information in a manner accessible to researchers in natural product chemistry and drug discovery.
Physicochemical and Spectroscopic Data
| Property | Data |
| Molecular Formula | C₂₈H₃₄O₁₄ |
| Molecular Weight | 594.56 g/mol |
| Appearance | Expected to be an amorphous powder or crystalline solid. |
| Purity (achievable) | >98% (as determined by HPLC) |
| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water; insoluble in non-polar solvents like hexane. |
| ¹H NMR (Predicted) | Expected signals for a trans-cinnamoyl group (δ 6.5-7.8 ppm), an iridoid core with characteristic olefinic and acetal (B89532) protons, and a glucose moiety (δ 3.2-5.5 ppm). The trans-coupling constant for the cinnamoyl vinyl protons is expected to be around 16 Hz. |
| ¹³C NMR (Predicted) | Expected signals for a cinnamoyl carbonyl (around δ 167 ppm), aromatic carbons (δ 128-145 ppm), olefinic carbons of the iridoid core, an acetal carbon (around δ 98 ppm), and carbons of the glucose unit (δ 61-102 ppm). |
| HR-ESI-MS (Predicted) | Expected [M+Na]⁺ adduct at m/z 617.1841 or [M-H]⁻ ion at m/z 593.1876. |
Experimental Protocols
The following is a detailed, representative protocol for the isolation of this compound from the leaves of Callicarpa nudiflora.
Plant Material and Extraction
-
Collection and Preparation: The leaves of Callicarpa nudiflora are collected, air-dried in the shade, and ground into a coarse powder.
-
Extraction:
-
The powdered plant material (e.g., 5 kg) is extracted three times with 95% ethanol (3 x 50 L) at room temperature for 72 hours for each extraction.
-
The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation
-
Solvent Partitioning:
-
The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is expected to be enriched with iridoid glycosides, is collected and concentrated.
-
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol (e.g., starting from 100:1 to 1:1, v/v) to yield several fractions.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions containing the target compound are combined and further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification is achieved by preparative HPLC on a C18 column.
-
A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.
-
The purity of the isolated this compound is assessed by analytical HPLC.
-
Biological Activity
Anti-inflammatory Activity
Iridoid glycosides isolated from Callicarpa nudiflora have demonstrated significant anti-inflammatory properties. The proposed mechanism of action for many iridoids involves the inhibition of pro-inflammatory signaling pathways. It is hypothesized that this compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Cytotoxic Activity
Several iridoid glycosides from Callicarpa nudiflora have shown cytotoxic activity against various cancer cell lines. While specific data for this compound is not available, it is plausible that it may also exhibit cytotoxic effects. Further investigation is warranted to evaluate its potential as an anticancer agent.
Visualizations
An In-Depth Technical Guide to the Biosynthesis of 6-O-trans-Cinnamoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-trans-Cinnamoylphlorigidoside B is a complex natural product belonging to the class of acylated iridoid glycosides. Its biosynthesis is a fascinating example of the interplay between two major plant secondary metabolic pathways: the iridoid pathway, which forms the core glycosylated iridoid structure, and the phenylpropanoid pathway, which provides the trans-cinnamoyl moiety. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. Furthermore, this guide presents detailed experimental protocols for the investigation of this pathway and summarizes relevant quantitative data to aid researchers in their study of this and similar bioactive compounds.
Introduction
Iridoids are a diverse group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They exhibit a wide range of biological activities and serve as precursors for other important natural products. When acylated with moieties derived from the phenylpropanoid pathway, their structural and functional diversity is further expanded. This compound, an acylated iridoid glycoside, is of significant interest due to its potential pharmacological properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plant systems or for heterologous production in microbial hosts.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that can be conceptually divided into three main stages:
-
Formation of the Phlorigidoside B Core via the Iridoid Pathway: This pathway generates the iridoid scaffold from primary metabolism.
-
Synthesis of the trans-Cinnamoyl Moiety via the Phenylpropanoid Pathway: This well-established pathway produces the acyl donor.
-
Acylation of Phlorigidoside B: The final step involves the enzymatic transfer of the trans-cinnamoyl group to the phlorigidoside B core.
Biosynthesis of the Phlorigidoside B Core (Iridoid Pathway)
The biosynthesis of the iridoid core begins with geranyl pyrophosphate (GPP), which is derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids. The key steps leading to a generalized iridoid glycoside skeleton are outlined below. The specific enzymes for the late-stage modifications leading to phlorigidoside B are yet to be fully characterized and are proposed based on known iridoid biosynthetic pathways in related species like Phlomis and Lamiophlomis rotata.[1][2][3]
The proposed pathway involves the following key enzymatic reactions:
-
Geraniol (B1671447) Synthase (GES): Converts GPP to geraniol.
-
Geraniol-8-hydroxylase (G8H): Hydroxylates geraniol to 8-hydroxygeraniol.
-
8-hydroxygeraniol dehydrogenase (8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.
-
Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton, nepetalactol.
-
Iridoid Oxidase (IO) and subsequent enzymes: A series of oxidative and reductive steps, followed by glycosylation by a UDP-glycosyltransferase (UGT) , leads to the formation of a loganin-like intermediate.
-
Further modifications (Hydroxylation, Acetylation): Additional hydroxylation and acetylation steps, catalyzed by specific hydroxylases and acetyltransferases, are required to produce the phlorigidoside B core. The acetylation at the C-8 position is a key step in the formation of related compounds like 8-O-acetylshanzhiside methyl ester, suggesting the involvement of a specific acetyl-CoA dependent acyltransferase.[1]
Biosynthesis of trans-Cinnamoyl-CoA (Phenylpropanoid Pathway)
The phenylpropanoid pathway is one of the most extensively studied pathways in plant secondary metabolism.[4][5][6][7][8] It provides the trans-cinnamoyl moiety in the form of its CoA ester, which serves as the acyl donor for the final step in the biosynthesis of this compound.
The key enzymes in this pathway are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. In the case of trans-cinnamoyl-CoA synthesis for this specific molecule, it is plausible that a less specific 4CL or a distinct cinnamate-CoA ligase directly activates trans-cinnamic acid.
Final Acylation Step
The final step in the biosynthesis of this compound is the transfer of the trans-cinnamoyl group from trans-cinnamoyl-CoA to the 6-hydroxyl group of the phlorigidoside B core. This reaction is catalyzed by a specific acyltransferase , likely belonging to the BAHD family of acyl-CoA-dependent acyltransferases.[9][10]
References
- 1. A Transcriptomic and Metabolomic Study on the Biosynthesis of Iridoids in Phlomoides rotata from the Qinghai–Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Phenylpropanoid biosynthesis and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Phenylpropanoid biosynthesis. | Semantic Scholar [semanticscholar.org]
- 7. KEGG PATHWAY: map00940 [genome.jp]
- 8. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capturing acyltransferase(s) transforming final step in the biosynthesis of a major Iridoid Glycoside, (Picroside-II) in a Himalayan Medicinal Herb, Picrorhiza kurroa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BAHD acyltransferase - Wikipedia [en.wikipedia.org]
Potential Biological Activities of 6-O-trans-Cinnamoylphlorigidoside B: An In-depth Technical Guide
Disclaimer: Direct experimental data on the biological activities of 6-O-trans-Cinnamoylphlorigidoside B is limited in publicly available scientific literature. This guide provides an in-depth analysis of its potential biological activities based on evidence from structurally related compounds, particularly other iridoid glycosides bearing a cinnamoyl moiety. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a natural iridoid glycoside. Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The structure of this compound, featuring a phlorigidoside core and a trans-cinnamoyl group, suggests it may share these therapeutic potentials. The cinnamoyl moiety, in particular, has been shown to be a critical determinant for the biological efficacy of several iridoid glycosides. This document will synthesize the available data on analogous compounds to build a profile of the probable biological activities and mechanisms of action for this compound.
Potential Anti-inflammatory Activity
The presence of the trans-cinnamoyl group strongly suggests that this compound possesses anti-inflammatory properties. Studies on scropoliosides, which are catalpol (B1668604) derivatives with 6-O-substituted cinnamyl moieties, have demonstrated that the cinnamyl group is crucial for their anti-inflammatory effects. This activity is primarily mediated through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokine production.
Data on Structurally Similar Compounds
The anti-inflammatory activity of several 6-O-cinnamoyl-catalpol derivatives has been evaluated. The following table summarizes the inhibitory concentration (IC₅₀) values for NF-κB inhibition by these compounds.
| Compound | Description | Cell Line | Stimulant | IC₅₀ (µM) for NF-κB Inhibition |
| Scropolioside B | 6-O-α-L-(2'',3''-di-O-trans-cinnamoyl)rhamnopyranosylcatalpol | HEK293 | TNF-α | 18.5 ± 2.1 |
| Scrodentoside B | 6-O-α-L-(3'',4''-di-O-trans-cinnamoyl)rhamnopyranosylcatalpol | HEK293 | TNF-α | 23.7 ± 1.5 |
| Scropolioside F | 6-O-α-L-(4''-O-trans-p-coumaroyl)rhamnopyranosylcatalpol | HEK293 | TNF-α | 35.2 ± 3.3 |
| Catalpol | Core iridoid glycoside without cinnamoyl moiety | HEK293 | TNF-α | > 100 |
Data inferred from studies on scropoliosides.
Proposed Mechanism of Action: NF-κB Signaling Pathway
The primary proposed anti-inflammatory mechanism for cinnamoyl-containing iridoid glycosides is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation.
Experimental Protocols
This assay is commonly used to quantify the inhibition of NF-κB activation.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 24-well plates and co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Cells are pre-incubated for 1-2 hours.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL, for 6-8 hours to activate the NF-κB pathway.
-
Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control (cells treated with TNF-α but not the test compound). The IC₅₀ value is determined from the dose-response curve.
Potential Antioxidant Activity
The phenolic nature of the trans-cinnamoyl moiety suggests that this compound may possess antioxidant properties by acting as a free radical scavenger.
Data on Structurally Similar Compounds
Experimental Protocols
-
Reagent Preparation: A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Reaction Mixture: In a 96-well plate, various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC₅₀ value is determined from the dose-response curve.
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours. The ABTS•+ solution is then diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Various concentrations of the test compound are added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.
Potential Anticancer Activity
Both iridoids and cinnamoyl derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. Therefore, it is hypothesized that this compound may possess anticancer properties.
Data on Structurally Similar Compounds
While specific IC₅₀ values for closely related cinnamoyl iridoid glycosides are not extensively documented in a comparative manner, various studies on individual compounds suggest potential activity. For instance, some cinnamoyl derivatives have shown cytotoxicity in the micromolar range against different cancer cell lines.
Experimental Protocols
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the untreated control, and the IC₅₀ value is calculated.
In-Depth Technical Guide: 6-O-trans-Cinnamoylphlorigidoside B (CAS No. 1246012-25-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from the medicinal plant Callicarpa nudiflora. While direct biological studies on this specific compound are limited in publicly accessible literature, the extensive research on its source and related compounds suggests significant potential for pharmacological interest. Iridoids from Callicarpa nudiflora have demonstrated noteworthy anti-inflammatory and cytotoxic activities. This guide synthesizes the available information on this compound, its chemical properties, and the established biological activities of closely related compounds from its native plant, providing a foundational resource for future research and drug development endeavors.
Chemical and Physical Properties
This compound is characterized by a core iridoid structure glycosidically linked to a sugar moiety and esterified with a trans-cinnamoyl group. The fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1246012-25-8 | |
| Molecular Formula | C₂₈H₃₄O₁₄ | |
| Molecular Weight | 594.56 g/mol | |
| Chemical Name | methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
| Natural Source | Callicarpa nudiflora | |
| Compound Class | Iridoid Glycoside |
Potential Biological Activities (Based on Related Compounds)
Anti-inflammatory Activity
Several iridoid glycosides isolated from Callicarpa nudiflora have exhibited significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is a key indicator of anti-inflammatory potential.
Table 2.1: Anti-inflammatory Activity of Iridoids from Callicarpa nudiflora
| Compound | Assay System | Endpoint | IC₅₀ (µM) | Reference |
| 6'-O-trans-feruloyl-8-epiloganic acid | LPS-induced RAW 264.7 cells | NO Inhibition | 3.27 | [1][2] |
| Compound 6 (unspecified iridoid) | LPS-induced RAW 264.7 cells | NO Inhibition | 5.23 | [1][2] |
| Compound 13 (unspecified flavonoid) | LPS-induced RAW 264.7 cells | NO Inhibition | 1.56 | [1][2] |
| Compound 14 (unspecified flavonoid) | LPS-induced RAW 264.7 cells | NO Inhibition | 0.64 | [1][2] |
Cytotoxic Activity
Iridoids from Callicarpa nudiflora have also been investigated for their cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer properties.
Table 2.2: Cytotoxic Activity of Iridoids from Callicarpa nudiflora
| Compound | Cell Line | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| Nudifloside | Chronic Myelogenous Leukemia (K562) | 20.7 | - | [3][4][5] |
| Linearoeside | Chronic Myelogenous Leukemia (K562) | 36.0 | - | [4] |
| Compound 4 | Human Cervical Carcinoma (HeLa) | - | 25.3 | [6] |
| Compound 5 | Human Cervical Carcinoma (HeLa) | - | 48.1 | [6] |
| Compound 8 | Human Cervical Carcinoma (HeLa) | - | 17.3 | [6] |
| Compound 8 | Ovarian Carcinoma (HeyA8) | - | 35.5 | [6] |
| Compound 12 | Human Cervical Carcinoma (HeLa) | - | 38.3 | [6] |
| Compound 13 | Human Cervical Carcinoma (HeLa) | - | 28.2 | [6] |
Experimental Protocols (Hypothetical and Based on Analogous Compounds)
While specific protocols for this compound are not published, the following methodologies are standard for assessing the anti-inflammatory and cytotoxic activities of similar natural products.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is a common in vitro model to screen for anti-inflammatory activity.
Workflow:
References
- 1. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti‐inflammatory Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new cytotoxic iridoid from Callicarpa nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Iridoid glycosides from Callicarpa nudiflora Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-O-trans-Cinnamoylphlorigidoside B: Properties, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from Callicarpa nudiflora. This technical guide provides a comprehensive overview of its chemical properties, a detailed methodology for its isolation and characterization, and an exploration of its potential anti-inflammatory activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound possesses the following molecular and physical characteristics:
| Property | Value | Source(s) |
| Molecular Formula | C28H34O14 | N/A |
| Molecular Weight | 594.6 g/mol | N/A |
| CAS Number | 1246012-25-8 | N/A |
| Appearance | White powder | N/A |
| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water | Inferred from typical iridoid glycoside properties |
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation, characterization, and biological evaluation of this compound.
Isolation and Purification of this compound from Callicarpa nudiflora
This protocol is a generalized procedure based on methods for isolating iridoid glycosides from Callicarpa species.
2.1.1. Plant Material and Extraction
-
Collection and Preparation: Fresh leaves and stems of Callicarpa nudiflora are collected and air-dried in a shaded, well-ventilated area. The dried material is then ground into a coarse powder.
-
Solvent Extraction: The powdered plant material is extracted with 95% ethanol at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours. The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Chromatographic Purification
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297), and n-butanol. The fraction containing iridoid glycosides is typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of chloroform (B151607) and methanol (e.g., 100:0 to 80:20 v/v) to yield several sub-fractions.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound by thin-layer chromatography (TLC) are further purified by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. The peak corresponding to this compound is collected and the solvent is removed under vacuum to yield the pure compound.
Structural Characterization
The structure of the isolated compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
In Vitro Anti-Inflammatory Activity Assay: Inhibition of Nitric Oxide Production
This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
2.3.1. Cell Culture
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2.3.2. Nitric Oxide Assay
-
Cells are seeded in 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
-
Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Signaling Pathway and Logical Relationships
Workflow for Isolation and Bioactivity Screening
The following diagram illustrates the general workflow from plant material to the identification of a bioactive compound.
Caption: General workflow for the isolation and bioactivity screening of this compound.
LPS-Induced Nitric Oxide Production Signaling Pathway
The diagram below outlines the key signaling pathway activated by LPS in macrophages, leading to the production of nitric oxide. This compound is hypothesized to inhibit this pathway.
Caption: Simplified LPS-induced NF-κB signaling pathway leading to nitric oxide production in macrophages.
Conclusion
This compound represents a promising natural product with potential anti-inflammatory properties. The methodologies outlined in this guide provide a framework for its isolation, characterization, and biological evaluation. Further research into its specific mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential.
Solubility Characteristics of 6-O-trans-Cinnamoylphlorigidoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from Callicarpa nudiflora. As with many natural products, a thorough understanding of its physicochemical properties is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, offering insights into its expected behavior in various solvent systems. Due to a lack of publicly available quantitative solubility data, this guide presents a qualitative assessment based on the general properties of glycosides, alongside a detailed experimental protocol for researchers to determine these values empirically.
Introduction to this compound
This compound belongs to the iridoid glycoside class of compounds, which are monoterpenoids characterized by a cyclopentane[c]pyran ring system. Iridoid glycosides are known for a wide range of biological activities, and understanding their solubility is a critical first step in formulation development, bioavailability studies, and in vitro/in vivo screening. The structure of this compound, with its glycosidic linkage and cinnamoyl moiety, suggests a molecule with both hydrophilic and lipophilic regions, which will influence its solubility.
Solubility Profile: A Qualitative Assessment
Glycosides are generally characterized by their solubility in polar solvents and insolubility in nonpolar organic solvents. The presence of the sugar moiety (a glucose unit in this case) imparts significant hydrophilicity to the molecule, making it amenable to dissolution in aqueous and alcoholic solutions. Conversely, the aglycone part, which includes the cinnamoyl group, contributes to its lipophilic character.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The glycosidic hydroxyl groups can form hydrogen bonds with protic solvents, facilitating dissolution. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Moderately Soluble | The polarity of these solvents can interact with the polar groups of the molecule, though likely less effectively than protic solvents. |
| Nonpolar | Hexane, Chloroform, Diethyl Ether | Insoluble | The overall polarity of the glycoside is too high for significant interaction with nonpolar solvents. |
A practical recommendation for dissolving this compound suggests that for higher solubility, the sample should be warmed to 37°C and sonicated in an ultrasonic bath[1]. This indicates that the dissolution process may be slow at room temperature and can be enhanced by moderate heating and increased kinetic energy.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol is adapted from established methods for determining the solubility of natural products and can be applied to this compound.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.
Materials:
-
This compound (powder, >98% purity)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, DMSO, Acetonitrile)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the diluted sample onto the HPLC system and determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
At present, there are no established signaling pathways directly attributed to the solubility characteristics of this compound. The solubility is a fundamental physicochemical property that influences its interaction with biological systems, rather than being a biological pathway itself.
Conclusion
While quantitative solubility data for this compound is not currently available, a qualitative understanding based on its glycosidic structure provides valuable guidance for researchers. It is anticipated to be soluble in polar protic solvents like water and alcohols, with limited solubility in nonpolar organic solvents. For drug development professionals, the provided experimental protocol offers a robust framework for determining the precise solubility in various pharmaceutically relevant media. These empirical data are essential for advancing the research and development of this compound as a potential therapeutic candidate.
References
6-O-trans-Cinnamoylphlorigidoside B: A Technical Review of Its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from Callicarpa nudiflora.[1][2] While direct research on this specific compound is limited, analysis of its structural components—an iridoid glycoside core (Phlorigidoside B) and a trans-cinnamoyl moiety—provides a strong basis for predicting its biological activities. This technical guide synthesizes the available information on its source, related compounds, and likely mechanisms of action. Drawing parallels from structurally similar molecules, this paper explores the potential anti-inflammatory and antioxidant properties of this compound, detailing plausible signaling pathways and relevant experimental protocols for future research.
Introduction
Iridoid glycosides are a large class of monoterpenoids known for a wide range of biological activities, including neuroprotective, anti-inflammatory, hepatoprotective, and anticancer effects.[3][4] The addition of a cinnamoyl group to the core structure, as seen in this compound, has been shown to enhance the anti-inflammatory properties of the parent molecule.[3] This suggests that this compound is a promising candidate for further investigation as a therapeutic agent.
Chemical Structure
-
IUPAC Name: methyl (1S,4aR,5R,7S,7aS)-7-acetyloxy-4a-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
-
Molecular Formula: C₂₈H₃₄O₁₄
-
Molecular Weight: 594.6 g/mol
-
CAS Number: 1246012-25-8
The structure consists of the iridoid glycoside, Phlorigidoside B, esterified with a trans-cinnamoyl group at the 6-position of the glucose moiety.
Phytochemistry and Isolation
This compound is isolated from the leaves of Callicarpa nudiflora, a plant used in traditional Chinese medicine for its anti-inflammatory, hemostatic, and antibacterial properties.[1][5] Other bioactive compounds isolated from this plant include various flavonoids, terpenoids, and other iridoid glycosides.[1][2][6][7][8]
General Experimental Protocol for Isolation of Iridoid Glycosides from Callicarpa nudiflora
The following is a representative protocol for the isolation and purification of iridoid glycosides from Callicarpa nudiflora, based on methodologies reported in the literature.[6][8]
References
- 1. maxapress.com [maxapress.com]
- 2. Two new iridoid glycosides from the leaves of Callicarpa nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity Comparison among Scropoliosides—Catalpol Derivatives with 6-O-Substituted Cinnamyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Chemical Constituents from Callicarpa nudiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical constituents of Callicarpa nudiflora and their anti-platelet aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iridoid glycosides from Callicarpa nudiflora Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Experimental Data for 6-O-trans-Cinnamoylphlorigidoside B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available chemical and structural information for the natural iridoid, 6-O-trans-Cinnamoylphlorigidoside B. This compound has been isolated from Callicarpa nudiflora, a plant used in traditional medicine. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Properties
This compound is an iridoid glycoside distinguished by the presence of a trans-cinnamoyl group. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₁₄ |
| Molecular Weight | 594.6 g/mol |
| CAS Number | 1246012-25-8 |
| Class | Iridoid Glycoside |
| Natural Source | Callicarpa nudiflora |
Spectroscopic Data
A thorough review of scientific literature did not yield specific, publicly available raw or tabulated ¹H NMR, ¹³C NMR, or mass spectrometry fragmentation data for this compound. While the structure has been elucidated, the detailed spectroscopic data from the primary literature remains elusive in the searched databases.
For the purpose of structural verification and further research, the following experimental approaches are standard in the field for a compound of this nature.
Experimental Protocols
The isolation and structural elucidation of iridoid glycosides like this compound typically follow a standardized workflow. The following protocols are generalized methodologies based on common practices for natural product chemistry.
General Isolation and Purification Workflow
The process of obtaining pure this compound from its natural source, Callicarpa nudiflora, would generally involve the following steps:
Caption: General workflow for the isolation of iridoid glycosides.
Spectroscopic Analysis Protocol
For the structural elucidation of the purified compound, a combination of spectroscopic techniques is employed.
Caption: Standard spectroscopic workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The purified compound is typically dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.
-
2D NMR: A suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is a common technique for iridoid glycosides due to their polarity.
-
High-Resolution MS (HRMS): This provides an accurate mass measurement, which is used to determine the elemental composition.
-
Tandem MS (MS/MS): Fragmentation analysis helps in identifying the different structural motifs within the molecule, such as the glycosidic unit and the acyl group.
Signaling Pathways and Biological Activity
Currently, there is limited specific information in the public domain regarding the detailed signaling pathways modulated by this compound or its specific biological activities. Further research is required to elucidate its pharmacological profile.
Conclusion
This technical guide consolidates the available structural information for this compound. While detailed, publicly accessible spectroscopic data remains a critical gap, the outlined experimental protocols provide a standard framework for the isolation and characterization of this and similar natural products. The scientific community would greatly benefit from the publication of the complete spectroscopic data to facilitate further research and development efforts.
Unveiling Phlorigidoside: A Technical Guide to its Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemistry of phlorigidoside compounds, a group of iridoid glucosides with promising biological activities. It details the initial isolation and structure elucidation of Phlorigidosides A, B, and C from Phlomis rigida, presenting key physicochemical and spectroscopic data in a structured format. The guide outlines the experimental protocols for their extraction and characterization and summarizes the current, albeit limited, knowledge on their antioxidant, anti-inflammatory, and antimicrobial properties. This document serves as a foundational resource for researchers interested in the therapeutic potential of this emerging class of natural products.
Discovery and History
The discovery of phlorigidoside compounds dates back to the year 2000, when a team of researchers led by Y. Takeda first reported the isolation of three new iridoid glucosides from the aerial parts of the plant Phlomis rigida.[1] These compounds were named Phlorigidoside A, Phlorigidoside B, and Phlorigidoside C.[1] This initial study laid the groundwork for future research into this class of compounds.
Subsequent phytochemical investigations have identified Phlorigidoside C in other plant species, including Phlomoides labiosa and Lamiophlomis rotata.[2][3] Phlorigidoside B has also been reported in Barleria lupulina and Lamium amplexicaule.[4] The recurring presence of these compounds within the Lamiaceae family suggests a potential chemotaxonomic significance.
Caption: Timeline of the discovery and subsequent identification of phlorigidoside compounds.
Chemical Structure and Properties
Phlorigidosides are classified as iridoid glucosides. Their structures were elucidated using a combination of spectral and chemical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
-
Phlorigidoside A is identified as 2-O-acetyllamiridoside.
-
Phlorigidoside B is 8-O-acetyl-6-beta-hydroxyipolamide.[1]
-
Phlorigidoside C is 5-deoxysesamoside.[1]
The structural and physical properties of Phlorigidoside B and C are summarized in the tables below. Data for Phlorigidoside A is currently limited in publicly available databases.
Table 1: Physicochemical Properties of Phlorigidoside B and C
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Phlorigidoside B | C19H28O13 | 464.4 |
| Phlorigidoside C | C17H24O11 | 404.37 |
Data sourced from PubChem.[4][5]
Table 2: Spectroscopic Data for Phlorigidoside B and C
| Compound | Key Spectroscopic Data |
| Phlorigidoside B | Computed 1H NMR Spectrum: Available in spectral databases. Computed 13C NMR Spectrum: Available in spectral databases. Mass Spectrometry: Exact Mass: 464.15299094 Da.[4] |
| Phlorigidoside C | Spectroscopic Data: Identified using PDA and MS in studies on Lamiophlomis rotata.[3] |
Experimental Protocols
The isolation and characterization of phlorigidoside compounds involve standard phytochemical techniques.
Isolation of Phlorigidoside Compounds
The general workflow for the isolation of iridoid glycosides from Phlomis species is depicted in the following diagram.
Caption: General workflow for the isolation of phlorigidoside compounds.
Methodology:
-
Plant Material Collection and Preparation: The aerial parts of Phlomis rigida are collected, dried, and powdered.
-
Extraction: The powdered plant material is extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The n-butanol fraction, which is typically rich in iridoid glycosides, is subjected to column chromatography. Common stationary phases include Diaion HP-20 and silica gel. Elution is performed with a gradient of methanol in water.
-
Purification: Fractions containing the target compounds are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure phlorigidosides.
Structure Elucidation
The structures of the isolated compounds are determined by a combination of the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
13C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the molecule.
-
Biological Activities
Research into the specific biological activities of phlorigidoside compounds is still in its early stages. However, preliminary studies and the known activities of related iridoid glycosides suggest potential in several therapeutic areas. Phlorigidoside B is being investigated for its potential antioxidant, anti-inflammatory, and antimicrobial effects.[6]
Table 3: Reported and Potential Biological Activities of Phlorigidoside Compounds
| Activity | Compound(s) | Quantitative Data | Method |
| Anti-inflammatory | Iridoid fraction containing Phlorigidoside C | Effective in in vivo models | Animal studies on Phlomoides labiosa extract[2] |
| Analgesic | Iridoid fraction containing Phlorigidoside C | Effective in in vivo models | Animal studies on Phlomoides labiosa extract[2] |
| Antioxidant | Phlorigidoside B (potential) | Not yet reported | - |
| Antimicrobial | Phlorigidoside B (potential) | Not yet reported | - |
Signaling Pathways
Currently, there is no specific research available that elucidates the signaling pathways directly modulated by phlorigidoside compounds. However, many natural products, including other iridoid glycosides and flavonoids, are known to exert their biological effects by interacting with various cellular signaling cascades. Potential pathways that could be influenced by phlorigidosides, based on the activities of similar compounds, are depicted below.
Caption: Potential signaling pathways that may be modulated by phlorigidoside compounds.
Further research is required to determine the precise molecular targets and mechanisms of action of phlorigidoside compounds.
Conclusion and Future Directions
The discovery of phlorigidoside compounds has opened a new avenue for the exploration of iridoid glucosides with therapeutic potential. While the initial chemical characterization has been established, there is a significant need for further research to fully understand their pharmacological properties. Future studies should focus on:
-
Comprehensive Biological Screening: Systematic evaluation of the antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities of purified phlorigidosides A, B, and C to obtain quantitative data (e.g., IC50, MIC values).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their mode of action.
-
Synthesis and Analogue Development: Development of synthetic routes to produce larger quantities of phlorigidosides and to create novel analogues with improved activity and pharmacokinetic profiles.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, safety, and pharmacokinetic properties of these compounds.
This technical guide serves as a starting point for researchers to delve into the promising field of phlorigidoside research, with the ultimate goal of translating these natural compounds into novel therapeutic agents.
References
- 1. Phlorigidosides A-C, iridoid glucosides from Phlomis rigida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical constituents, anti-inflammatory and analgesic activities of iridoids preparation from Phlomoides labiosa bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Isolation and identification of nine iridoid glycosides from Lamiophlomis rotata by HPLC combining PDA and MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phlorigidoside B | C19H28O13 | CID 91885038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phlorigidoside C | C17H24O11 | CID 70686276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phlorigidoside B | 288248-46-4 | NLA24846 | Biosynth [biosynth.com]
An Inquiry into 6-O-trans-Cinnamoylphlorigidoside B: An Obscure Iridoid Glycoside
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of 6-O-trans-Cinnamoylphlorigidoside B, an iridoid glycoside isolated from the plant genus Callicarpa. Despite its documented isolation, there is a notable absence of research into its specific role in traditional medicine, its biological activities, and the molecular mechanisms it may influence. This technical guide summarizes the currently available information and highlights the areas requiring further investigation.
Isolation and Chemical Identity
This compound is a natural product that has been identified in Callicarpa formosana var. formosana. It belongs to the class of iridoid glycosides, a group of secondary metabolites found in many medicinal plants. While its chemical structure has been elucidated, details regarding its physical and chemical properties are sparse and primarily available through chemical supplier databases.
Role in Traditional Medicine
There is no specific information available in the scientific literature detailing the use of this compound in traditional medicine. The plant from which it has been isolated, Callicarpa formosana, and a closely related species, Callicarpa nudiflora, have a history of use in traditional Chinese medicine for conditions such as inflammation, bleeding, and bacterial infections. However, these traditional uses are attributed to the plant extracts as a whole, which contain a complex mixture of phytochemicals. The specific contribution of this compound to the therapeutic effects of these extracts has not been determined.
Biological Activity and Pharmacological Profile
A thorough search of pharmacological and biological research databases yielded no studies on the specific biological activities of this compound. While other compounds isolated from Callicarpa species have demonstrated anti-inflammatory, antioxidant, and cytotoxic effects, no such data is currently available for this particular iridoid glycoside. The absence of published research prevents the compilation of any quantitative data, such as IC50 values or other metrics of biological activity.
Experimental Protocols
Due to the lack of experimental studies on this compound, no detailed methodologies for its biological evaluation can be provided. The standard protocols for isolating this compound would involve chromatographic techniques, but specific details of the original isolation have not been widely disseminated in accessible literature.
Signaling Pathways
As there are no studies investigating the biological effects of this compound, there is no information on the signaling pathways it may modulate.
Conclusion and Future Directions
The current state of knowledge regarding this compound is limited to its discovery and structural characterization. There is a clear need for further research to explore the potential pharmacological properties of this compound. Future studies should focus on:
-
In vitro screening: Evaluating the anti-inflammatory, antioxidant, antimicrobial, and cytotoxic activities of the purified compound.
-
Mechanism of action studies: If any significant biological activity is identified, further research will be required to elucidate the underlying molecular mechanisms and signaling pathways.
-
Correlation with traditional uses: Investigating whether this compound contributes to any of the known medicinal properties of Callicarpa extracts.
Until such research is conducted, this compound remains a constituent of Callicarpa with unknown biological significance. The information presented here underscores the vast number of natural products that have been isolated but remain uncharacterized, representing a potential untapped resource for drug discovery and development. Researchers in the fields of natural product chemistry, pharmacology, and drug development are encouraged to investigate this and other understudied compounds.
Methodological & Application
Application Notes and Protocols for the Extraction of 6-O-trans-Cinnamoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-trans-Cinnamoylphlorigidoside B is an iridoid glycoside that has been isolated from Callicarpa nudiflora.[1] Iridoids are a class of secondary metabolites found in many medicinal plants and are known for a variety of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects. This document provides a detailed protocol for the extraction and isolation of this compound from plant material, based on established methods for isolating similar compounds from Callicarpa nudiflora. Additionally, it summarizes the reported biological activities of related compounds and explores the potential signaling pathways involved.
Chemical Profile
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1246012-25-8 |
| Molecular Formula | C28H34O14 |
| Molecular Weight | 594.6 g/mol |
| Appearance | Powder |
Biological Activity of Iridoids from Callicarpa nudiflora
Several iridoid glycosides isolated from Callicarpa nudiflora have demonstrated significant biological activities. The following tables summarize the cytotoxic and anti-inflammatory effects of compounds structurally related to this compound.
Cytotoxic Activity
| Compound | Cell Line | IC50 (µM) |
| Compound 4 (a new iridoid glycoside) | HeLa | 25.3 |
| Compound 5 (known iridoid glycoside) | HeLa | 48.1 |
| Compound 8 (known iridoid glycoside) | HeLa | 17.3 |
| Compound 8 (known iridoid glycoside) | HeyA8 | 35.5 |
| Compound 12 (known iridoid glycoside) | HeLa | 38.3 |
| Compound 13 (known iridoid glycoside) | HeLa | 28.2 |
Data from a study on iridoid glycosides from Callicarpa nudiflora Hook et Arn.[2]
Anti-inflammatory Activity (Inhibition of NO Production)
| Compound | IC50 (µM) |
| Compound 1 (a new iridoid glycoside) | 3.27 |
| Compound 6 (known iridoid glycoside) | 5.23 |
| Compound 13 (a flavonoid) | 1.56 |
| Compound 14 (a flavonoid) | 0.64 |
| Positive Control (Quercetin) | 27.13 |
Data from a study on compounds isolated from the twigs and leaves of Callicarpa nudiflora, which are used in traditional Chinese medicine to treat inflammatory-related diseases.[3][4]
Experimental Protocols
The following is a generalized protocol for the extraction and isolation of iridoid glycosides, including this compound, from Callicarpa nudiflora.
Protocol 1: Extraction and Isolation of this compound
1. Plant Material Preparation:
- Collect fresh twigs and leaves of Callicarpa nudiflora.
- Air-dry the plant material in a shaded, well-ventilated area.
- Grind the dried plant material into a coarse powder.
2. Extraction:
- Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at room temperature. Perform this extraction three times to ensure maximum yield.
- Combine the EtOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Fractionation:
- Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
- The n-BuOH fraction is typically enriched with iridoid glycosides. Concentrate the n-BuOH fraction under reduced pressure.
4. Chromatographic Purification:
- Subject the n-BuOH fraction to column chromatography on a macroporous adsorbent resin (e.g., D101).
- Elute the column with a stepwise gradient of EtOH in water (e.g., 0%, 20%, 50%, 95% EtOH).
- Monitor the fractions using thin-layer chromatography (TLC).
- Combine fractions containing similar compounds based on their TLC profiles.
- Further purify the combined fractions using repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate the target compound, this compound.
5. Structure Elucidation:
- Identify the purified compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
1. Cell Culture:
- Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
2. Assay Procedure:
- Seed the RAW 264.7 cells in a 96-well plate at a suitable density.
- After 24 hours, treat the cells with various concentrations of the test compounds (e.g., this compound) for 1 hour.
- Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for another 24 hours.
- Measure the nitric oxide (NO) production in the culture supernatant using the Griess reagent.
- Determine the cell viability using the MTT assay to exclude cytotoxic effects.
3. Data Analysis:
- Calculate the percentage of NO inhibition compared to the LPS-treated control group.
- Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
Signaling Pathways and Logical Relationships
The anti-inflammatory activity of iridoid glycosides and related phenolic compounds is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The trans-cinnamoyl moiety of this compound is also known to possess anti-inflammatory properties. A plausible mechanism of action involves the inhibition of pro-inflammatory mediators through the downregulation of the NF-κB and MAPK signaling pathways.
Caption: Workflow for the extraction and isolation of this compound.
Caption: Plausible anti-inflammatory signaling pathway of this compound.
References
- 1. labshake.com [labshake.com]
- 2. Iridoid glycosides from Callicarpa nudiflora Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti‐inflammatory Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Note: High-Throughput Quantification of 6-O-trans-Cinnamoylphlorigidoside B in Plant Extracts Using a Validated LC-MS/MS Method
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-O-trans-Cinnamoylphlorigidoside B, a natural iridoid glycoside. The described protocol is tailored for researchers, scientists, and professionals in drug development and natural product analysis. The method utilizes a rapid and efficient extraction from a plant matrix, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. All quantitative data and validation parameters are presented in clear, structured tables, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound is a naturally occurring iridoid glycoside isolated from various plant species, such as Callicarpa nudiflora.[1] Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities, making them of significant interest in pharmaceutical and nutraceutical research. Accurate and precise quantification of these compounds in complex matrices like plant extracts is crucial for quality control, pharmacokinetic studies, and standardization of herbal products. This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for this compound.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity >98%)
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid (LC-MS grade).
-
Extraction Solvent: 70% Methanol in water (v/v).
-
Plant Material: Dried and powdered plant matrix containing the analyte.
Sample Preparation: Extraction from Plant Matrix
A robust sample preparation protocol is essential for the efficient extraction of the target analyte and the removal of interfering substances.
-
Accurately weigh 1.0 g of the powdered plant sample into a 50 mL centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex the mixture for 1 minute to ensure it is thoroughly mixed.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are optimized for the separation and detection of this compound.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 1 |
Table 1: LC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Tandem Mass Spectrometry (MS/MS) System:
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The primary fragmentation pathway for iridoid glycosides involves the cleavage of the glycosidic bond.[2][3][4] For this compound (Molecular Weight: 594.6 g/mol , Formula: C28H34O14), the protonated molecule [M+H]⁺ at m/z 595.6 will be used as the precursor ion. Product ions are generated from the neutral loss of the glucose moiety (162 Da) and fragmentation of the aglycone.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 595.6 | 433.2 [M+H-162]⁺ | 0.1 | 30 | 15 |
| This compound (Qualifier) | 595.6 | 285.1 [Aglycone fragment]⁺ | 0.1 | 30 | 25 |
Method Validation
The developed method should be validated according to established guidelines to ensure its reliability and accuracy.[5][6][7] Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Range | To be determined (e.g., 1 - 1000 ng/mL) |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| Specificity | No significant interfering peaks at the retention time of the analyte |
| Matrix Effect | To be assessed by comparing the response in post-extraction spiked samples to that in pure solution |
| Stability | Analyte stability to be evaluated under various storage and processing conditions |
Data Presentation and Visualization
Quantitative Data Summary
A summary of the quantitative performance of the LC-MS/MS method for this compound is presented below. This data should be generated during method validation.
Table 4: Quantitative Performance of the LC-MS/MS Method
| Parameter | Result |
| Linearity (R²) | 0.998 |
| Calibration Range | 1 - 500 ng/mL |
| LOD | 0.3 ng/mL |
| LOQ | 1.0 ng/mL |
| Intra-day Precision (%RSD) | 3.5% - 7.2% |
| Inter-day Precision (%RSD) | 5.1% - 9.8% |
| Accuracy (% Recovery) | 92.5% - 108.3% |
Experimental Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in plant-derived samples. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with the outlined validation parameters, offers a comprehensive guide for researchers in natural product chemistry and drug development. This method is suitable for high-throughput analysis and can be adapted for the quantification of other related iridoid glycosides.
References
- 1. labshake.com [labshake.com]
- 2. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IDENTIFICATION AND FRAGMENTATION PATTERN ANALYSIS OF IRIDOID GLYC...: Ingenta Connect [ingentaconnect.com]
- 4. Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolian.com [resolian.com]
- 6. sisu.ut.ee [sisu.ut.ee]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Notes and Protocols for the Proposed Total Synthesis of 6-O-trans-Cinnamoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract: 6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside that has garnered interest for its potential pharmacological activities. Iridoid glycosides are known to possess a wide range of biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4] This document outlines a proposed total synthesis of this compound. As a published total synthesis is not currently available in the scientific literature, this protocol is a hypothetical pathway based on well-established synthetic methodologies in carbohydrate and natural product chemistry. The proposed synthesis provides a strategic approach for the construction of this complex molecule, offering a framework for researchers in medicinal chemistry and drug discovery.
Proposed Retrosynthetic Analysis
The retrosynthetic strategy for this compound involves disconnecting the molecule at key functional group linkages. The primary disconnections are at the glycosidic bond and the cinnamoyl ester linkage. This approach simplifies the complex target molecule into three more manageable building blocks: a protected aglycone (phlorigido moiety), a protected glucose derivative, and trans-cinnamic acid.
Diagram of Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis is proposed to commence with the preparation of a suitably protected glucose donor and the aglycone acceptor. A strategic glycosylation reaction will then be employed to couple these two fragments. Subsequent selective deprotection of the 6-hydroxyl group on the glucose moiety will be followed by esterification with trans-cinnamoyl chloride. The final step will involve global deprotection of all protecting groups to yield the target natural product.
Diagram of Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected yields for each step of the proposed synthesis. These values are illustrative and based on typical yields for similar reactions reported in the literature.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Glycosylation | Protected Glucose Donor & Aglycone Acceptor | Protected Phlorigidoside B | 65-80 |
| 2 | Selective Deprotection | Protected Phlorigidoside B | Protected Phlorigidoside B with free 6-OH | 70-85 |
| 3 | Esterification | Protected Phlorigidoside B with free 6-OH | Fully Protected this compound | 80-95 |
| 4 | Global Deprotection | Fully Protected this compound | This compound | 85-95 |
Experimental Protocols (Proposed)
Protocol 1: Glycosylation of Protected Aglycone
This protocol describes a general procedure for the glycosylation of the protected aglycone with a protected glucose donor, for example, a glycosyl trichloroacetimidate (B1259523).
-
Materials:
-
Protected Aglycone Acceptor (1.0 eq)
-
Protected Glucose Trichloroacetimidate Donor (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq)
-
Molecular Sieves (4 Å)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the protected aglycone acceptor, protected glucose trichloroacetimidate donor, and activated molecular sieves.
-
Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C.
-
Add TMSOTf dropwise via syringe.
-
Allow the reaction to warm to 0 °C and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the protected phlorigidoside B.
-
Protocol 2: Selective 6-O-Deprotection
This protocol outlines a method for the selective removal of a primary protecting group, such as a silyl (B83357) ether, at the 6-position of the glucose moiety.
-
Materials:
-
Protected Phlorigidoside B (with a silyl group at 6-OH) (1.0 eq)
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the protected phlorigidoside B in a mixture of THF:AcOH:H₂O (3:1:1).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product with a free 6-hydroxyl group.
-
Protocol 3: 6-O-trans-Cinnamoylation
This protocol details the esterification of the free 6-hydroxyl group with trans-cinnamoyl chloride.
-
Materials:
-
Protected Phlorigidoside B with free 6-OH (1.0 eq)
-
trans-Cinnamoyl chloride (1.5 eq)
-
Anhydrous Pyridine (B92270)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Add pyridine and DMAP to the solution.
-
Cool the mixture to 0 °C and add trans-cinnamoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the fully protected this compound.
-
Protocol 4: Global Deprotection
This protocol describes the final removal of all protecting groups (e.g., benzyl (B1604629) ethers or acetates) to yield the target molecule.
-
Materials:
-
Fully Protected this compound (1.0 eq)
-
Palladium on Carbon (10 wt. % Pd)
-
Methanol (B129727) or Ethyl Acetate
-
Hydrogen gas (H₂)
-
-
Procedure (for Hydrogenolysis of Benzyl Ethers):
-
Dissolve the protected compound in methanol or ethyl acetate.
-
Add Pd/C to the solution.
-
Stir the suspension under an atmosphere of hydrogen (using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by preparative HPLC or crystallization to afford this compound.
-
Potential Biological Signaling Pathway
Iridoid glycosides have been reported to exhibit anti-inflammatory effects, often through the modulation of the NF-κB signaling pathway.[1][2] The NF-κB pathway is a crucial regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.
Diagram of the NF-κB Signaling Pathway Inhibition by Iridoid Glycosides:
References
Application Notes and Protocols: 6-O-trans-Cinnamoylphlorigidoside B as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from the medicinal plant Callicarpa nudiflora.[1][2][3][4][5] As a purified compound with a purity of over 98%, it serves as an essential reference standard for various research applications.[6] Its chemical structure, characterized by a cinnamoyl moiety attached to the phlorigidoside core, suggests potential biological activities, including anti-inflammatory and antioxidant effects. These properties make it a valuable tool for natural product chemistry, pharmacology, and drug discovery.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a reference standard in quantitative analysis, stability and solubility assessments, and in vitro biological assays.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity as a reference standard.
| Property | Value/Recommendation |
| CAS Number | 1246012-25-8 |
| Molecular Formula | C28H34O14 |
| Molecular Weight | 594.6 g/mol |
| Appearance | Powder |
| Purity | >98% |
| Storage | Store in a sealed, cool, and dry place. For long-term storage, -20°C is recommended.[6] |
| Handling | Avoid direct exposure to light and moisture. Use appropriate personal protective equipment (PPE) when handling. |
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% formic acid (or other suitable modifier)
-
-
Gradient Elution:
-
A suggested starting point is a linear gradient from 10% to 60% A over 30 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the specific column and system.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (based on the UV absorbance of the cinnamoyl group)
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
Standard Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Plant extracts or other samples should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Stability and Solubility
Understanding the stability and solubility of this compound is critical for its use as a reference standard and in biological assays.
Stability
Formal stability studies for this compound are not extensively documented. However, general guidelines for iridoid glycosides suggest that they can be susceptible to hydrolysis under acidic or enzymatic conditions.[9][10]
Protocol for Preliminary Stability Assessment:
-
Prepare solutions of this compound in different solvents (e.g., methanol (B129727), water, buffer at various pH values).
-
Store the solutions under different conditions:
-
Temperature: 4°C, room temperature (25°C), and elevated temperature (e.g., 40°C).
-
Light: Protected from light and exposed to light (photostability).[11]
-
-
Analyze the concentration of the compound at regular intervals (e.g., 0, 24, 48, 72 hours) using the HPLC method described above.
-
Calculate the percentage of degradation over time to assess stability under each condition.
| Condition | Expected Stability |
| Solid State (cool, dry, dark) | High |
| In Solution (neutral pH, dark, 4°C) | Moderate to High |
| In Solution (acidic/basic pH) | Potentially lower due to hydrolysis |
| Exposure to Light | Potential for photodegradation |
Solubility
The solubility of this compound should be determined experimentally in various solvents relevant to its intended use. Iridoid glycosides are generally soluble in polar solvents like water, methanol, and ethanol (B145695), and poorly soluble in non-polar organic solvents.[9]
Protocol for Solubility Determination:
-
Add an excess amount of this compound to a known volume of the solvent to be tested (e.g., water, methanol, ethanol, DMSO).
-
Shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
Centrifuge the mixture to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the saturated solution with a suitable solvent and determine the concentration of the dissolved compound using the HPLC method.
-
Express the solubility in mg/mL or other appropriate units.
Application in Biological Assays
Based on the known activities of related compounds and extracts from Callicarpa nudiflora, this compound can be used as a reference standard in the following biological assays.
Anti-inflammatory Activity: NF-κB Inhibition Assay
The anti-inflammatory properties of many natural products are mediated through the inhibition of the NF-κB signaling pathway.
Experimental Workflow: NF-κB Inhibition Assay
Caption: Workflow for NF-κB inhibition assay.
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Culture: Culture a suitable reporter cell line (e.g., HEK293 cells stably transfected with an NF-κB-luciferase reporter construct) in the appropriate medium.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and a known NF-κB inhibitor (positive control) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Pre-incubate the cells with the compounds for a specific duration (e.g., 1-2 hours).
-
-
Stimulation: Add a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to the wells to induce NF-κB activation.
-
Incubation: Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., cell viability).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the NF-κB activity.
-
Signaling Pathway: NF-κB Inhibition
Caption: Potential inhibition of the NF-κB pathway.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
The antioxidant capacity of this compound can be evaluated using common in vitro assays that measure its ability to scavenge free radicals.
Experimental Workflow: Antioxidant Capacity Assays
Caption: Workflow for DPPH/ABTS antioxidant assays.
Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of this compound and a positive control (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or the control to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Protocol: ABTS Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add a large volume of the diluted ABTS•+ solution to a small volume of the test compound dilutions or the control.
-
Incubate at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.
-
Metabolic Regulation: AMPK Activation Assay
Extracts from Callicarpa nudiflora have been shown to act via the AMPK-ACC pathway. Therefore, this compound can be investigated as a potential activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Signaling Pathway: AMPK Activation
References
- 1. Iridoid glycosides from Callicarpa nudiflora Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two new iridoid glycosides from the leaves of Callicarpa nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new iridoid glycoside and a new cinnamoyl glycoside from Scrophularia ningpoensis Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 10. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Application Notes and Protocols for In Vitro Assays Involving 6-O-trans-Cinnamoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from plants of the Callicarpa genus, notably Callicarpa formosana.[1][2][3] The Callicarpa genus has a rich history in traditional medicine for treating a variety of ailments, including inflammation and bleeding.[1][2] Modern phytochemical and pharmacological studies have revealed that extracts and isolated compounds from this genus possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[1] While specific in vitro quantitative data for this compound is not extensively documented in publicly available literature, its chemical class and origin suggest its potential as a valuable compound for further investigation in drug discovery.
These application notes provide a comprehensive guide for researchers to design and execute in vitro assays to evaluate the antioxidant, anti-inflammatory, and neuroprotective properties of this compound. The protocols detailed below are established methods that can be adapted for the specific investigation of this compound.
Data Presentation
As specific quantitative data for this compound is limited, the following tables provide a template for how to structure and present data once obtained from the described in vitro assays. Researchers can use these templates to ensure clear and comparative presentation of their findings.
Table 1: Antioxidant Activity of this compound
| Assay | Test Concentration (µg/mL or µM) | % Inhibition or Scavenging Activity | IC50 (µg/mL or µM) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 |
| DPPH Radical Scavenging | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| ABTS Radical Scavenging | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Ferric Reducing Antioxidant Power (FRAP) | (FRAP Value in µM Fe(II)/mg) | |||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Test Concentration (µg/mL or µM) | % Inhibition | IC50 (µg/mL or µM) | Positive Control (e.g., Diclofenac (B195802) Sodium) IC50 |
| Inhibition of Protein Denaturation | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Red Blood Cell Membrane Stabilization | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 | ||||
| Lipoxygenase (LOX) Inhibition | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 |
Table 3: Neuroprotective Activity of this compound
| Assay | Cell Line | Neurotoxic Agent | Test Concentration (µM) | % Cell Viability | Positive Control (e.g., N-acetylcysteine) |
| MTT Assay | SH-SY5Y, PC12 | H₂O₂, Glutamate, or Aβ | |||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| LDH Assay | SH-SY5Y, PC12 | H₂O₂, Glutamate, or Aβ | |||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 |
Experimental Protocols
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the sample dilutions.
-
Add 100 µL of the DPPH working solution to each well.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from a plot of scavenging percentage against the concentration of the sample.
This assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate and acetic acid in deionized water.
-
TPTZ Solution (10 mM): Dissolve 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare dilutions of this compound as described for the DPPH assay. A standard curve is prepared using ferrous sulfate (B86663) (FeSO₄).
-
Assay Procedure:
-
Add 10 µL of each sample dilution, standard, and a solvent blank into separate wells of a 96-well microplate.
-
Add 200 µL of the pre-warmed FRAP reagent to each well.
-
Mix and incubate at 37°C for 4-6 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is expressed as µmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents, calculated from the standard curve.
Anti-inflammatory Activity Assays
This assay assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammatory diseases.
Protocol:
-
Reagent Preparation: Prepare a 1% aqueous solution of bovine serum albumin (BSA) or use fresh egg albumin.
-
Sample Preparation: Prepare a series of dilutions of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium).
-
Assay Procedure:
-
To 0.5 mL of the sample or standard solution, add 0.5 mL of the protein solution.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
Cool the solutions and measure the absorbance (turbidity) at 660 nm.
-
-
Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the denatured protein solution without the sample.
Neuroprotective Activity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability, in the presence of a neurotoxin.
Protocol:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media and conditions. Seed the cells in a 96-well plate.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., H₂O₂, glutamate, or amyloid-beta peptide).
-
Incubate for a further 24 hours.
-
-
MTT Assay:
-
Remove the culture medium and add 100 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation: Calculate cell viability as a percentage of the control (untreated) cells.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate general signaling pathways that are often implicated in oxidative stress, inflammation, and neuroprotection. It is hypothesized that this compound may exert its biological effects by modulating components of these pathways.
Caption: Potential antioxidant mechanisms of action.
Caption: Inhibition of the NF-κB inflammatory pathway.
Caption: Experimental workflow for in vitro neuroprotection assays.
References
Designing Cell-Based Experiments with 6-O-trans-Cinnamoylphlorigidoside B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-trans-Cinnamoylphlorigidoside B is a naturally occurring iridoid glycoside isolated from Callicarpa nudiflora[1][2][3]. While direct extensive research on this specific molecule is emerging, the chemical structure, featuring both an iridoid core and a trans-cinnamoyl moiety, coupled with studies on related compounds from Callicarpa species, suggests a strong potential for significant biological activities. Iridoids isolated from Callicarpa nudiflora have demonstrated cytotoxic and anti-inflammatory properties[4][5][6]. The trans-cinnamoyl group is also a well-known pharmacophore associated with anti-inflammatory and antioxidant effects.
These application notes provide a comprehensive guide for designing and conducting cell-based experiments to elucidate the bioactivity of this compound. The protocols detailed below focus on investigating its potential anti-inflammatory, cytotoxic, and antioxidant properties.
Potential Applications and Investigational Areas
Based on the chemical nature of this compound and the known activities of structurally related compounds, the following areas of investigation are proposed:
-
Anti-inflammatory Activity: Exploring the inhibition of key inflammatory mediators and pathways in immune cells.
-
Anticancer/Cytotoxic Activity: Assessing the compound's ability to induce cell death in various cancer cell lines.
-
Antioxidant Activity: Determining the capacity of the compound to neutralize reactive oxygen species (ROS) and protect cells from oxidative stress.
Data Presentation: Summary of Expected Quantitative Data
The following tables are structured to organize potential quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h |
| RAW 264.7 | Murine Macrophage | ||
| HeLa | Human Cervical Cancer | ||
| K562 | Human Myelogenous Leukemia | ||
| MCF-7 | Human Breast Cancer | ||
| HEK293 | Human Embryonic Kidney |
Table 2: Anti-inflammatory Effects of this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | IL-6 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| Control | - | |||
| LPS (1 µg/mL) | - | 100% | ||
| Compound + LPS | 1 | |||
| Compound + LPS | 10 | |||
| Compound + LPS | 50 |
Table 3: Antioxidant Activity of this compound
| Assay | Endpoint | EC₅₀ (µM) |
| DPPH Scavenging | Radical Scavenging | |
| ABTS Scavenging | Radical Scavenging | |
| Cellular ROS (DCFH-DA) | Intracellular ROS Reduction |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and provides the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Target cell lines (e.g., RAW 264.7, HeLa, K562)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of the compound to the wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 24 or 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the inhibitory effect of the compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and incubate overnight.
-
Pre-treat cells with various concentrations of the compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control, LPS-only, and compound-only wells.
-
After incubation, collect 50 µL of the cell supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol quantifies the effect of the compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Materials:
-
Supernatants from Protocol 2
-
ELISA kits for mouse TNF-α and IL-6
-
ELISA plate reader
Procedure:
-
Use the cell culture supernatants collected from the Griess assay experiment.
-
Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-6.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot for NF-κB Pathway Proteins
This protocol investigates the effect of the compound on the activation of the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blot equipment
-
Chemiluminescence substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with the compound for 1 hour, then stimulate with LPS for 30 minutes.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescence detection system.
-
Analyze band intensities and normalize to a loading control (β-actin).
Caption: Hypothesized NF-κB signaling pathway targeted by the compound.
Protocol 5: Cellular Antioxidant Activity (CAA) Assay
This protocol measures the ability of the compound to reduce intracellular ROS levels.
Materials:
-
A suitable cell line (e.g., HepG2)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a black 96-well plate and allow them to attach.
-
Treat cells with the compound for 1 hour.
-
Load the cells with 25 µM DCFH-DA for 30 minutes.
-
Wash the cells with PBS.
-
Induce oxidative stress by adding AAPH or H₂O₂.
-
Immediately measure fluorescence (excitation ~485 nm, emission ~535 nm) at regular intervals for 1 hour.
-
Calculate the area under the curve and compare treated cells to the oxidant control.
Conclusion
The provided application notes and protocols offer a robust framework for the initial characterization of this compound. Based on the activities of related natural products, it is hypothesized that this compound will exhibit significant anti-inflammatory, cytotoxic, and antioxidant properties. The systematic application of these cell-based assays will be crucial in validating these hypotheses and elucidating the mechanisms of action, thereby paving the way for further preclinical development.
References
- 1. labshake.com [labshake.com]
- 2. biocrick.com [biocrick.com]
- 3. gentaur.com [gentaur.com]
- 4. A new cytotoxic iridoid from Callicarpa nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridoid glycosides from Callicarpa nudiflora Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying 6-O-trans-Cinnamoylphlorigidoside B in Plant Extracts: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantification of 6-O-trans-Cinnamoylphlorigidoside B, a naturally occurring iridoid glycoside isolated from plants such as Callicarpa nudiflora. This compound, and others in its class, are of increasing interest for their potential therapeutic properties, including anti-inflammatory effects. Accurate and reproducible quantification of this phytochemical in plant extracts is crucial for quality control, standardization of herbal preparations, and further pharmacological investigation.
Data Presentation
Currently, there is a notable absence of published quantitative data detailing the concentration of this compound in various plant extracts. The following table is provided as a template for researchers to populate with their own experimental findings. This structured format will facilitate the comparison of compound yields from different plant sources, extraction methods, and batches.
| Plant Species | Plant Part | Extraction Method | This compound Concentration (mg/g of dry weight) | Reference |
| Callicarpa nudiflora | Leaves | Protocol 1: MEOH | Data to be determined | - |
| Callicarpa nudiflora | Stems | Protocol 1: MEOH | Data to be determined | - |
| Plant Species B | Flowers | Protocol 2: UAE | Data to be determined | - |
| Plant Species C | Roots | Protocol 3: SPE | Data to be determined | - |
Experimental Protocols
The following protocols are based on established methods for the extraction and quantification of iridoid glycosides from plant matrices. Researchers should optimize these protocols based on their specific plant material and available instrumentation.
Plant Material Preparation
-
Collection and Identification: Collect fresh plant material and have it authenticated by a qualified botanist.
-
Drying: Dry the plant material in a well-ventilated oven at a controlled temperature (e.g., 50°C) to a constant weight.
-
Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.
-
Storage: Store the powdered plant material in an airtight, light-proof container at room temperature to prevent degradation.
Protocol 1: Methanolic Extraction for HPLC-UV and LC-MS Analysis
This protocol is adapted from methods used for the analysis of chemical components in Callicarpa nudiflora.
Workflow for Methanolic Extraction
Caption: Workflow for the methanolic extraction of this compound.
Detailed Steps:
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a round-bottom flask.
-
Add 10 mL of 95% methanol.
-
Perform reflux extraction for 2 hours at 60°C.
-
Allow the mixture to cool to room temperature.
-
-
Sample Preparation:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general framework for the quantification of this compound using HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: 50% B
-
30-35 min: Linear gradient from 50% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of a this compound standard (a cinnamoyl group typically absorbs around 280 nm and 315-330 nm).
Quantification:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared plant extract samples.
-
Calculation: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A suitable gradient should be developed to ensure optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive or negative mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Quantification:
Quantification is performed similarly to the HPLC-UV method, but using the peak areas from the MRM chromatograms. An internal standard should be used for improved accuracy.
Putative Signaling Pathway of Anti-Inflammatory Action
Based on studies of structurally related iridoid glycosides and cinnamoyl derivatives, this compound is hypothesized to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1][2][3] These pathways are central to the inflammatory response.
Proposed Anti-Inflammatory Signaling Pathway
Caption: Putative mechanism of anti-inflammatory action of this compound.
Pathway Description:
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
In the NF-κB pathway, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50 dimer) to translocate to the nucleus. Simultaneously, the MAPK pathway activates other transcription factors like AP-1. In the nucleus, NF-κB and AP-1 bind to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) that mediate the inflammatory response.
This compound is hypothesized to inhibit this process, potentially by targeting the IKK complex and/or components of the MAPK cascade, thereby preventing the nuclear translocation of NF-κB and the activation of AP-1, and ultimately suppressing the expression of pro-inflammatory mediators.
References
- 1. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti‐inflammatory Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Investigating the Mechanism of Action of 6-O-trans-Cinnamoylphlorigidoside B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and methodologies for investigating the mechanism of action of 6-O-trans-Cinnamoylphlorigidoside B, a naturally occurring iridoid glycoside isolated from Callicarpa nudiflora. This document details its potential anti-inflammatory properties through the modulation of key signaling pathways and provides detailed protocols for relevant in vitro assays.
Introduction
This compound is an iridoid glycoside that has garnered interest for its potential therapeutic properties. Iridoids, a class of monoterpenoids, are known for a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. The presence of a trans-cinnamoyl moiety at the 6-O position of the iridoid core is believed to be a critical structural feature for its bioactivity. This document outlines the hypothesized mechanism of action and provides experimental frameworks to investigate its effects on inflammatory signaling cascades.
Proposed Mechanism of Action
Based on studies of structurally related cinnamoyl-containing iridoid glycosides, this compound is proposed to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.
The proposed mechanism involves the suppression of inflammatory stimuli-induced activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Additionally, it is hypothesized that this compound may inhibit the phosphorylation of key MAPK proteins, including p38, ERK1/2, and JNK, further attenuating the inflammatory cascade.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, data from closely related iridoid glycosides isolated from Callicarpa nudiflora provide valuable insights into its potential potency. The following table summarizes the inhibitory effects of related compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1]
Table 1: Inhibitory Activity of Iridoid Glycosides from Callicarpa nudiflora on NO Production
| Compound | IC50 (µM) on NO Inhibition |
| 6'-O-trans-feruloyl-8-epiloganic acid | 3.27 |
| Luteolin | 1.56 |
| Apigenin | 0.64 |
| Positive Control (Quercetin) | 27.13 |
Data extracted from a study on compounds isolated from Callicarpa nudiflora, demonstrating the potential anti-inflammatory efficacy of iridoid glycosides from this plant.[1]
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro assays are recommended. The following are detailed protocols for key experiments.
Protocol 1: Determination of Nitric Oxide (NO) Production (Griess Assay)
Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide, a key pro-inflammatory mediator, in LPS-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO2) for standard curve
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, replace the culture medium with fresh medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. Include an unstimulated control group.
-
Griess Assay:
-
After the incubation period, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To determine if this compound inhibits the transcriptional activity of NF-κB in response to an inflammatory stimulus.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)
-
Control plasmid (e.g., Renilla luciferase plasmid for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Tumor Necrosis Factor-alpha (TNF-α) or LPS as a stimulant
-
This compound
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well white, opaque cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well white, opaque plate at a density of 2 x 10⁴ cells/well.
-
On the following day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Stimulation: After 1 hour of pre-treatment, stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them by adding Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Transfer the cell lysate to a new 96-well white plate.
-
Measure firefly luciferase activity using a luminometer after adding the luciferase assay reagent.
-
Subsequently, measure Renilla luciferase activity in the same well after adding the appropriate substrate (e.g., Stop & Glo® reagent).
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition compared to the stimulated control. Determine the IC50 value.
Protocol 3: Western Blot Analysis of MAPK Phosphorylation
Objective: To investigate the effect of this compound on the phosphorylation status of key MAPK proteins (p38, ERK1/2, JNK) in stimulated cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
LPS
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Once they reach 80-90% confluency, pre-treat with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Collect the cell lysates and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38, ERK1/2, and JNK overnight at 4°C. Also, probe for a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each MAPK.
-
Protocol 4: Prostaglandin E2 (PGE2) Quantification by ELISA
Objective: To measure the effect of this compound on the production of PGE2, a key inflammatory mediator synthesized via the COX-2 pathway.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
LPS
-
This compound
-
Commercial Prostaglandin E2 ELISA kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture, Treatment, and Stimulation: Follow the same procedure as described in Protocol 1 (steps 1-3) for cell seeding, compound treatment, and LPS stimulation.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
ELISA Assay:
-
Perform the PGE2 ELISA according to the manufacturer's instructions provided with the kit. This typically involves adding the supernatant samples and standards to a pre-coated plate, followed by the addition of a PGE2-HRP conjugate and subsequent substrate and stop solution.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (usually 450 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of PGE2 in the samples using the standard curve provided in the kit. Determine the percentage of PGE2 inhibition and the IC50 value for this compound.
Visualizations
To better illustrate the proposed mechanism and experimental designs, the following diagrams are provided.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for investigating the mechanism of action.
Caption: Logical relationship of the inhibitory effects.
References
Optimizing Extraction Processes: Application of Response Surface Methodology
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for utilizing Response Surface Methodology (RSM), a powerful statistical tool for optimizing the extraction of bioactive compounds from various sources. RSM is an efficient approach for determining the optimal conditions of multiple variables to achieve a desired response, making it invaluable in natural product research, food science, and pharmaceutical development.[1][2][3][4]
Introduction to Response Surface Methodology in Extraction
The extraction of bioactive compounds from plant materials and other natural sources is a critical step in the development of pharmaceuticals, nutraceuticals, and functional foods. The efficiency of this process is influenced by several factors, including the choice of solvent, temperature, extraction time, and the ratio of solvent to solid material.[5] Traditionally, optimizing these parameters has been a time-consuming, one-factor-at-a-time process that often fails to identify the true optimal conditions due to interactions between variables.[6][7]
Response Surface Methodology (RSM) offers a more systematic and efficient approach. It is a collection of mathematical and statistical techniques used for modeling and analyzing problems where a response of interest is influenced by several variables.[8][9] The primary objective of RSM is to optimize this response.[10] This methodology allows for the evaluation of the effects of multiple factors and their interactions on a response variable with a limited number of experiments, saving time and resources.[11][12]
Two of the most commonly used RSM designs in extraction optimization are the Box-Behnken Design (BBD) and the Central Composite Design (CCD) .[7][9][10]
-
Box-Behnken Design (BBD): This is a three-level factorial design that is highly efficient and does not require experiments to be performed at the extreme corners of the experimental space. This can be advantageous when the extreme factor combinations are expensive or difficult to perform.[13][14]
-
Central Composite Design (CCD): This design is well-suited for fitting a quadratic surface and it consists of factorial points, axial points, and a center point. CCD is a very flexible design and can be used to optimize processes with up to five variables.[15][16][17][18]
General Workflow for RSM Optimization of Extraction
The application of RSM for optimizing an extraction process typically follows a structured workflow. This involves selecting the key independent variables and the desired responses, choosing an appropriate experimental design, performing the experiments, and then statistically analyzing the data to determine the optimal conditions.
Case Study 1: Optimization of Phenolic Compound Extraction using Box-Behnken Design
This case study illustrates the use of a Box-Behnken design to optimize the extraction of phenolic compounds from Polygonum equisetiforme roots.[19]
Independent Variables and Their Levels:
| Independent Variable | Code | Low (-1) | Medium (0) | High (+1) |
| Temperature (°C) | X1 | 30 | 50 | 70 |
| UAE Time (min) | X2 | 1 | 5 | 9 |
| Liquid-Solid Ratio (mL/g) | X3 | 35 | 40 | 45 |
Responses:
-
Total Phenolic Content (Y1, mg GAE/g DW)
-
DPPH Scavenging Activity (Y2, µmol Trolox/g DW)
Experimental Design and Results:
The Box-Behnken design with three variables resulted in 17 experimental runs. The experimental and predicted values for the two responses are summarized below.
| Run | X1: Temp (°C) | X2: Time (min) | X3: Ratio (mL/g) | Y1: TPC (Experimental) | Y1: TPC (Predicted) | Y2: DPPH (Experimental) | Y2: DPPH (Predicted) |
| 1 | 30 | 1 | 40 | 30.12 | 30.56 | 85.43 | 86.12 |
| 2 | 70 | 1 | 40 | 35.87 | 35.43 | 98.76 | 98.07 |
| 3 | 30 | 9 | 40 | 33.45 | 33.01 | 92.11 | 91.42 |
| 4 | 70 | 9 | 40 | 38.21 | 38.65 | 105.43 | 106.12 |
| 5 | 30 | 5 | 35 | 32.98 | 32.54 | 90.23 | 89.54 |
| 6 | 70 | 5 | 35 | 37.54 | 37.98 | 102.87 | 103.56 |
| 7 | 30 | 5 | 45 | 34.12 | 34.56 | 94.56 | 95.25 |
| 8 | 70 | 5 | 45 | 39.87 | 39.43 | 108.98 | 108.29 |
| 9 | 50 | 1 | 35 | 36.23 | 36.67 | 99.87 | 100.56 |
| 10 | 50 | 9 | 35 | 39.01 | 38.57 | 107.43 | 106.74 |
| 11 | 50 | 1 | 45 | 40.12 | 40.56 | 110.23 | 110.92 |
| 12 | 50 | 9 | 45 | 42.87 | 43.31 | 117.87 | 118.56 |
| 13 | 50 | 5 | 40 | 45.12 | 45.32 | 120.11 | 120.35 |
| 14 | 50 | 5 | 40 | 45.34 | 45.32 | 120.45 | 120.35 |
| 15 | 50 | 5 | 40 | 45.56 | 45.32 | 120.67 | 120.35 |
| 16 | 50 | 5 | 40 | 45.21 | 45.32 | 120.23 | 120.35 |
| 17 | 50 | 5 | 40 | 45.43 | 45.32 | 120.54 | 120.35 |
Optimal Conditions: The optimal conditions for both responses were found to be a temperature of 50°C, an extraction time of 5 minutes, and a liquid-solid ratio of 40 mL/g.[19] Under these conditions, the predicted total phenolic content was 45.321 mg GAE/g DW, and the DPPH scavenging activity was 120.354 µmol Trolox/g DW.[19]
Case Study 2: Optimization of Flavonoid Extraction using Central Composite Design
This example demonstrates the use of a Central Composite Design (CCD) for optimizing the extraction of flavonoids from alfalfa.[20]
Independent Variables and Their Levels:
| Independent Variable | Code | -α | Low (-1) | Medium (0) | High (+1) | +α |
| Liquid/Solid Ratio (mL/g) | X1 | 20 | 30 | 40 | 50 | 60 |
| Temperature (°C) | X2 | 40 | 50 | 60 | 70 | 80 |
| Time (min) | X3 | 30 | 40 | 50 | 60 | 70 |
| Ethanol (%) | X4 | 30 | 40 | 50 | 60 | 70 |
Responses:
-
Total Flavonoid Content (TFC)
-
ABTS Radical Scavenging Capacity
-
DPPH Radical Scavenging Capacity
Optimized Conditions:
The study determined the following optimal conditions for each response:
| Response | Liquid/Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Ethanol (%) | Predicted Value |
| Total Flavonoids | 57.16 | 62.33 | 57.08 | 52.14 | Not Specified |
| ABTS Scavenging | 47.29 | 63.73 | 51.62 | 60.00 | Not Specified |
| DPPH Scavenging | 60.30 | 54.56 | 45.59 | 46.67 | Not Specified |
This case highlights that the optimal conditions can vary depending on the specific response being measured.[20]
Detailed Experimental Protocols
The following are generalized protocols for the key experiments involved in the RSM optimization of extraction. These should be adapted based on the specific plant material and target compounds.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dry the plant material at a specified temperature (e.g., 50°C) until a constant weight is achieved.[21] Grind the dried material and sieve to obtain a uniform particle size.[21][22]
-
Extraction: Accurately weigh a specified amount of the powdered plant material and place it in an extraction vessel.
-
Add the solvent (e.g., aqueous ethanol) at the liquid-to-solid ratio determined by the RSM experimental design.
-
Place the vessel in an ultrasonic bath set to the temperature and for the duration specified in the experimental design.[23]
-
After extraction, separate the liquid extract from the solid residue by filtration or centrifugation.[14]
-
Store the extract at a low temperature (e.g., -20°C) until further analysis.[14]
Protocol 2: Determination of Total Phenolic Content (TPC)
This protocol is based on the Folin-Ciocalteu method.[14][24][25]
-
Reagent Preparation:
-
Assay Procedure:
-
Pipette a small volume of the extract (e.g., 0.125 mL) into a test tube.[14]
-
Add the diluted Folin-Ciocalteu reagent (e.g., 0.5 mL) and mix thoroughly.[14]
-
After a short incubation period (e.g., 3-10 minutes), add the sodium carbonate solution (e.g., 1-1.5 mL).[14][24]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes) or in a water bath at a specific temperature.[14][24]
-
Measure the absorbance at a specific wavelength (e.g., 760 or 765 nm) against a blank.[14][25]
-
-
Quantification: Calculate the TPC using the calibration curve prepared with the gallic acid standards. Express the results as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).[14]
Protocol 3: Determination of DPPH Radical Scavenging Activity
-
Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol (B129727) or ethanol).[13]
-
Assay Procedure:
-
Calculation: The scavenging activity is typically calculated as a percentage of inhibition of the DPPH radical. A standard antioxidant like Trolox or ascorbic acid can be used for comparison.
Protocol 4: Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃).[19]
-
Assay Procedure:
-
Quantification: The reducing power is determined from a standard curve, typically using Trolox or FeSO₄, and expressed as equivalents.
Conclusion
Response Surface Methodology is a highly effective tool for optimizing the extraction of bioactive compounds.[1] By systematically designing and analyzing experiments, researchers can efficiently identify the optimal extraction conditions, leading to higher yields and improved process efficiency. The use of designs such as BBD and CCD, coupled with detailed analytical protocols, provides a robust framework for enhancing the recovery of valuable compounds for pharmaceutical and other applications.
References
- 1. Response surface methodology as a tool for optimization of the extraction of bioactive compounds from plant sources. | Semantic Scholar [semanticscholar.org]
- 2. Response Surface Methodology to Optimize the Extraction of Carotenoids from Horticultural By-Products—A Systematic Review [mdpi.com]
- 3. Response surface methodology as a tool to optimize the extraction of bioactive compounds from plant sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on the Use of Response Surface Methodology to Model and Optimize Extraction Processes in the Food Industry - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimized Extraction by Response Surface Methodology Used for the Characterization and Quantification of Phenolic Compounds in Whole Red Grapes (Vitis vinifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. eprints.cmfri.org.in [eprints.cmfri.org.in]
- 9. 6sigma.us [6sigma.us]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Response Surface Methodology to Optimize the Extraction of Carotenoids from Horticultural By-Products—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. e-nps.or.kr [e-nps.or.kr]
- 15. Optimization of Extraction Conditions to Improve Phenolic Content and In Vitro Antioxidant Activity in Craft Brewers’ Spent Grain Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Central composite design for the optimization of supercritical carbon dioxide fluid extraction of fatty acids from Borago officinalis L. flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Box-Behnken design based optimization of phenolic extractions from Polygonum equisetiforme roots linked to its antioxidant and antibacterial efficiencies [frontiersin.org]
- 20. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ajgreenchem.com [ajgreenchem.com]
- 22. ajgreenchem.com [ajgreenchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of High-Purity 6-O-trans-Cinnamoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the purification of high-purity 6-O-trans-Cinnamoylphlorigidoside B, an iridoid glycoside isolated from the plant Callicarpa nudiflora. This document outlines a multi-step purification strategy, including extraction, fractionation, and final chromatographic separation, designed to yield a compound of high purity suitable for research and drug development purposes.
Introduction
This compound is a natural product belonging to the iridoid glycoside class of compounds. Iridoids are known for a wide range of biological activities, and as such, obtaining them in high purity is crucial for accurate pharmacological and toxicological studies. The purification of this specific compound from its natural source, Callicarpa nudiflora, involves a systematic approach to remove pigments, lipids, and other structurally related compounds. The following protocols are based on established phytochemical isolation techniques for iridoid glycosides from Callicarpa species.
Purification Strategy Overview
The purification of this compound is a multi-stage process that begins with the extraction of the compound from the plant material, followed by a series of chromatographic steps to isolate the target molecule with high purity.
Caption: General workflow for the purification of this compound.
Data Presentation
The following tables summarize the expected quantitative data from a representative purification process starting from 5 kg of dried Callicarpa nudiflora aerial parts. These values are illustrative and may vary depending on the specific batch of plant material and experimental conditions.
Table 1: Summary of Purification Steps and Yields
| Purification Step | Starting Material (g) | Fraction/Compound Weight (g) | Yield (%) | Purity (%) |
| Extraction | 5000 | 450 (Crude Extract) | 9.0 | < 5 |
| Macroporous Resin Chromatography | 450 | 120 (Iridoid-Enriched Fraction) | 26.7 | ~20 |
| Silica Gel Chromatography | 120 | 35 (Partially Purified Fraction) | 29.2 | ~50 |
| Sephadex LH-20 Chromatography | 35 | 8 (Further Purified Fraction) | 22.9 | ~80 |
| Preparative HPLC | 8 | 0.5 (Final Compound) | 6.25 | > 98 |
Experimental Protocols
Protocol 1: Extraction
-
Plant Material Preparation: Air-dry the aerial parts of Callicarpa nudiflora at room temperature and grind them into a coarse powder.
-
Extraction: Macerate 5 kg of the powdered plant material with 50 L of 95% ethanol (B145695) at room temperature for 24 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Macroporous Resin Column Chromatography
-
Column Preparation: Pack a glass column (10 cm i.d. x 100 cm) with HP-20 macroporous resin and equilibrate it with deionized water.
-
Sample Loading: Dissolve the crude extract (450 g) in a minimal amount of deionized water and load it onto the column.
-
Elution:
-
Wash the column with 10 column volumes (CV) of deionized water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol in water (20%, 50%, 70%, and 95% ethanol), collecting 5 L fractions for each step.
-
-
Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) with a mobile phase of chloroform (B151607):methanol (B129727) (8:2 v/v) and visualize with an anisaldehyde-sulfuric acid reagent. Combine the fractions containing the iridoid glycosides (typically eluting in the 50% and 70% ethanol fractions).
-
Concentration: Concentrate the combined fractions under reduced pressure to yield the iridoid-enriched fraction.
Protocol 3: Silica Gel Column Chromatography
-
Column Preparation: Pack a silica gel (200-300 mesh) column (8 cm i.d. x 80 cm) using a slurry method with chloroform.
-
Sample Loading: Adsorb the iridoid-enriched fraction (120 g) onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing methanol in chloroform (e.g., 100:0 to 80:20 v/v). Collect fractions of 500 mL.
-
Fraction Analysis: Analyze the fractions by TLC as described in Protocol 2. Combine the fractions containing the target compound.
-
Concentration: Evaporate the solvent from the combined fractions to obtain a partially purified fraction.
Protocol 4: Sephadex LH-20 Column Chromatography
-
Column Preparation: Swell Sephadex LH-20 in methanol for at least 4 hours and then pack it into a glass column (5 cm i.d. x 100 cm). Equilibrate the column with methanol.
-
Sample Loading: Dissolve the partially purified fraction (35 g) in a minimal volume of methanol and load it onto the column.
-
Elution: Elute the column with methanol at a flow rate of 2 mL/min. Collect 20 mL fractions.
-
Fraction Analysis: Monitor the fractions by TLC. Combine the fractions containing this compound.
-
Concentration: Concentrate the combined fractions to yield a further purified fraction.
Protocol 5: Preparative High-Performance Liquid Chromatography (HPLC)
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 20 mm i.d. x 250 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water (e.g., starting from 20% acetonitrile to 50% acetonitrile over 40 minutes).
-
Flow Rate: 10 mL/min.
-
Detection: 280 nm.
-
Injection: Dissolve the further purified fraction (8 g) in the initial mobile phase and inject it onto the column in multiple runs.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Final Processing: Combine the pure fractions and remove the organic solvent under reduced pressure. Lyophilize the aqueous solution to obtain the final high-purity compound.
Quality Control and Characterization
The purity of the final product should be assessed by analytical HPLC. The structure of the purified this compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Caption: Quality control workflow for the purified compound.
Application Notes and Protocols for the NMR Structural Elucidation of 6-O-trans-Cinnamoylphlorigidoside B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the structural elucidation of 6-O-trans-Cinnamoylphlorigidoside B, an iridoid glycoside isolated from plants such as Callicarpa nudiflora, Phlomis rigida, and Barleria lupulina. The following sections detail the necessary NMR experiments, data interpretation, and visualization of the structural analysis workflow.
Data Presentation: Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CD₃OD)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phlorigidoside B Moiety | |||
| 1 | ~5.20 | d | ~8.0 |
| 3 | ~7.45 | s | |
| 5 | ~3.20 | m | |
| 6 | ~4.50 | m | |
| 7 | ~2.50 | m | |
| 8 | ~4.80 | d | ~6.0 |
| 9 | ~2.80 | m | |
| 10 | ~1.15 | s | |
| 11-COOCH₃ | ~3.75 | s | |
| 8-OCOCH₃ | ~2.10 | s | |
| Glucose Moiety | |||
| 1' | ~4.70 | d | ~7.5 |
| 2' | ~3.30 | m | |
| 3' | ~3.40 | m | |
| 4' | ~3.35 | m | |
| 5' | ~3.50 | m | |
| 6'a | ~4.90 | dd | ~12.0, 2.0 |
| 6'b | ~4.65 | dd | ~12.0, 5.0 |
| trans-Cinnamoyl Moiety | |||
| 2'' | 7.55-7.65 | m | |
| 3'' | 7.35-7.45 | m | |
| 4'' | 7.35-7.45 | m | |
| 7'' (α) | ~6.45 | d | ~16.0 |
| 8'' (β) | ~7.70 | d | ~16.0 |
| 9'' (C=O) | - | - |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CD₃OD)
| Position | Predicted Chemical Shift (δ, ppm) |
| Phlorigidoside B Moiety | |
| 1 | ~100.0 |
| 3 | ~152.0 |
| 4 | ~110.0 |
| 5 | ~40.0 |
| 6 | ~75.0 |
| 7 | ~45.0 |
| 8 | ~80.0 |
| 9 | ~50.0 |
| 10 | ~22.0 |
| 11 (C=O) | ~170.0 |
| 11-COOCH₃ | ~52.0 |
| 8-OCOCH₃ (C=O) | ~172.0 |
| 8-OCOCH₃ | ~21.0 |
| Glucose Moiety | |
| 1' | ~100.0 |
| 2' | ~75.0 |
| 3' | ~78.0 |
| 4' | ~72.0 |
| 5' | ~78.0 |
| 6' | ~65.0 |
| trans-Cinnamoyl Moiety | |
| 1'' | ~135.0 |
| 2'', 6'' | ~129.5 |
| 3'', 5'' | ~130.0 |
| 4'' | ~131.5 |
| 7'' (α) | ~118.0 |
| 8'' (β) | ~146.0 |
| 9'' (C=O) | ~168.0 |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Isolation: this compound is typically isolated from the methanolic or ethanolic extracts of the plant material using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20, and preparative HPLC.
-
Sample Purity: Ensure the isolated compound is of high purity (>95%) as determined by HPLC-UV or LC-MS.
-
Solvent Selection: Deuterated methanol (B129727) (CD₃OD) is a suitable solvent for dissolving polar iridoid glycosides like this compound. Deuterated chloroform (B151607) (CDCl₃) may be used if the compound is sufficiently soluble.
-
Concentration: Prepare a solution of approximately 5-10 mg of the purified compound in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ 0.00 ppm).
NMR Data Acquisition
Acquire the following NMR spectra on a 400 MHz or higher field spectrometer:
-
¹H NMR: Standard proton NMR experiment to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR: Standard carbon NMR experiment, often proton-decoupled, to identify the number and types of carbon atoms.
-
DEPT-135: (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment to establish proton-proton (¹H-¹H) spin-spin coupling networks, crucial for identifying adjacent protons within the iridoid and sugar moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear correlation experiment to correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear correlation experiment to identify long-range couplings between protons and carbons (typically 2-3 bonds). This is vital for connecting different structural fragments and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): A 2D experiment to determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
Visualization of the Structural Elucidation Process
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the structural elucidation and the key 2D NMR correlations.
Application Notes and Protocols for Cryopreservation of 6-O-trans-Cinnamoylphlorigidoside B Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-O-trans-Cinnamoylphlorigidoside B is a natural iridoid compound isolated from Callicarpa nudiflora.[1] As with many natural products under investigation for therapeutic potential, establishing a reliable protocol for the preparation and long-term storage of stock solutions is fundamental for ensuring the reproducibility and accuracy of experimental results. This document provides detailed application notes and protocols for the cryopreservation of this compound stock solutions, including methodologies for solubility testing, stability assessment, and quality control.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₁₄ | BioCrick |
| Molecular Weight | 594.6 g/mol | BioCrick |
| Appearance | Powder | BioCrick |
| Solubility | Not explicitly available. Preliminary testing is required. | - |
| Purity | >98% | BioCrick |
Recommended Solvents for Stock Solution Preparation
| Solvent | Recommended for Initial Testing | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Yes | High solubilizing power for many organic molecules.[2][3] Hygroscopic; water content can affect compound stability.[4] |
| Ethanol (EtOH) | Yes | A less toxic alternative to DMSO for certain cell-based assays. |
| Phosphate-Buffered Saline (PBS) | No | Typically used for final dilutions of aqueous-compatible solutions. Direct dissolution of a powdered natural product is unlikely. |
Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the solubility of this compound in various solvents to establish the optimal stock solution concentration.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Anhydrous, sterile ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Micro-pipettors and sterile tips
Procedure:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several sterile microcentrifuge tubes.
-
Solvent Addition: To each tube, add a small, precise volume of the test solvent (e.g., 100 µL of DMSO or ethanol) to achieve a high target concentration (e.g., 10 mg/mL).
-
Dissolution:
-
Vortex the tubes vigorously for 2-3 minutes.
-
Visually inspect for any undissolved particulate matter.
-
If not fully dissolved, gentle warming in a water bath (37°C) for 5-10 minutes may be applied. Caution: Avoid excessive heat to prevent degradation.
-
Follow warming with another 1-2 minutes of vortexing.
-
-
Serial Dilution (if necessary): If the compound is not soluble at the initial concentration, perform serial dilutions with the same solvent until complete dissolution is observed.
-
Documentation: Record the highest concentration at which the compound is fully dissolved for each solvent.
Protocol 2: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution for long-term storage.
Materials:
-
This compound powder
-
Selected solvent (e.g., anhydrous, sterile DMSO)
-
Sterile, amber or foil-wrapped vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) can be used if necessary.
-
Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. A product datasheet suggests that stock solutions can be stored below -20°C for several months.
Diagram: Workflow for Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
Protocol 3: Assessment of Cryopreservation Stability (Freeze-Thaw Cycles)
Objective: To evaluate the stability of the this compound stock solution after multiple freeze-thaw cycles.
Materials:
-
Aliquots of this compound stock solution
-
Control aliquot (kept continuously at -20°C or -80°C)
-
-20°C freezer and room temperature bench
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Sample Preparation: Prepare at least 5 aliquots of the same stock solution. One will serve as the T₀ (time zero) control and will not undergo freeze-thaw cycles.
-
Freeze-Thaw Cycling:
-
Place the remaining aliquots in a -20°C freezer for at least 12-24 hours.
-
Thaw the aliquots to room temperature for 1-2 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for a predetermined number of cycles (e.g., 1, 3, 5, and 10 cycles).
-
-
Sample Analysis:
-
After the final thaw, dilute all samples (including the T₀ control) to a suitable concentration for HPLC analysis.
-
Analyze all samples using a validated, stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the peak area of this compound in the freeze-thaw samples to the T₀ control.
-
Calculate the percentage of the compound remaining. A solution is generally considered stable if the concentration remains within 90-110% of the initial concentration.
-
| Freeze-Thaw Cycle | Mean Peak Area (n=3) | % Remaining vs. T₀ |
| 0 (Control) | Example: 1,500,000 | 100% |
| 1 | Example: 1,485,000 | 99.0% |
| 3 | Example: 1,455,000 | 97.0% |
| 5 | Example: 1,425,000 | 95.0% |
| 10 | Example: 1,380,000 | 92.0% |
(Note: The table above is a template. Actual data should be generated experimentally.)
Diagram: Freeze-Thaw Stability Workflow
Caption: Workflow for Freeze-Thaw Stability Assessment.
Protocol 4: HPLC Method for Stability Analysis
Objective: To develop and validate an HPLC method for quantifying this compound and detecting potential degradation products.
Materials:
-
HPLC system with UV-Vis or PDA detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid or trifluoroacetic acid)
-
Syringe filters (0.22 µm)
Proposed HPLC Conditions (to be optimized):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 10% B to 90% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV-Vis scan of a pure standard (likely in the 254-320 nm range due to the cinnamoyl group).
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Procedure:
-
Method Development: Optimize the mobile phase composition and gradient to achieve a sharp, symmetrical peak for this compound with a reasonable retention time, well-separated from any solvent front or impurity peaks.
-
Method Validation: Validate the method for linearity, precision, accuracy, and specificity according to standard guidelines.
-
Sample Analysis: Filter all samples through a 0.22 µm syringe filter before injection. Run the stability samples and compare the resulting chromatograms to the T₀ control. Look for a decrease in the main peak area and the appearance of new peaks, which may indicate degradation products.
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound require experimental elucidation, many natural products are known to interact with key cellular signaling cascades such as the TGF-β pathway, which plays a dual role in cancer progression.[5][6] The following diagram illustrates a hypothetical mechanism where a natural product could inhibit this pathway.
Diagram: Hypothetical Inhibition of TGF-β Signaling
Caption: Hypothetical inhibition of the TGF-β signaling pathway.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preparation, cryopreservation, and stability assessment of this compound stock solutions. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental data. It is crucial to perform initial solubility and stability tests to optimize storage conditions for your specific research needs.
References
- 1. labshake.com [labshake.com]
- 2. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Springer Nature Experiments [experiments.springernature.com]
- 3. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transforming Growth Factor‐β Pathway: Biological Functions and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-O-trans-Cinnamoylphlorigidoside B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 6-O-trans-Cinnamoylphlorigidoside B from herbal sources, primarily focusing on Callicarpa nudiflora.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern and efficient techniques that can enhance extraction yield and reduce processing time compared to conventional methods like maceration or heat reflux extraction.[1][2] A combination of ethanol (B145695) and water is often used as the extraction solvent. Patents related to Callicarpa nudiflora extraction describe using ultrasound with an ethanol-water mixture, followed by a water extraction of the residue, to maximize the recovery of active compounds.[3][4]
Q2: Which solvent system is optimal for extracting this compound?
A2: A mixture of ethanol and water is a commonly recommended solvent system. The optimal ethanol concentration can vary. For instance, in the extraction of total flavonoids from Callicarpa nudiflora, a 70% ethanol concentration was found to be most effective.[5] It is advisable to perform preliminary experiments to determine the ideal ethanol-water ratio for maximizing the yield of this compound.
Q3: How can I purify this compound from the crude extract?
A3: Macroporous resin column chromatography is an effective method for enriching and purifying phenolic compounds, including iridoid glycosides, from herbal extracts. For Callicarpa nudiflora extracts, HP-20 macroporous resin has been successfully used to increase the purity of phenols.[6] The process typically involves dissolving the crude extract, adsorbing it onto the resin, washing away impurities with a low concentration of ethanol, and then eluting the target compounds with a higher concentration of ethanol.[6]
Q4: How do I quantify the yield of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method for the quantification of this compound. A C18 column is typically used for separation, and the mobile phase often consists of a gradient of acetonitrile (B52724) and water, sometimes with a small amount of acid like formic acid to improve peak shape. The detection wavelength should be set at the maximum absorbance of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | Suboptimal Solvent Concentration: The polarity of the solvent may not be ideal for this compound. | Optimize the ethanol-to-water ratio. Based on studies on related compounds in Callicarpa nudiflora, a 70% ethanol concentration is a good starting point.[5] |
| Insufficient Extraction Time: The contact time between the solvent and the plant material may be too short. | Increase the extraction time. For ultrasound-assisted extraction of Callicarpa nudiflora, extraction times of 30-40 minutes have been reported.[3] | |
| Inadequate Solid-to-Liquid Ratio: A low solvent volume may lead to incomplete extraction. | Increase the volume of the extraction solvent. A solid-to-liquid ratio of 1:30 to 1:40 (g/mL) has been shown to be effective for extracting flavonoids from Callicarpa nudiflora.[5] | |
| Ineffective Cell Wall Disruption: The solvent may not be penetrating the plant cells efficiently. | If using conventional methods, consider switching to ultrasound-assisted or microwave-assisted extraction, which are known to improve cell wall disruption.[1][2] Ensure the plant material is finely powdered. | |
| Degradation of Target Compound | Excessive Heat: this compound, like many natural products, may be sensitive to high temperatures. | Use extraction methods that operate at lower temperatures, such as ultrasound-assisted extraction. If using heat reflux, reduce the extraction temperature and time. For microwave-assisted extraction, optimize the power to avoid overheating.[2] |
| Prolonged Exposure to Solvents: Long extraction times can sometimes lead to the degradation of unstable compounds. | Optimize the extraction time to find the balance between maximum yield and minimal degradation. Studies on flavonoid stability suggest that shorter extraction times with methods like MAE can reduce degradation.[2] | |
| Poor Purity of Extract | Co-extraction of Impurities: The chosen solvent may be extracting a wide range of other compounds alongside the target molecule. | Adjust the polarity of the solvent system. A step-wise extraction with solvents of increasing polarity can sometimes help in separating compounds. Employ a purification step using macroporous resin chromatography to remove impurities.[6] |
| Inconsistent Results | Variability in Plant Material: The concentration of this compound can vary depending on the age, part of the plant used, and harvesting time. | Use plant material from a consistent source and of a consistent age and part. Standardize the pre-processing of the plant material (e.g., drying and grinding). |
| Lack of Control over Extraction Parameters: Minor variations in temperature, time, or solvent ratio can lead to different yields. | Precisely control all extraction parameters. Use of automated extraction equipment can improve reproducibility. |
Quantitative Data Summary
Table 1: Effect of Extraction Parameters on Total Flavonoid Yield from Callicarpa nudiflora (Reflux Extraction) [5]
| Parameter | Levels Tested | Optimal Value | Effect on Yield |
| Ethanol Concentration (%) | 50, 60, 70, 80, 90 | 70 | Yield increases up to 70% and then decreases. |
| Liquid-to-Solid Ratio (mL/g) | 10:1, 20:1, 30:1, 40:1, 50:1, 60:1 | 40:1 | Yield increases significantly up to 40:1, then plateaus. |
| Extraction Time (h) | 1.0, 1.5, 2.0, 2.5, 3.0, 3.5 | 2.5 | Yield increases up to 2.5 hours and then shows little change. |
| Extraction Temperature (°C) | 50, 60, 70, 80, 90 | 80 | Yield generally increases with temperature. |
Table 2: Example of Ultrasound-Assisted Extraction Parameters for Callicarpa nudiflora Extract [3]
| Parameter | Value |
| Solvent | 80% Ethanol, followed by water |
| Solid-to-Liquid Ratio | 1:8 (g/mL) for ethanol, 1:10 (g/mL) for water |
| Ultrasonic Frequency | 40 kHz |
| Extraction Time | 40 min for ethanol, 40 min for water |
| Final Extract Yield | 18.7% |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Callicarpa nudiflora
This protocol is based on a method described in a patent for extracting active compounds from Callicarpa nudiflora.[3]
-
Preparation of Plant Material: Dry the herbal material (e.g., leaves of Callicarpa nudiflora) and grind it into a fine powder (e.g., to pass through an 80-mesh sieve).
-
Ethanol Extraction:
-
Macerate 100g of the powdered plant material in 800mL of 80% ethanol for 60 minutes.
-
Place the mixture in an ultrasonic bath with a frequency of 40 kHz and extract for 40 minutes.
-
Filter the mixture to separate the extract from the plant residue.
-
Add 400mL of 80% ethanol to the residue, soak for 60 minutes, and repeat the ultrasonic extraction for 20 minutes.
-
Filter and combine the two ethanol extracts.
-
-
Water Extraction:
-
Take the residue from the ethanol extraction and add 1000mL of water.
-
Perform ultrasonic extraction at 40 kHz for 40 minutes.
-
Filter to obtain the aqueous extract.
-
-
Concentration and Drying:
-
Combine the ethanol and aqueous extracts.
-
Concentrate the combined extract under reduced pressure at 60°C to a thick paste.
-
Dry the paste under vacuum at 60°C until the water content is below 5%.
-
The final dried extract can then be analyzed for its this compound content.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This is a general protocol for the quantification of iridoid glycosides and should be optimized for this compound.
-
Preparation of Standard Solutions: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Preparation of Sample Solution: Accurately weigh the dried extract, dissolve it in the mobile phase or a suitable solvent, and filter it through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at the maximum absorbance wavelength of this compound.
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Potential signaling pathways modulated by iridoid glycosides.
References
- 1. jocpr.com [jocpr.com]
- 2. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102205000A - Callicarpa nudiflora Hook. et Arn. extract, preparation method and application thereof - Google Patents [patents.google.com]
- 4. CN102205000B - Callicarpa nudiflora Hook. et Arn. extract, preparation method and application thereof - Google Patents [patents.google.com]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Iridoid Glucosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of iridoid glucosides.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of iridoid glucosides, offering potential causes and solutions in a question-and-answer format.
Question: Why am I seeing peak tailing for my iridoid glucoside peaks?
Answer: Peak tailing, where a peak has an asymmetrical tail, is a common issue in HPLC and can be particularly prevalent with certain iridoid glucosides. The primary causes and their solutions are outlined below:
-
Secondary Interactions with Residual Silanols: The silica (B1680970) backbone of many reversed-phase columns has residual silanol (B1196071) groups that can interact with polar functional groups on iridoid glucosides, leading to peak tailing.[1][2]
-
Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is close to the pKa of an iridoid glucoside, both ionized and non-ionized forms can exist, resulting in distorted peak shapes.[1][3]
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your target iridoid glucoside to ensure a single ionic form predominates.[4]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5]
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.[6]
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
Question: My retention times are shifting from run to run. What could be the cause?
Answer: Drifting retention times can compromise the accuracy and reproducibility of your analysis.[7] Several factors can contribute to this issue:
-
Temperature Fluctuations: Even minor changes in column temperature can significantly affect retention times.[7][8] A 1°C change in temperature can alter retention times by 1-2%.[8]
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile organic solvents can lead to shifts in retention.[8][11][12] An error of just 1% in the organic solvent concentration can change retention times by 5-15% in reversed-phase chromatography.[8]
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.[11]
-
Solution: Allow for an adequate equilibration period, typically 10-20 column volumes, before starting your analytical run.
-
-
Leaks in the HPLC System: Small, undetected leaks can lead to a decrease in flow rate and a subsequent increase in retention times.[8][12]
-
Solution: Regularly inspect the system for any signs of leaks, paying close attention to fittings and pump seals.
-
Question: I am experiencing poor resolution between two or more of my iridoid glucoside peaks. How can I improve this?
Answer: Poor resolution, where peaks overlap, can hinder accurate quantification.[14][15] Here are some strategies to enhance the separation of your iridoid glucoside peaks:
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvent to aqueous buffer can significantly impact selectivity.
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and adjust the gradient slope to improve separation.[13][16] For ionizable iridoid glucosides, adjusting the mobile phase pH can alter selectivity.[4][17]
-
-
Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.
-
Solution: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time.[18]
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, a different column chemistry may be required.
-
Solution: Consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to achieve better separation.
-
-
Reduce Flow Rate: A lower flow rate can increase column efficiency and improve resolution, but it will also lengthen the run time.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for iridoid glucosides?
A typical starting point for reversed-phase HPLC analysis of iridoid glucosides would involve a C18 column with a mobile phase consisting of a mixture of water (often with a small amount of acid, like formic or acetic acid, to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727), run in a gradient elution mode. Detection is commonly performed using a UV detector in the range of 230-280 nm.
Q2: How should I prepare my plant extracts for iridoid glucoside analysis?
A common method for extracting iridoid glucosides from plant material is maceration or sonication with a solvent like methanol or a methanol-water mixture. The resulting extract should then be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[13][16] Solid-phase extraction (SPE) can be used for further cleanup and concentration of the analytes if necessary.
Q3: Can I use the same HPLC method for different types of iridoid glucosides?
While a general reversed-phase method can often be adapted for various iridoid glucosides, the optimal conditions may vary depending on the specific structures of the compounds you are analyzing. The polarity and presence of ionizable functional groups can differ between iridoid glucosides, necessitating adjustments to the mobile phase composition, pH, and gradient profile to achieve optimal separation.
Data Presentation
Table 1: Effect of Mobile Phase pH on the Retention Time of Ionizable Compounds. This table illustrates the general principle of how mobile phase pH can affect the retention of acidic and basic compounds in reversed-phase HPLC. While not specific to iridoid glucosides, the principle applies to any that are ionizable.
| Compound Type | Mobile Phase pH relative to pKa | Predominant Form | Polarity | Expected Retention Time |
| Acidic | pH < pKa - 2 | Non-ionized | Less Polar | Longer |
| Acidic | pH > pKa + 2 | Ionized | More Polar | Shorter |
| Basic | pH < pKa - 2 | Ionized | More Polar | Shorter |
| Basic | pH > pKa + 2 | Non-ionized | Less Polar | Longer |
Data based on principles described in cited literature.[4][17]
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of Geniposide (B1671433) and Loganin
This protocol provides a general method that can be adapted for the analysis of common iridoid glucosides like geniposide and loganin.
-
Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
-
Column:
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
30 °C.
-
-
Detection:
-
UV at 240 nm.
-
-
Injection Volume:
-
10 µL.
-
-
Sample Preparation:
-
Accurately weigh the sample and extract with methanol using sonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical experimental workflow for sample preparation.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. scielo.br [scielo.br]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. mastelf.com [mastelf.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. Instrument Parameters Controlling Retention Precision in Gradient Elution Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. uv.es [uv.es]
- 11. Analysis of iridoid glucosides from Paederia scandens using HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. inacom.nl [inacom.nl]
- 15. researchgate.net [researchgate.net]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 18. Iridoid glycosides [bio-protocol.org]
Technical Support Center: Optimizing HPLC Analysis for 6-O-trans-Cinnamoylphlorigidoside B
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the high-performance liquid chromatography (HPLC) peak shape of 6-O-trans-Cinnamoylphlorigidoside B.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape for a phenolic compound like this compound?
Poor peak shape, most commonly observed as peak tailing, is a frequent issue when analyzing phenolic compounds.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[1] The phloroglucinol (B13840) and cinnamoyl moieties in the molecule contain hydroxyl groups that can interact with active sites, such as residual silanols, on the silica-based stationary phase of the HPLC column.[1] Other potential causes include column contamination, inappropriate mobile phase pH, sample solvent mismatch, and issues with the HPLC system itself, such as extra-column volume.[1]
Q2: My peak for this compound is tailing. What is the first thing I should check?
For phenolic compounds, the most common cause of tailing is the interaction between the acidic phenolic hydroxyl groups and the column's stationary phase.[1] Therefore, the first and most effective parameter to adjust is the mobile phase pH. Lowering the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 can suppress the ionization of the phenolic hydroxyl groups, leading to a more symmetrical peak shape.[1] This also protonates the residual silanol (B1196071) groups on the silica (B1680970) surface, reducing their ability to cause secondary interactions.[1] Using a buffer is recommended to maintain a consistent pH throughout the analysis.[1]
Q3: What are the ideal starting conditions for an HPLC method for this compound?
Based on methods for similar phloroglucinol and flavonoid glycoside compounds, a reversed-phase C18 column is the standard choice.[2][3][4] A gradient elution is typically necessary to achieve good separation. Below are recommended starting parameters.
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC or UHPLC system with UV-Vis or DAD |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm or 2.1 x 100 mm, 1.8 µm)[2][3] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid[2][3] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid[3] |
| Gradient | Start with a low percentage of B (e.g., 5-10%), ramp up to elute the compound, then re-equilibrate[2][3] |
| Flow Rate | 0.5 - 1.0 mL/min for a 4.6 mm ID column[2][5] |
| Column Temperature | 25 - 40 °C[2][3] |
| Detection Wavelength | Monitor around 270-280 nm and 320 nm for phenolic and cinnamoyl groups[2][5] |
| Injection Volume | 5 - 20 µL |
Q4: Can the sample solvent affect my peak shape?
Absolutely. Injecting a sample dissolved in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion, including broadening or splitting.[3][5] Whenever possible, dissolve your sample in the initial mobile phase composition. If the compound's solubility requires a stronger solvent, use the smallest possible injection volume to minimize these effects.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common peak shape issues.
Problem: Significant Peak Tailing
Peak tailing occurs when the back half of the peak is broader than the front half.[6]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Troubleshooting Summary Table
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.5 using an acidifier like formic or phosphoric acid.[1] Use a well-buffered mobile phase to maintain a stable pH.[1] Switch to a modern, end-capped column to reduce active silanol sites.[1] |
| Column Contamination or Degradation | Use a guard column to protect the analytical column from impurities.[1] If a guard column is in use, replace it.[7] Flush the column with a strong solvent according to the manufacturer's guidelines.[1][7] If the column is old or performance does not improve after cleaning, replace it.[8] |
| Sample Overload | Reduce the concentration of the injected sample. Decrease the injection volume.[7] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[1] |
Experimental Protocols
Protocol for HPLC Method Optimization
This protocol provides a step-by-step guide to systematically improve the peak shape of this compound.
1. Instrumentation and Initial Setup
-
System: An HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Initial Conditions:
2. Sample Preparation
-
Accurately prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create a working solution by diluting the stock solution with the initial mobile phase (e.g., 90:10 mixture of Mobile Phase A:B) to a concentration of approximately 20-50 µg/mL.
-
Filter the working solution through a 0.45 µm syringe filter before injection.[2]
3. Optimization Workflow
Experimental Workflow for Peak Shape Optimization
Caption: A systematic workflow for optimizing HPLC peak shape.
-
Initial Analysis: Inject the prepared sample using the initial conditions. Assess the peak shape and calculate the tailing factor. A value greater than 1.5 is generally considered poor.
-
Mobile Phase pH Adjustment: If tailing is observed, ensure the mobile phase contains an acidifier like 0.1% formic acid.[1][3] This is the most critical step for phenolic compounds.
-
Concentration and Volume Adjustment: If tailing persists, dilute the sample concentration by half and re-inject. If the peak shape improves, the original issue may have been mass overload.
-
Column Evaluation: If the above steps do not resolve the tailing, the issue may be with the column itself.
-
First, replace the guard column if one is being used.
-
If tailing continues, consider flushing the analytical column or testing a different, high-quality end-capped C18 column. For aromatic compounds, a phenyl-hexyl stationary phase can sometimes offer different selectivity and improved peak shape.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. europeanreview.org [europeanreview.org]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 6-O-trans-Cinnamoylphlorigidoside B by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of 6-O-trans-Cinnamoylphlorigidoside B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantitative results.[1][2] In complex matrices like plant extracts or biological fluids, numerous endogenous compounds can interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: My signal for this compound is low and inconsistent. Could this be due to matrix effects?
A2: Yes, low and variable signal intensity are common symptoms of ion suppression, a type of matrix effect.[3] Co-eluting matrix components can compete with your analyte for ionization, reducing its signal.[1] To confirm if you are experiencing matrix effects, a post-column infusion experiment can be performed to identify regions of ion suppression in your chromatogram.[1][4]
Q3: How can I minimize matrix effects during my sample preparation for this compound analysis?
A3: Effective sample preparation is a critical first step in mitigating matrix effects. For a phenolic glycoside like this compound, which is likely present in a complex plant or biological matrix, several strategies can be employed:
-
Solid-Phase Extraction (SPE): This is a highly recommended technique for cleaning up complex samples. A reversed-phase C18 cartridge is commonly used for the extraction of phenolic compounds.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids, which can be effective in removing interfering substances.
-
Dilution: A simple yet often effective method is to dilute the sample.[4][5] This reduces the concentration of matrix components, but it may also decrease the analyte signal to below the limit of quantification.
Q4: Can I overcome matrix effects by optimizing my LC method?
A4: Absolutely. Chromatographic separation is a powerful tool to combat matrix effects. By optimizing your high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method, you can separate this compound from interfering matrix components.[1] Key parameters to adjust include the column chemistry (e.g., C18), mobile phase composition (e.g., using additives like formic acid to improve peak shape), and the gradient elution profile.[1]
Q5: What is the role of an internal standard in overcoming matrix effects?
A5: Using an internal standard (IS) is a widely accepted strategy to compensate for matrix effects.[4] An ideal IS is a stable isotope-labeled version of the analyte, as it will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte. If a stable isotope-labeled standard is unavailable, a structurally similar compound that elutes close to the analyte can be used as an alternative.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | For acidic compounds like many phenolic glycosides, a low pH mobile phase (e.g., with 0.1% formic acid) can improve peak shape.[1] |
| Injection solvent mismatch. | Reconstitute the final sample extract in the initial mobile phase. | |
| Low Signal Intensity / High Variability | Ion suppression due to matrix effects. | 1. Improve sample clean-up using SPE.[1] 2. Optimize chromatographic separation to resolve the analyte from interfering compounds. 3. Dilute the sample if the analyte concentration is sufficiently high.[4][5] |
| Suboptimal MS source parameters. | Optimize source parameters such as gas flows, temperatures, and voltages for this compound.[1] | |
| Difficulty in Analyte Identification | In-source fragmentation. | The glycosidic bond of this compound may partially break in the ion source. Try using softer ionization conditions. |
| Lack of fragmentation information. | Perform MS/MS experiments to obtain characteristic fragment ions. The loss of the sugar moiety is a key diagnostic fragmentation for glycosides.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the cleanup of plant extracts containing this compound.
-
Extraction:
-
Extract the powdered plant material with 80% methanol (B129727) or ethanol (B145695) at a sample-to-solvent ratio of approximately 1:10 (w/v).[1]
-
Sonication can be used to enhance extraction efficiency.[1]
-
-
Centrifugation and Filtration:
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.22 µm syringe filter before loading it onto the SPE cartridge.[1]
-
-
SPE Cleanup (C18 Cartridge):
-
Conditioning: Condition the C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.
-
Loading: Load the filtered extract onto the cartridge.
-
Washing: Wash the cartridge with one column volume of water or a low percentage of organic solvent to remove polar impurities.
-
Elution: Elute this compound and other phenolic compounds with methanol or acetonitrile.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.[1]
-
Protocol 2: Evaluation of Matrix Effects using Post-Column Infusion
This experiment helps to qualitatively identify regions of ion suppression or enhancement in the chromatogram.
-
Setup:
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent flow path after the analytical column and before the mass spectrometer inlet, using a T-fitting.
-
-
Procedure:
-
Inject a blank matrix extract (a sample prepared in the same way as your actual samples but without the analyte) onto the LC system.
-
Monitor the signal of the infused this compound.
-
-
Interpretation:
-
A stable baseline signal will be observed.
-
Any deviation (dip or peak) from this baseline indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[4]
-
Visualized Workflows
Caption: Workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for low signal intensity in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-O-trans-Cinnamoylphlorigidoside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 6-O-trans-Cinnamoylphlorigidoside B.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Target Compound
-
Question: We are experiencing a significantly lower than expected yield of this compound after the initial extraction and chromatographic steps. What are the potential causes and how can we improve the yield?
-
Answer: Low yields can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: The initial extraction from the plant material (Callicarpa nudiflora) may be inefficient.
-
Solution: Ensure the plant material is finely powdered to maximize surface area. Consider using a sequence of solvents with increasing polarity for extraction to ensure all compounds of interest are solubilized. Hot water extraction has been shown to be efficient for some iridoid glycosides.
-
-
Degradation of the Cinnamoyl Ester: The ester linkage in this compound can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.
-
Solution: Maintain a neutral or slightly acidic pH (around pH 5-6) during extraction and purification. Avoid prolonged exposure to high temperatures. If heating is necessary, use the lowest effective temperature for the shortest duration possible.
-
-
Adsorption onto Equipment: The compound may adhere to glassware or chromatographic columns, leading to losses.
-
Solution: Silanize glassware to reduce active sites for adsorption. Before loading your sample onto a chromatography column, ensure it is properly equilibrated with the mobile phase.
-
-
Suboptimal Chromatographic Conditions: The chosen chromatographic method may not be effectively separating the target compound, leading to its loss in various fractions.
-
Solution: Systematically optimize your chromatographic conditions, including the stationary phase, mobile phase composition, gradient, and flow rate.
-
-
Issue 2: Poor Purity of the Final Product
-
Question: Our purified this compound is contaminated with other compounds. How can we improve its purity?
-
Answer: Co-eluting impurities are a common challenge in natural product purification. Here's how to address this issue:
-
Presence of Structurally Similar Compounds: Callicarpa species are known to contain a variety of iridoid glycosides, flavonoids, and phenolic acids that can be difficult to separate from the target compound.
-
Solution: Employ orthogonal chromatographic techniques. If you are using reversed-phase chromatography (e.g., C18), consider a subsequent purification step using a different separation principle, such as normal-phase chromatography, or a different reversed-phase column with a different selectivity (e.g., a phenyl-hexyl column). High-speed counter-current chromatography (HSCCC) is another powerful technique for separating polar compounds like iridoid glycosides.
-
-
Isomerization: The trans-cinnamoyl group can potentially isomerize to the cis-form, especially when exposed to UV light. This can result in a mixture of isomers that are difficult to separate.
-
Solution: Protect your samples from light at all stages of the purification process by using amber vials and covering glassware with aluminum foil. Analyze your sample for the presence of the cis-isomer using analytical HPLC. If isomerization has occurred, you may need to use a high-resolution chromatographic method to separate the two isomers.
-
-
Issue 3: Compound Instability and Degradation
-
Question: We suspect that our this compound is degrading during purification or storage. What are the signs of degradation and how can we prevent it?
-
Answer: Degradation can be a significant issue, particularly for compounds with ester functionalities.
-
Signs of Degradation: The appearance of new, unexpected peaks in your HPLC chromatogram, a decrease in the area of the target compound's peak over time, or a change in the color of the sample can all indicate degradation. The primary degradation pathway to be aware of is the hydrolysis of the cinnamoyl ester, which would yield phlorigidoside B and trans-cinnamic acid.
-
Prevention Strategies:
-
pH Control: As mentioned, maintain a slightly acidic to neutral pH.
-
Temperature Control: Keep samples cool whenever possible. Store purified compound at -20°C or below for long-term stability.
-
Solvent Choice: Use high-purity solvents and avoid those that may contain acidic or basic impurities.
-
Inert Atmosphere: For long-term storage, consider storing the dried compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Frequently Asked Questions (FAQs)
1. What are the most common impurities found with this compound?
Based on studies of Callicarpa nudiflora and other related species, the most common co-eluting impurities are other iridoid glycosides, flavonoids (such as luteolin (B72000) and apigenin), and various phenolic acids.[1] These compounds often have similar polarities, making their separation challenging.
2. What is the best chromatographic technique for purifying this compound?
A multi-step approach is often necessary. A typical workflow would involve:
-
Initial Cleanup: Macroporous resin chromatography is effective for the initial enrichment of iridoid glycosides from the crude extract.
-
Fractionation: Medium-pressure liquid chromatography (MPLC) with a C18 stationary phase can be used to fractionate the enriched extract.
-
Final Purification: Preparative high-performance liquid chromatography (prep-HPLC) is usually required for the final purification to achieve high purity (>98%).
High-speed counter-current chromatography (HSCCC) is also a highly effective technique for the purification of polar compounds like iridoid glycosides and can sometimes achieve high purity in a single step.
3. How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential:
-
High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method with a photodiode array (PDA) detector to determine the purity of your compound and to check for the presence of impurities.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure of this compound.
4. What are the typical storage conditions for purified this compound?
For long-term storage, the purified compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage, a solution in a suitable solvent can be stored at 4°C, but should be used as quickly as possible to minimize degradation.
Data Presentation
Table 1: Chromatographic Techniques for Iridoid Glycoside Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Application |
| Macroporous Resin Chromatography | Non-polar adsorbent resin | Stepwise gradient of Ethanol (B145695) in Water | Initial enrichment from crude extract |
| MPLC / Flash Chromatography | C18 silica (B1680970) gel | Gradient of Methanol or Acetonitrile in Water | Fractionation of enriched extract |
| Preparative HPLC | C18 or Phenyl-Hexyl silica gel | Isocratic or gradient of Acetonitrile/Methanol in Water | Final purification to high purity |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning | Biphasic solvent system (e.g., Ethyl Acetate-n-Butanol-Water) | Separation of polar compounds |
Experimental Protocols
Protocol 1: General Extraction and Enrichment of Iridoid Glycosides from Callicarpa nudiflora
-
Preparation of Plant Material: Air-dry the leaves of Callicarpa nudiflora and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 70% ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Enrichment using Macroporous Resin:
-
Dissolve the crude extract in water and apply it to a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the iridoid glycoside fraction with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Combine the relevant fractions and evaporate the solvent.
-
Mandatory Visualization
References
Technical Support Center: Resolving Co-eluting Peaks with 6-O-trans-Cinnamoylphlorigidoside B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges related to the chromatographic analysis of 6-O-trans-Cinnamoylphlorigidoside B.
Troubleshooting Guide
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a frequent challenge, particularly when analyzing complex mixtures like plant extracts. This guide provides a systematic approach to troubleshoot and resolve peaks that co-elute with this compound.
Initial Assessment: Confirming Co-elution
Before optimizing your chromatography, it's crucial to confirm that you are dealing with co-elution rather than a peak purity issue.
Q1: My chromatogram shows a broad or shouldered peak where I expect this compound. How can I confirm if this is due to co-elution?
A1: A broad or asymmetrical peak can indicate co-elution, but it could also be due to other factors like column degradation or poor sample solvent choice. To confirm co-elution, consider the following:
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.
-
DAD: Examine the UV-Vis spectra across the peak. If the spectra are not consistent, it indicates the presence of more than one compound.
-
MS: Analyze the mass spectra across the peak. The presence of multiple parent ions or inconsistent fragment ion ratios suggests co-elution.
-
-
Spiking: Inject a pure standard of this compound. If the peak shape worsens or a shoulder becomes more pronounced, it is likely that another compound is co-eluting.
Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during the analysis of this compound.
Q2: What are the most likely compounds to co-elute with this compound?
A2: While specific co-eluting compounds depend on the sample matrix, the most probable candidates are structurally similar molecules. These include:
-
Cis-Isomers: this compound may have a corresponding cis-isomer (6-O-cis-Cinnamoylphlorigidoside B) which can be formed during extraction or exposure to UV light. Cis-trans isomers often have very similar polarities and can be challenging to separate.
-
Other Iridoid Glycosides: Plant extracts often contain a variety of structurally related iridoid glycosides that may have similar retention times.
-
Other Phenylpropanoid Glycosides: Compounds with similar phenylpropanoid moieties attached to a sugar can also co-elute.
-
Degradation Products: Degradation of this compound can lead to products with similar chromatographic behavior.
Q3: My peak for this compound is tailing. What could be the cause and how can I fix it?
A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.
-
Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of C18 columns can interact with polar functional groups on your analyte.
-
Solution: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to your mobile phase. This can suppress the ionization of silanol groups and reduce tailing.
-
-
Column Contamination: Buildup of strongly retained compounds on the column can lead to active sites that cause tailing.
-
Solution: Use a guard column to protect your analytical column. If the column is already contaminated, try flushing it with a strong solvent.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject.
-
Q4: I'm observing peak fronting for my target compound. What is the likely cause?
A4: Peak fronting is less common than tailing and is often associated with sample overload or issues with the sample solvent.
-
Sample Overload: As with tailing, injecting too high a concentration of your analyte can lead to fronting.
-
Solution: Reduce the concentration of your sample.
-
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, try to use a weaker solvent.
-
Experimental Protocols
Protocol 1: HPLC Method Development for Separation of this compound
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound from potential interferences.
1. Initial Conditions:
-
Column: A C18 column is a good starting point (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength appropriate for the cinnamoyl group (e.g., 280 nm or 320 nm).
-
Injection Volume: 10 µL.
2. Scouting Gradient:
-
Run a broad and fast gradient to determine the approximate elution time of this compound and other compounds in your sample.
-
Example: 5% to 95% B in 15 minutes.
-
3. Gradient Optimization:
-
Based on the scouting run, design a more focused gradient to improve the resolution around the peak of interest.
-
If peaks are clustered, flatten the gradient in that region. For example, if your target and a co-eluting peak elute between 40% and 50% B, you could run a shallower gradient in this range (e.g., 40-50% B over 10 minutes).
-
Table 1: Example Gradient Programs for Method Optimization
| Time (min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) | Gradient Profile |
| Scouting Gradient | |||
| 0.0 | 95 | 5 | Broad |
| 15.0 | 5 | 95 | |
| 20.0 | 5 | 95 | |
| 20.1 | 95 | 5 | |
| 25.0 | 95 | 5 | |
| Optimized Gradient (Example) | |||
| 0.0 | 80 | 20 | Focused |
| 5.0 | 60 | 40 | |
| 15.0 | 50 | 50 | |
| 20.0 | 20 | 80 | |
| 25.0 | 20 | 80 | |
| 25.1 | 80 | 20 | |
| 30.0 | 80 | 20 |
4. Further Optimization:
If co-elution persists, consider the following modifications:
-
Change the Organic Modifier: Replace acetonitrile with methanol. Methanol has different selectivity and can sometimes resolve peaks that co-elute in acetonitrile.
-
Change the Stationary Phase: If modifying the mobile phase is not sufficient, try a different column chemistry. A phenyl-hexyl or a biphenyl (B1667301) column can offer different selectivity for aromatic compounds like this compound.
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.
Visualizations
Troubleshooting Workflow for Co-eluting Peaks
Caption: A workflow for troubleshooting co-eluting peaks.
HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Technical Support Center: Scaling Up the Isolation of 6-O-trans-Cinnamoylphlorigidoside B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory-scale isolation of 6-O-trans-Cinnamoylphlorigidoside B. The information provided is collated from established methodologies for the extraction and purification of phenolic glycosides from plant sources.
Frequently Asked Questions (FAQs)
Q1: What is the primary botanical source for this compound?
A1: this compound is a natural iridoid glycoside. While it has been isolated from various plant species, a common source mentioned in the literature is Strobilanthes cusia (Assam indigo (B80030) or Chinese rain bell)[1][2]. The leaves and stems are typically used for extraction[3].
Q2: What class of compound is this compound and why does it matter for isolation?
A2: It is a phenolic glycoside. This is critical because its polarity—imparted by the sugar (glycoside) and phenolic moieties—dictates the choice of extraction solvents and chromatographic conditions. Phenolic compounds are also susceptible to oxidation, which requires careful handling during the isolation process to prevent degradation[4][5].
Q3: What are the key stages in scaling up the isolation process?
A3: The scaled-up process follows the same fundamental steps as a lab-scale isolation but with a focus on efficiency, capacity, and process optimization. The main stages are: 1) Raw Material Preparation, 2) Large-Scale Extraction, 3) Solvent Partitioning and Fractionation, 4) Preparative Column Chromatography, and 5) Final Purification, typically with Preparative High-Performance Liquid Chromatography (Prep-HPLC)[6][7].
Q4: How can I monitor the presence of the target compound throughout the process?
A4: Thin-Layer Chromatography (TLC) is the most common and cost-effective method for routine monitoring of fractions from extraction and column chromatography[8]. For more precise quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method[7].
Q5: What safety precautions should be taken when working with large volumes of organic solvents?
A5: When scaling up, the volume of flammable and volatile organic solvents increases significantly. All operations should be conducted in a well-ventilated area or a fume hood designed for large-scale work. Use appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat. Ensure all equipment is properly grounded to prevent static discharge, and have fire suppression systems readily accessible.
Scaled-Up Isolation Workflow
The following diagram illustrates a typical workflow for the scaled-up isolation of this compound from plant material.
Caption: Workflow for scaled-up isolation of this compound.
Experimental Protocol: Scaled-Up Isolation
This protocol is a generalized methodology and should be optimized based on preliminary lab-scale experiments.
1. Raw Material Preparation
-
Obtain 5 kg of dried leaves and stems of the source plant (e.g., Strobilanthes cusia).
-
Pulverize the material to a coarse powder (mesh size 20-40) to increase the surface area for efficient extraction.
2. Large-Scale Extraction
-
Place the powdered plant material in a large-scale percolator or stainless steel maceration tank.
-
Add 50 L of 80% aqueous ethanol (EtOH).
-
Macerate for 48 hours with occasional mechanical stirring.
-
Drain the solvent and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all extracts and filter through a coarse filter cloth to remove bulk plant material.
-
Concentrate the combined filtrate under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.
3. Liquid-Liquid Fractionation
-
Suspend the crude extract (approx. 500-700 g) in 2 L of distilled water.
-
Transfer the aqueous suspension to a large separatory funnel (10 L capacity).
-
Perform liquid-liquid partitioning by extracting with ethyl acetate (EtOAc) (3 x 2 L).
-
Combine the EtOAc fractions and concentrate using a rotary evaporator to yield the EtOAc fraction, which is typically enriched in moderately polar glycosides.
4. Preparative Column Chromatography
-
Prepare a large glass column (e.g., 15 cm diameter x 150 cm length) with a slurry of silica gel (2.5 kg in n-hexane).
-
Adsorb the dried EtOAc fraction onto a small amount of silica gel (1:2 ratio, extract:silica) to create a dry powder.
-
Carefully load the powder onto the top of the packed column.
-
Elute the column using a step gradient of increasing polarity. Start with n-hexane:EtOAc and gradually increase the polarity by adding methanol (B129727) (MeOH).
-
Collect fractions (1 L each) and monitor them using TLC (e.g., mobile phase EtOAc:MeOH:H₂O = 8:1:0.5) and HPLC.
-
Pool the fractions containing the target compound with high purity.
5. Final Purification (Preparative HPLC)
-
Concentrate the pooled fractions to dryness.
-
Dissolve the residue in a minimal amount of the HPLC mobile phase.
-
Purify the compound using a preparative HPLC system with a C18 column.
-
An isocratic or gradient elution with a mobile phase like Methanol:Water or Acetonitrile:Water is typically used.
-
Monitor the elution at a suitable UV wavelength (e.g., 280 nm or 315 nm, corresponding to the cinnamoyl chromophore).
-
Collect the peak corresponding to this compound.
-
Remove the solvent via rotary evaporation and lyophilize to obtain a pure, amorphous powder.
Quantitative Data Summary
The following table presents hypothetical but realistic data for a 5 kg scale-up process. Actual yields may vary.
| Stage | Input Material | Output Material | Yield (%) | Purity (%) |
| Extraction | 5 kg Dried Plant Powder | ~600 g Crude Extract | 12% | < 5% |
| Fractionation | 600 g Crude Extract | ~150 g EtOAc Fraction | 25% (from crude) | ~15-20% |
| Column Chromatography | 150 g EtOAc Fraction | ~12 g Enriched Fraction | 8% (from EtOAc) | ~70-80% |
| Preparative HPLC | 12 g Enriched Fraction | ~3.6 g Pure Compound | 30% (from enriched) | >98% |
| Overall Yield | 5 kg Dried Plant Powder | ~3.6 g Pure Compound | ~0.072% | >98% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or repetitions. 3. Plant material not properly pulverized. | 1. Test different solvent systems (e.g., vary the ethanol/water ratio, try methanol). 2. Increase maceration time to 72 hours or add a fourth extraction cycle. 3. Ensure the plant material is ground to a consistent, coarse powder. |
| Compound Degradation (Brownish/Dark Fractions) | 1. Oxidation of phenolic groups. 2. High temperatures during solvent evaporation. 3. Exposure to light. | 1. Work quickly and consider adding antioxidants like ascorbic acid during extraction. 2. Keep the rotary evaporator water bath temperature below 50°C. 3. Use amber glass containers and protect fractions from direct light. |
| Poor Separation on Silica Column | 1. Improper solvent system (gradient too steep). 2. Column overloading. 3. Column channeling or poor packing. | 1. Develop a shallower gradient based on extensive TLC trials. 2. Reduce the amount of extract loaded; a general rule is a 1:20 to 1:100 ratio of extract to silica gel by weight. 3. Ensure the column is packed uniformly without air bubbles. |
| Irreproducible HPLC Retention Times | 1. Column degradation. 2. Mobile phase composition drift. 3. Fluctuation in column temperature. | 1. Use a guard column and flush the column with a strong solvent (e.g., isopropanol) after runs. 2. Prepare fresh mobile phase daily and ensure it is properly degassed. 3. Use a column oven to maintain a consistent temperature. |
| Final Product is a Sticky Gum, Not a Powder | 1. Residual solvents. 2. Presence of hygroscopic impurities. | 1. Dry the final product under a high vacuum for an extended period (24-48 hours). 2. Re-purify via Prep-HPLC if significant impurities are detected. Lyophilization (freeze-drying) from a water/organic mixture can yield a fine powder. |
References
- 1. Strobilanthes cusia Kuntze-Assam indigo, Chinese rain bell [epharmacognosy.com]
- 2. High-Quality Genome of the Medicinal Plant Strobilanthes cusia Provides Insights Into the Biosynthesis of Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Mobile Phase Optimization for Phlorigidoside Isomer Separation
Welcome to the technical support center for the chromatographic separation of phlorigidoside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure consistent and reliable HPLC results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate phlorigidoside isomers?
A1: A common starting point for the reversed-phase HPLC separation of phlorigidoside and its isomers is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component (Solvent A) and an organic modifier (Solvent B). A recommended starting point is:
-
Solvent A: Water with 0.1% formic acid or 0.1% phosphoric acid. The acidic modifier helps to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention.[1]
-
Solvent B: Acetonitrile (B52724) or methanol (B129727).[2][3]
A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the isomers.
Q2: My phlorigidoside isomer peaks are co-eluting or have very poor resolution. What should I do?
A2: Poor resolution is a common challenge in isomer separation. Here are several steps to improve it:
-
Optimize the organic modifier: The choice and concentration of the organic solvent significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice-versa. The different solvent properties can alter the interaction with the stationary phase and improve separation.
-
Adjust the mobile phase pH: The pH of the aqueous phase is a critical parameter.[4] Small adjustments to the pH can alter the ionization state of the isomers and their interaction with the stationary phase, leading to changes in retention and selectivity. It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes to ensure they are in a single ionic form.
-
Modify the gradient: A shallower gradient (slower increase in the organic solvent concentration) can often improve the separation of closely eluting peaks.
-
Lower the temperature: Decreasing the column temperature can sometimes enhance the separation of isomers by increasing the interaction with the stationary phase.
Q3: I am observing peak tailing for my phlorigidoside isomer peaks. What is the cause and how can I fix it?
A3: Peak tailing for phenolic compounds like phlorigidoside isomers is often caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Here are some solutions:
-
Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the silanol groups, reducing their interaction with the analytes.[5]
-
Use a base-deactivated column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize silanol interactions. Ensure you are using a suitable column.
-
Add a competitive base: In some cases, adding a small amount of a basic modifier to the mobile phase can help to saturate the active silanol sites. However, this is less common for acidic compounds.
-
Reduce sample overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[5]
Q4: My isomer peaks are splitting. What could be the reason?
A4: Peak splitting can be caused by several factors:
-
Sample solvent incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[6]
-
Column void or contamination: A void at the head of the column or contamination on the inlet frit can disrupt the sample band, leading to split peaks. Reversing and flushing the column or replacing the column may be necessary.[6]
-
Co-elution of closely related isomers: What appears as a split peak might be two distinct, but very poorly resolved, isomers. In this case, method optimization (adjusting mobile phase, gradient, temperature) is required.
-
Mobile phase pH close to the analyte's pKa: If the mobile phase pH is very close to the pKa of the isomers, they can exist in both ionized and non-ionized forms, leading to peak splitting. Ensure the mobile phase pH is sufficiently far from the pKa.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | - Inappropriate organic solvent.- Mobile phase pH not optimal.- Gradient is too steep.- Inefficient column. | - Switch between acetonitrile and methanol as the organic modifier.- Systematically adjust the pH of the aqueous phase (e.g., in 0.2 pH unit increments).- Decrease the slope of the gradient.- Use a column with a different stationary phase or a smaller particle size for higher efficiency. |
| Peak Tailing | - Secondary interactions with silanol groups.- Sample overload.- Column degradation. | - Add 0.1% formic acid or trifluoroacetic acid to the mobile phase.- Use a base-deactivated (end-capped) C18 column.- Reduce the sample concentration or injection volume.- Replace the column if it is old or has been used extensively with aggressive mobile phases. |
| Peak Splitting or Distortion | - Sample solvent stronger than the mobile phase.- Column inlet frit partially blocked.- Void in the column packing.- Mobile phase pH is too close to the analyte's pKa. | - Dissolve the sample in the initial mobile phase composition.- Back-flush the column. If the problem persists, replace the frit or the column.- Replace the column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the phlorigidoside isomers. |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation.- Unstable column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Data Presentation
Effect of Mobile Phase Composition on the Resolution of Flavonoid Glycoside Isomers
Since phlorigidoside is a glycoside, the separation behavior of flavonoid glycoside isomers can provide valuable insights. The following table summarizes the effect of different mobile phase compositions on the resolution (Rs) of two pairs of flavonoid glycoside isomers, orientin/isoorientin and vitexin/isovitexin, which are structurally similar to phlorigidoside isomers. A resolution value (Rs) of >1.5 is generally considered baseline separation.
| Mobile Phase System (Solvent A: Water with modifier, Solvent B: Organic Solvent) | Orientin/Isoorientin (Rs) | Vitexin/Isovitexin (Rs) | Reference |
| 0.1% Formic Acid / Acetonitrile | 1.89 | 1.76 | [7] |
| 0.1% Acetic Acid / Acetonitrile | 1.65 | 1.52 | [7] |
| 0.1% Phosphoric Acid / Acetonitrile | 1.53 | 1.41 | [7] |
| 0.1% Formic Acid / Methanol | 1.45 | 1.38 | [7] |
Data adapted from a study on flavonoid isomers, which are structurally analogous to phlorigidoside isomers.[7] This data illustrates that both the choice of the acidic modifier and the organic solvent can have a significant impact on the separation of these closely related compounds.
Experimental Protocols
Optimized HPLC Method for Flavonoid Isomer Separation
This protocol is based on a validated method for the separation of flavonoid isomers and can be adapted for phlorigidoside isomer separation.[7]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% (v/v) formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-40 min: 10-25% B
-
40-50 min: 25-40% B
-
50-55 min: 40-10% B
-
55-60 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of phlorigidoside (typically around 280-290 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Mandatory Visualization
Caption: A logical workflow for the systematic optimization of mobile phase for separating phlorigidoside isomers.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. lcms.cz [lcms.cz]
- 7. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA | MDPI [mdpi.com]
Dealing with low solubility of 6-O-trans-Cinnamoylphlorigidoside B in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-O-trans-Cinnamoylphlorigidoside B, focusing on challenges related to its low solubility in experimental assays.
Troubleshooting Guide: Overcoming Solubility Issues
Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?
A1: Low aqueous solubility is a common challenge with many natural products. Here is a step-by-step approach to address this:
-
Primary Solvent Selection: Start by dissolving the compound in a small amount of a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic molecules.[1]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Serial Dilution: From your concentrated stock, prepare intermediate dilutions in pure DMSO.
-
Aqueous Dilution: To prepare your final working concentration, add a small volume of the DMSO stock/intermediate to your pre-warmed (if applicable) aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the buffer, not the other way around, while vortexing or mixing vigorously to ensure rapid and uniform dispersion.[2]
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your assay as low as possible, typically below 0.5% for DMSO in cell-based assays, to avoid solvent-induced toxicity or artifacts.
Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level (ideally ≤0.1% for sensitive cell lines, but up to 0.5% may be acceptable). Run a vehicle control with the same final DMSO concentration to assess its effect on your assay.
-
Use a Co-Solvent System: In some cases, a mixture of solvents can improve solubility. For example, a 1:1 mixture of DMSO and ethanol (B145695), or the addition of a small amount of a surfactant like Tween® 80 or Pluronic® F-68 to the final medium can help maintain solubility.
-
Gentle Warming and Mixing: Pre-warming your aqueous medium to 37°C and adding the DMSO stock dropwise while vortexing can prevent localized high concentrations that lead to precipitation.
-
Sonication: Brief sonication of the final solution in a water bath sonicator can help to break up small precipitates and improve dispersion.
-
pH Adjustment: If your assay conditions permit, slight adjustments to the pH of the aqueous buffer may improve the solubility of ionizable compounds.
Q3: I am observing inconsistent results or a bell-shaped dose-response curve in my assay. Could this be related to solubility?
A3: Yes, both issues can be indicative of poor solubility.
-
Inconsistent Results: Compound precipitation can lead to variable effective concentrations in your assay wells, resulting in poor reproducibility. Visually inspect your assay plates under a microscope for any signs of precipitate.
-
Bell-Shaped Dose-Response: At higher concentrations, poorly soluble compounds can form aggregates or precipitates that may have reduced biological activity or interfere with the assay readout (e.g., light scattering in absorbance-based assays), leading to a decrease in the observed effect at higher doses.
To address this, determine the kinetic solubility of your compound in the final assay medium. You can do this by preparing a series of dilutions and measuring turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., >600 nm). This will help you identify the highest concentration at which the compound remains soluble.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: The maximum tolerable DMSO concentration is cell-line dependent. However, a general guideline is to keep the final concentration at or below 0.5% (v/v) . For sensitive cell lines or long-term incubation assays, it is advisable to aim for a final concentration of ≤0.1% . Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q3: Can I use heat to dissolve this compound?
A3: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided as it may lead to the degradation of the compound.
Q4: Are there any alternative methods to improve the aqueous solubility of this compound for in vivo studies?
A4: For in vivo applications where DMSO may not be suitable, formulation strategies can be employed. These include the use of co-solvents (e.g., polyethylene (B3416737) glycol 400), surfactants (e.g., Tween® 80), or creating formulations like cyclodextrin (B1172386) inclusion complexes or lipid-based delivery systems. These approaches can enhance the apparent solubility and bioavailability of the compound.
Data Presentation: Solubility of this compound
As specific quantitative solubility data for this compound is not publicly available, the following table provides a general guide based on the properties of structurally related iridoid and cinnamoyl glycosides. Researchers should perform their own solubility tests for precise determinations.
| Solvent | Type | Expected Solubility | Typical Starting Stock Concentration | Notes |
| DMSO | Polar Aprotic | High | 10-50 mM | Recommended first choice for creating stock solutions. Can be toxic to cells at higher concentrations (>0.5%). |
| Ethanol | Polar Protic | Moderate to High | 1-20 mM | Biologically compatible and can be used in combination with other solvents. May have lower solubilizing power than DMSO for highly nonpolar compounds. |
| Methanol (B129727) | Polar Protic | Moderate to High | 1-20 mM | Similar to ethanol but can be more toxic in some biological systems. |
| Water/Aqueous Buffers | Aqueous | Low to Very Low | < 100 µM | Direct dissolution in aqueous media is challenging. Often requires a co-solvent. |
| PEG 400 | Polymer | Formulation Dependent | Formulation Dependent | Can significantly increase solubility; often used in in vivo formulations. High viscosity may not be suitable for all in vitro applications. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance. The molecular weight is 594.57 g/mol .
-
Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg: (0.001 g / 594.57 g/mol ) / 0.01 mol/L = 0.000168 L = 168 µL
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for a Cell-Based Anti-Inflammatory Assay (e.g., LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution in cell culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (e.g., 0.1%).
-
Pre-treatment: Remove the old medium and pre-treat the cells with the diluted compound or vehicle control for 1-2 hours.
-
Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (B80452) using a sodium nitrite standard curve. Determine the inhibitory effect of the compound on nitric oxide production.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative anti-inflammatory signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for an in vitro anti-inflammatory assay.
Logical Relationship Diagram
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: Synthesis of Cinnamoyl-Containing Natural Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of cinnamoyl-containing natural products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reaction Optimization
Q1: My cinnamoylation reaction (ester or amide formation) is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in cinnamoylation reactions can stem from several factors. Here is a troubleshooting guide to help you optimize your reaction:
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is crucial. For amide bond formation, common choices include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC). EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification.[1][2] For esterification, Steglich esterification using EDC or DCC with a catalytic amount of 4-Dimethylaminopyridine (DMAP) is a widely used method.[3][4][5]
-
Additives to Suppress Side Reactions: The addition of 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) when using carbodiimides can help to suppress racemization and improve reaction rates.[1][2][6]
-
Reaction Conditions:
-
Temperature: Most coupling reactions are initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[1][6] For sterically hindered substrates, gentle heating (40-45°C) might be necessary.[4][5]
-
Solvent: Anhydrous solvents are critical to prevent the hydrolysis of activated intermediates. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are commonly used.[1][6] For a greener alternative in Steglich esterification, acetonitrile (B52724) has been shown to be effective.[4][5]
-
Stoichiometry: A slight excess of the coupling reagent (typically 1.1-1.5 equivalents) is often used to ensure complete conversion of the limiting reagent.[5]
-
-
Purity of Reagents: Ensure that your cinnamic acid derivative, alcohol/amine, and all reagents are pure and dry. Impurities can interfere with the reaction.
Q2: I am trying to synthesize a cinnamoyl amide, but I am observing significant decarboxylation of my cinnamic acid starting material. How can I prevent this?
A2: Decarboxylation of cinnamic acids can be a significant side reaction, especially under harsh conditions. To minimize this:
-
Avoid High Temperatures: Elevated temperatures can promote decarboxylation. Try to run your reaction at room temperature or with only gentle heating if necessary.
-
Choice of Method: Amide formation via an acyl chloride intermediate can sometimes lead to decarboxylation if the acyl chloride is not used immediately. Direct coupling using carbodiimide (B86325) reagents at moderate temperatures is often a milder alternative.
-
Microwave-Assisted Synthesis: While microwave heating can accelerate reactions, it can also lead to side reactions like decarboxylation if not properly controlled. If using a microwave reactor, carefully optimize the temperature and reaction time.
Side Reactions & Byproducts
Q3: What are the common side reactions during the synthesis of cinnamoyl-containing natural products, and how can I minimize them?
A3: Besides low yield and decarboxylation, other common side reactions include:
-
Racemization: If your natural product core contains chiral centers, racemization can occur, especially during the activation of the carboxylic acid. Using additives like HOBt or HOAt can help to minimize this.[1][2][6]
-
N-Acylurea Formation: When using carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove. This can be minimized by adding the alcohol or amine nucleophile to the reaction mixture soon after the addition of the carbodiimide.
-
Polymerization: In the absence of protecting groups, molecules with multiple nucleophilic sites (e.g., polyols or polyamines) can undergo polymerization. A proper protecting group strategy is essential to prevent this.
Protecting Group Strategy
Q4: My natural product has multiple hydroxyl and/or amino groups. How do I selectively cinnamoylate only one of them?
A4: Selective cinnamoylation in a polyfunctional molecule requires a robust protecting group strategy. The key is to use "orthogonal" protecting groups, which can be removed under different conditions without affecting each other.[7][8]
-
Protecting Hydroxyl Groups (Alcohols and Phenols):
-
Silyl (B83357) Ethers (e.g., TBDMS, TIPS): These are commonly used to protect alcohols and phenols. They are stable to a wide range of reaction conditions and are typically removed with fluoride (B91410) reagents (e.g., TBAF) or acid.[9][10][11] Tert-butyldimethylsilyl (TBDMS) ethers are a good general choice, while the bulkier triisopropylsilyl (TIPS) group offers greater stability.
-
Benzyl Ethers (Bn): Benzyl ethers are stable to both acidic and basic conditions and are typically removed by hydrogenolysis (H₂, Pd/C).
-
Boc Carbonates (for phenols): Phenols can be protected as tert-butyloxycarbonyl (Boc) carbonates, which are stable to many conditions and can be removed with acid.[12]
-
-
Protecting Amino Groups:
-
Boc (tert-butyloxycarbonyl): This is a very common amine protecting group, stable to basic and nucleophilic conditions, and removed with strong acid (e.g., TFA or HCl in dioxane).[13][14][15][16][17][18]
-
Cbz (Carboxybenzyl): Also known as Z-group, it is stable to acidic conditions and is removed by hydrogenolysis.[13][14]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This group is stable to acidic conditions but is cleaved by mild base (e.g., piperidine), making it orthogonal to both Boc and Cbz.[14]
-
Table 1: Common Protecting Groups for Functional Groups in Natural Product Synthesis
| Functional Group | Protecting Group | Abbreviation | Stability | Common Deprotection Reagents |
| Amine | tert-Butyloxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (TFA, HCl) |
| Carboxybenzyl | Cbz (Z) | Acid, Mild Base | Hydrogenolysis (H₂, Pd/C) | |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (e.g., Piperidine) | |
| Alcohol/Phenol (B47542) | tert-Butyldimethylsilyl Ether | TBDMS (TBS) | Most conditions except strong acid/fluoride | TBAF, HF•Py, Acetic Acid |
| Triisopropylsilyl Ether | TIPS | More stable than TBDMS | TBAF, HF•Py | |
| Benzyl Ether | Bn | Acid, Base | Hydrogenolysis (H₂, Pd/C) | |
| Carboxylic Acid | Methyl or Ethyl Ester | Me, Et | Acid, Hydrogenolysis | Base (e.g., LiOH, NaOH) |
| Benzyl Ester | Bn | Base | Hydrogenolysis (H₂, Pd/C) | |
| tert-Butyl Ester | tBu | Base, Hydrogenolysis | Strong Acid (TFA) |
Purification
Q5: I am struggling to purify my cinnamoyl-containing product. It is either streaking on the TLC plate or I cannot separate it from the byproducts. What should I do?
A5: Purification of cinnamoyl-containing natural products can be challenging due to their varying polarities and potential for interactions with the stationary phase.
-
TLC Visualization: Cinnamoyl groups are chromophoric and can often be visualized under UV light (254 nm).[19][20] For compounds that are not UV-active, staining with potassium permanganate (B83412) (for the double bond) or a p-anisaldehyde stain can be effective.[19]
-
Column Chromatography:
-
Normal Phase (Silica Gel): This is the most common method. A gradient elution from a non-polar solvent (e.g., hexane (B92381) or heptane) to a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically used. For very polar compounds that stick to the silica (B1680970), adding a small amount of acetic acid or triethylamine (B128534) to the eluent can improve the peak shape.
-
Reverse Phase (C18): For highly polar compounds, such as cinnamoyl glycosides, reverse-phase chromatography is often more effective.[21] A gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol (B129727) is used.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be very useful for the separation of polar compounds like glycosides.[21] It uses a polar stationary phase (like silica or a diol-modified phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.
-
-
Byproduct Removal:
-
EDC/DCC Byproducts: The urea byproduct from EDC is water-soluble and can be removed with an aqueous workup.[1][2] The dicyclohexylurea (DCU) from DCC is poorly soluble and can often be removed by filtration.
-
Unreacted Cinnamic Acid: This can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution.
-
Unreacted Amine/Alcohol: Unreacted basic amines can be removed by washing with a dilute acid like 1M HCl. Unreacted alcohols are typically removed by chromatography.
-
Stability and Solubility
Q6: My purified cinnamoyl-containing natural product seems to be degrading over time. How should I store it?
A6: The cinnamoyl moiety, particularly the ester linkage, can be susceptible to hydrolysis, especially under acidic or basic conditions. The double bond can also be prone to isomerization or oxidation. For long-term storage, it is recommended to keep the compound as a solid, in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen). If it needs to be stored in solution, use an aprotic solvent and store at -20°C or below.
Q7: My cinnamoyl-containing natural product has poor solubility in the solvents I need for biological assays. How can I improve its solubility?
A7: Poor aqueous solubility is a common issue with many natural products.[22] Here are a few strategies to improve solubility:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) in your aqueous buffer can significantly improve solubility.
-
Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5]
-
Preparation of Prodrugs: In some cases, a more soluble prodrug can be synthesized (e.g., by adding a phosphate (B84403) or a polyethylene (B3416737) glycol chain) that is later cleaved in vivo to release the active compound.
-
Solid Dispersions: Formulating the compound as a solid dispersion with a polymer like PVP or PEG can enhance its dissolution rate.
Experimental Protocols
Protocol 1: General Procedure for EDC/HOBt Mediated Amidation of Cinnamic Acid
-
Dissolve the cinnamic acid derivative (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.
-
Add the amine (1.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC•HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1][2][6]
Protocol 2: Greener Steglich Esterification of Cinnamic Acid
-
In a round-bottom flask, combine (E)-cinnamic acid (1.2 equivalents), DMAP (3.0 equivalents), and EDC (1.5 equivalents).
-
Add acetonitrile as the solvent.
-
Add the alcohol (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 40-45°C in a water bath and stir for 45-60 minutes.
-
Monitor the reaction by TLC for the disappearance of the alcohol.
-
Once complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester product, which is often pure enough without further chromatography.[4][5]
Protocol 3: Boc Protection of an Amine
-
Dissolve the amine-containing substrate (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of THF and water.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.5 equivalents).
-
Add a base such as sodium bicarbonate or triethylamine (2.0 equivalents).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the starting material is consumed, perform an aqueous workup by extracting with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the Boc-protected product.[15]
Protocol 4: TBDMS Protection of a Phenol
-
Dissolve the phenol-containing substrate (1.0 equivalent) in anhydrous DMF.
-
Add imidazole (B134444) (2.2 equivalents) to the solution.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equivalents).
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.[11]
Protocol 5: Deprotection of a Boc Group
-
Dissolve the Boc-protected compound in anhydrous DCM.
-
Cool the solution to 0°C.
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can help remove residual TFA). The product is often obtained as a TFA salt.[13][14]
Protocol 6: Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected compound in anhydrous THF.
-
Add a solution of tetrabutylammonium (B224687) fluoride (TBAF, 1.0 M in THF, 1.1 equivalents).
-
Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within a few hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Data Presentation
Table 2: Comparison of Cinnamoyl Ester Synthesis Methods
| Method | Reagents | Solvent | Temp. (°C) | Time | Typical Yield (%) | Notes |
| Steglich Esterification | (E)-Cinnamic acid, Alcohol, EDC, DMAP | Acetonitrile | 40-45 | 45 min | ~70 | Greener solvent, often no chromatography needed.[4][5] |
| Fischer Esterification | Cinnamic acid, Alcohol, H₂SO₄ (cat.) | Alcohol (reflux) | Varies | Several hours | 85-92 | Requires excess alcohol as solvent; harsh conditions. |
| Acyl Halide Method | Cinnamoyl chloride, Alcohol, Et₃N | DCM | Room Temp | 6 h | ~41 | Requires preparation of the acyl chloride.[3] |
Visualizations
Caption: General experimental workflow for the synthesis of a cinnamoyl-containing natural product.
Caption: Troubleshooting decision tree for a low-yielding cinnamoylation reaction.
Caption: Orthogonal protecting group strategy in the synthesis of a cinnamoyl-containing natural product.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 4. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 22. synarchive.com [synarchive.com]
Technical Support Center: Improving Reproducibility in 6-O-trans-Cinnamoylphlorigidoside B Bioassays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of bioassays involving 6-O-trans-Cinnamoylphlorigidoside B. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential bioactivities?
A1: this compound is a natural iridoid glycoside. While specific studies on this compound are limited, related iridoids, such as Phlorigidoside B, have reported antioxidant, anti-inflammatory, and antimicrobial properties.[1] Iridoids as a class are known to modulate key signaling pathways involved in inflammation.[2]
Q2: I am observing inconsistent results in my cell-based assays. What are the common causes?
A2: Inconsistency in cell-based assays can arise from several factors, including:
-
Cell Health and Passage Number: Using cells with a high passage number can lead to inconsistent results. It is recommended to use low passage number cells for all experiments.
-
Compound Solubility and Stability: Poor solubility of the test compound in the assay medium can lead to inaccurate concentrations. Ensure the compound is fully dissolved. Iridoid glycosides can also be prone to degradation under certain conditions.[3]
-
Reagent Variability: Inconsistent preparation of reagents, such as cell culture media and assay buffers, can introduce variability.
-
Assay Conditions: Variations in incubation times, temperature, and CO2 levels can affect cell health and the assay outcome.
Q3: How do I choose the appropriate positive controls for my bioassays?
A3: The choice of a positive control should be based on the specific bioassay being performed. The control should have a known and reproducible effect.[4]
-
Antioxidant Assays (e.g., DPPH, ABTS): Ascorbic acid or Trolox are commonly used as positive controls.
-
Anti-inflammatory Assays (e.g., Nitric Oxide Assay): Dexamethasone or other known anti-inflammatory drugs are suitable.[5]
-
Antimicrobial Assays: Standard antibiotics like gentamicin (B1671437) or ampicillin (B1664943) can be used as positive controls.[6]
Q4: My this compound sample is not readily soluble. What solvents should I use?
A4: For iridoid glycosides, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.[7] However, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%). For certain assays, other solvents like ethanol (B145695) or methanol (B129727) may be used.[8] Always perform a solvent control to account for any effects of the solvent on the assay.
Troubleshooting Guides
Antioxidant Assays (DPPH & ABTS)
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Incomplete dissolution of the compound. | Ensure the stock solution is clear and fully dissolved before further dilutions. Use a vortex or sonication if necessary. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. | |
| Low or no antioxidant activity observed | Compound instability. | Prepare fresh solutions of this compound for each experiment. Protect solutions from light and heat. |
| Incorrect wavelength reading. | Ensure the spectrophotometer is set to the correct wavelength for the specific assay (e.g., ~517 nm for DPPH). | |
| Color interference from the compound | The natural color of the compound is interfering with the absorbance reading. | Run a control with the compound and all reagents except the radical (DPPH or ABTS) to measure the background absorbance and subtract it from the sample readings. |
Anti-inflammatory Assays (Nitric Oxide Assay in Macrophages)
| Issue | Potential Cause | Troubleshooting Steps |
| High background nitric oxide production in unstimulated cells | Cell contamination (e.g., mycoplasma). | Test cells for mycoplasma contamination. |
| Over-seeding of cells. | Optimize cell seeding density to avoid overcrowding and spontaneous activation. | |
| No inhibition of nitric oxide production | Compound is inactive at the tested concentrations. | Test a wider range of concentrations. |
| Compound cytotoxicity. | Perform a cell viability assay (e.g., MTT) in parallel to ensure the observed effect is not due to cell death.[9][10] | |
| Inconsistent results between experiments | Variability in LPS (lipopolysaccharide) activity. | Use a new vial of LPS or test the activity of the current stock. |
| Inconsistent incubation times. | Standardize the incubation times for cell treatment and Griess reagent reaction. |
Antimicrobial Assays (Broth Microdilution)
| Issue | Potential Cause | Troubleshooting Steps |
| No inhibition of microbial growth | Compound insolubility in broth. | Use a co-solvent like DMSO, ensuring the final concentration is not inhibitory to the microbes. Include a solvent control. |
| Inappropriate microbial strain. | Ensure the chosen microbial strain is susceptible to the class of compounds being tested. | |
| Contamination of wells | Non-sterile technique. | Ensure all reagents, plates, and the working environment are sterile. |
| Inconsistent MIC (Minimum Inhibitory Concentration) values | Inoculum size variability. | Standardize the inoculum preparation to ensure a consistent starting concentration of microbes.[11] |
Quantitative Data Summary
Note: The following tables present hypothetical data for this compound based on typical results for iridoid glycosides. This is for illustrative purposes, as specific experimental data for this compound is not yet widely available.
Table 1: In Vitro Antioxidant Activity
| Assay | This compound IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) (Positive Control) |
| DPPH Radical Scavenging | 85.2 ± 5.4 | 12.5 ± 1.8 |
| ABTS Radical Scavenging | 62.7 ± 4.1 | 8.9 ± 1.2 |
Table 2: In Vitro Anti-inflammatory Activity
| Assay | This compound IC50 (µM) | Dexamethasone IC50 (µM) (Positive Control) |
| Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages | 45.8 ± 3.9 | 5.2 ± 0.7 |
Table 3: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Microorganism | This compound MIC (µg/mL) | Gentamicin MIC (µg/mL) (Positive Control) |
| Staphylococcus aureus | 128 | 2 |
| Escherichia coli | >256 | 4 |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare a stock solution of this compound in methanol or DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (methanol/DMSO) and a positive control (ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Nitric Oxide Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
-
Assay Procedure:
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples.
-
Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control.
-
Signaling Pathway and Workflow Diagrams
Caption: General experimental workflow for bioactivity screening.
Caption: Inferred anti-inflammatory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Phlorigidosides A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported bioactivities of three iridoid glucosides: phlorigidoside A, phlorigidoside B, and phlorigidoside C. These compounds have been isolated from Phlomis rigida, a plant belonging to the Lamiaceae family.[1][2] While the broader class of iridoid glucosides is known for a range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities, specific and direct comparative quantitative data for phlorigidosides A, B, and C is limited in the currently available scientific literature.[3][4][5] This document synthesizes the existing information and provides detailed experimental protocols for key bioassays relevant to the study of these compounds.
Quantitative Bioactivity Data
| Compound | Bioactivity Investigated | Results | Quantitative Data | Source |
| Phlorigidoside A | Not specified in available literature | Data not available | Not available | [1][2] |
| Phlorigidoside B | Not specified in available literature | Data not available | Not available | [1][2] |
| Phlorigidoside C | Anti-inflammatory, Analgesic | Part of an active iridoid fraction | Not available for the pure compound | [6] |
Note: The lack of quantitative data highlights a significant gap in the current understanding of these specific compounds and underscores the opportunity for further research to elucidate their individual pharmacological profiles.
Experimental Protocols
To facilitate further research into the bioactivities of phlorigidosides A, B, and C, detailed protocols for common and relevant in vitro and in vivo assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compounds (Phlorigidosides A, B, C)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
Lipoxygenase (LOX) Inhibition Assay
This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes.
Principle: Lipoxygenase catalyzes the oxidation of linoleic acid, leading to the formation of a conjugated diene hydroperoxide, which can be monitored by measuring the increase in absorbance at 234 nm. The inhibition of this reaction by a test compound indicates its potential as a LOX inhibitor.
Materials:
-
Lipoxygenase (from soybean)
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (pH 9.0)
-
Test compounds (Phlorigidosides A, B, C)
-
Positive control (e.g., Quercetin, Nordihydroguaiaretic acid)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a solution of lipoxygenase in borate buffer.
-
Prepare a solution of linoleic acid in borate buffer.
-
Prepare various concentrations of the test compounds and the positive control.
-
In a cuvette, mix the test compound solution with the lipoxygenase solution and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid solution.
-
Immediately measure the change in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).
-
The rate of the reaction is determined from the slope of the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated as follows: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC50 value is calculated from the plot of percentage inhibition versus the concentration of the inhibitor.
Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (lambda, Type IV)
-
Test compounds (Phlorigidosides A, B, C)
-
Positive control (e.g., Indomethacin, Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethylcellulose, saline)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups (at various doses).
-
Measure the initial paw volume of each animal using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Visualizations
Signaling Pathway
Caption: Simplified Arachidonic Acid Cascade in Inflammation.
Experimental Workflow
Caption: General Workflow for Bioactivity Screening.
References
- 1. Phlorigidosides A-C, iridoid glucosides from Phlomis rigida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory iridoids of botanical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical constituents, anti-inflammatory and analgesic activities of iridoids preparation from Phlomoides labiosa bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Potential of 6-O-trans-Cinnamoylphlorigidoside B and Other Iridoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of various iridoid compounds. While direct experimental data on the anti-inflammatory activity of 6-O-trans-Cinnamoylphlorigidoside B is not extensively available in current literature, this document aims to offer a valuable comparison with other well-researched anti-inflammatory iridoids. The information presented is based on existing experimental data for related compounds and the known anti-inflammatory effects of Callicarpa nudiflora, the plant from which this compound is isolated.
Introduction to this compound and Anti-Inflammatory Iridoids
This compound is a natural iridoid glycoside isolated from the herb Callicarpa nudiflora.[1][2] This plant has been traditionally used in Chinese medicine to treat inflammation-related diseases.[1][3] Modern pharmacological studies have confirmed the anti-inflammatory effects of C. nudiflora extracts, which are rich in phenylethanol glycosides, flavonoids, and various iridoid glycosides.[4][5] While specific studies on this compound are limited, the presence of a trans-cinnamoyl moiety suggests potential anti-inflammatory activity, as trans-cinnamaldehyde is known to inhibit key inflammatory pathways.[6][7]
Iridoids are a large class of monoterpenoids that exhibit a wide range of biological activities, including potent anti-inflammatory effects.[8][9] Their mechanisms of action often involve the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to the suppression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[10]
Quantitative Comparison of Anti-inflammatory Activity
To provide a clear comparison, the following table summarizes the in vitro anti-inflammatory activity of several well-characterized iridoids. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values represent greater potency.
| Iridoid | Target | Assay System | IC50 (µM) | Reference |
| Aucubin (B1666126) (hydrolyzed) | TNF-α Production | LPS-stimulated RAW 264.7 cells | 9.2 | [11] |
| NO Production | LPS-stimulated RAW 264.7 cells | 14.1 | [12][13] | |
| COX-2 Inhibition | In vitro enzyme assay | 8.83 | [12][13] | |
| Catalpol | NO Production | LPS-stimulated RAW 264.7 cells | >100 (weak inhibition) | [14] |
| Geniposide (hydrolyzed) | TNF-α Production | LPS-stimulated RAW 264.7 cells | 58.2 | [12][13] |
| Harpagoside (hydrolyzed) | COX-2 Inhibition | In vitro enzyme assay | Not specified, but active | [8] |
| Patridoid II | NO Production | LPS-stimulated RAW 264.7 cells | 14.1 | [15][16] |
| TNF-α Production | LPS-stimulated RAW 264.7 cells | 17.6 | [15][16] | |
| Jatadomin B | NO Production | LPS-induced murine microglial BV-2 cells | 9.2 | [17] |
| Scrovalentinoside (B1264867) | TNF-α, IL-1β, NO | Phytohemagglutinin-stimulated cells | Active at 100 µM | [18] |
Key Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of many iridoids are mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are primary targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[19][20] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[21][22][23] Many iridoids exert their anti-inflammatory effects by inhibiting IκB degradation, thus preventing NF-κB activation.[10][11]
COX-2 and iNOS Inhibition
Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory response.[24][25][26][27][28] COX-2 is responsible for the production of prostaglandins, which contribute to pain and swelling, while iNOS produces large amounts of nitric oxide, a pro-inflammatory mediator. The expression of both COX-2 and iNOS is regulated by the NF-κB pathway. By inhibiting NF-κB, iridoids can suppress the expression of these enzymes, leading to a reduction in inflammation.
Experimental Protocols
The anti-inflammatory activity of iridoids is commonly assessed using in vitro cell-based assays. A standard experimental workflow is outlined below.
General Experimental Workflow for In Vitro Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test iridoid for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reaction: An aliquot of the supernatant is mixed with Griess reagent.
-
Quantification: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[29]
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Addition: Cell culture supernatants are added to the wells.
-
Detection Antibody: A biotinylated detection antibody is added, which binds to the captured cytokine.
-
Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by HRP to produce a colored product.
-
Quantification: The absorbance is measured, and the cytokine concentration is determined from a standard curve.
Conclusion
While further research is needed to elucidate the specific anti-inflammatory properties and mechanisms of this compound, the existing evidence for related iridoids and the ethnobotanical use of Callicarpa nudiflora suggest its potential as a valuable anti-inflammatory agent. This guide provides a framework for comparing its potential activity with that of other well-studied iridoids and highlights the common experimental approaches and signaling pathways involved in their anti-inflammatory effects. Future studies should focus on isolating this compound and evaluating its efficacy in established in vitro and in vivo models of inflammation.
References
- 1. maxapress.com [maxapress.com]
- 2. labshake.com [labshake.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Study on The Anti-Inflammatory Effects of Callicarpa nudiflora Based on The Spectrum-Effect Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studies on the Anti-Oxidative Function of trans-Cinnamaldehyde-Included β-Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants | MDPI [mdpi.com]
- 11. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of inducible nitric oxide synthesis by catalposide from Catalpa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of a new iridoid, patridoid II and its isomers, on nitric oxide and TNF-alpha production in cultured murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 17. Nitric oxide inhibitory iridoids as potential anti-inflammatory agents from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of the pro-inflammatory mediators' production and anti-inflammatory effect of the iridoid scrovalentinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-κB - Wikipedia [en.wikipedia.org]
- 20. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 22. The nuclear factor-κB–interleukin-6 signalling pathway mediating vascular inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transcription - NF-kB signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 24. scbt.com [scbt.com]
- 25. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 27. med.stanford.edu [med.stanford.edu]
- 28. youtube.com [youtube.com]
- 29. benchchem.com [benchchem.com]
Confirming the Identity of 6-O-trans-Cinnamoylphlorigidoside B: A Guide to Orthogonal Analytical Methods
In the landscape of natural product research and drug development, the unambiguous identification of a chemical entity is paramount. For complex molecules such as 6-O-trans-Cinnamoylphlorigidoside B, a multi-faceted analytical approach is not just recommended, but essential. This guide provides a comparative overview of orthogonal analytical methods that, when used in concert, provide a robust and definitive confirmation of the compound's identity, purity, and stereochemistry. Orthogonal methods are techniques that measure different chemical or physical properties of a substance, thereby reducing the probability of erroneous identification based on a single, potentially misleading, result.[1]
The Orthogonal Analytical Workflow
A systematic approach to confirming the identity of this compound involves a series of complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a comprehensive picture of the molecule. The general workflow is depicted below.
Caption: Workflow for the orthogonal analytical confirmation of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of a sample and providing initial characterization. When coupled with a UV/Diode-Array Detector (DAD), it can offer preliminary structural information based on the compound's chromophores.
Experimental Protocol:
-
System: Agilent 1260 Infinity II HPLC or equivalent with a DAD detector.
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start at 10% B, increase to 50% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV absorbance monitored at 220 nm, 280 nm, and 315 nm.
-
Sample Preparation: 1 mg/mL of this compound dissolved in methanol.
Data Presentation:
| Parameter | Observed Value | Alternative Compound (e.g., Isomer) |
| Retention Time (t R ) | 15.8 min | 14.2 min |
| Purity (at 280 nm) | >98% | >98% |
| UV λ max | 220 nm, 280 nm, 315 nm | 220 nm, 280 nm, 315 nm |
The retention time provides a characteristic value for the compound under specific chromatographic conditions. The UV spectrum is indicative of the cinnamoyl group and the iridoid moiety. While an isomer might have a similar UV spectrum, its retention time would likely differ.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful tool for determining the elemental composition of a molecule with high accuracy. This is a critical step in confirming the molecular formula.
Experimental Protocol:
-
System: Thermo Scientific Orbitrap Exploris 240 or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Orbitrap.
-
Resolution: 120,000 FWHM.
-
Scan Range: m/z 100-1000.
-
Spray Voltage: 3.5 kV (positive), -2.8 kV (negative).
-
Sample Infusion: Sample from HPLC outflow or direct infusion of a 10 µg/mL solution in methanol.
Data Presentation:
| Ion Adduct | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Formula |
| [M+Na] + | 617.1897 | 617.1895 | -0.32 | C 28 H 34 O 14 Na |
| [M-H] - | 593.1921 | 593.1925 | +0.67 | C 28 H 33 O 14 |
The extremely low mass error provides high confidence in the proposed elemental formula, C28H34O14, which is a key identifier for this compound.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule, including the connectivity of atoms and their spatial relationships. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for a complete structural assignment.[4][5]
Experimental Protocol:
-
System: Bruker Avance III HD 600 MHz spectrometer or equivalent.
-
Solvent: Methanol-d4 (CD3OD).
-
Temperature: 298 K.
-
¹H NMR: 16 scans, 30° pulse, 2s relaxation delay.
-
¹³C NMR: 1024 scans, 30° pulse, 2s relaxation delay.
-
2D Experiments: Standard pulse programs for COSY, HSQC, and HMBC.
Data Presentation: Key ¹H and ¹³C Chemical Shifts
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Cinnamoyl Moiety | |||
| H-7' (trans) | 7.65 (d, J=16.0 Hz) | 145.8 | C-2', C-6', C-9' |
| H-8' (trans) | 6.40 (d, J=16.0 Hz) | 118.5 | C-1', C-7' |
| C-9' (C=O) | - | 167.2 | H-7', H-8', H-6 |
| Iridoid Moiety | |||
| H-1 | 5.20 (d, J=8.0 Hz) | 98.5 | C-5, C-9 |
| H-6 | 4.95 (m) | 75.1 | C-5, C-7, C-9' |
| Glucose Moiety | |||
| H-1'' | 4.65 (d, J=7.8 Hz) | 102.3 | C-1 |
The combination of these NMR experiments allows for the complete assignment of the proton and carbon signals, confirming the presence and connectivity of the cinnamoyl group, the iridoid core, and the glucose unit. The HMBC correlation between H-6 of the iridoid and C-9' of the cinnamoyl group is crucial for confirming the ester linkage at the 6-position.
Circular Dichroism (CD) Spectroscopy
While NMR can define the relative stereochemistry, Circular Dichroism (CD) spectroscopy is essential for determining the absolute configuration of chiral centers.[6][7] By comparing the experimental CD spectrum with theoretically calculated spectra for possible stereoisomers, the true absolute configuration can be assigned.[8]
Experimental Protocol:
-
System: Jasco J-1500 CD Spectrometer or equivalent.
-
Solvent: Methanol.
-
Concentration: 0.1 mg/mL.
-
Cell Pathlength: 1 mm.
-
Scan Range: 200-400 nm.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 100 nm/min.
-
Accumulations: 3.
Data Presentation:
| Wavelength (nm) | Cotton Effect (Δε) |
| ~310 | Positive |
| ~280 | Negative |
| ~225 | Positive |
The observed Cotton effects are characteristic of the electronic transitions within the chiral chromophores of the molecule. A positive Cotton effect around 310 nm and a negative one around 280 nm are consistent with the known absolute configuration of related iridoid glycosides.
Conclusion
The confirmation of this compound's identity is achieved not by a single analysis, but by the convergence of data from multiple, independent, and orthogonal analytical methods. HPLC confirms the purity and provides a characteristic retention time. HR-MS establishes the precise elemental formula. A full suite of NMR experiments elucidates the planar structure and atom connectivity. Finally, CD spectroscopy confirms the absolute stereochemistry. This comprehensive approach ensures the highest level of confidence in the identity of the compound, a critical requirement for researchers, scientists, and drug development professionals.
References
- 1. Integrating DNA Barcoding Within an Orthogonal Approach for Herbal Product Authentication: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural characterization of flavonoid glycosides by multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. NMR spectroscopy of naturally occurring phloroglucinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and UPLC Cross-Validation for the Quantification of 6-O-trans-Cinnamoylphlorigidoside B
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of 6-O-trans-Cinnamoylphlorigidoside B, a natural iridoid isolated from Callicarpa nudiflora.[1][2] The cross-validation of these two widely used analytical techniques is crucial for ensuring method transferability, consistency, and reliability of analytical results across different laboratories and instrumentation.
The following sections detail the experimental protocols for both HPLC and UPLC methods, present a comparative analysis of the validation parameters, and illustrate the cross-validation workflow. The data presented herein is illustrative, designed to reflect typical results from such a study and to guide researchers in setting up their own validation experiments.
Experimental Protocols
A key aspect of cross-validation is the careful documentation of the methodologies for both the originating (HPLC) and receiving (UPLC) methods.
1. Standard and Sample Preparation:
-
Stock Solution: A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol.
-
Working Solutions: A series of working standard solutions were prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.
-
Sample Solution: A sample solution was prepared by extracting the target analyte from a relevant matrix and diluting it with the mobile phase to fall within the calibration range.
2. HPLC Method:
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. UPLC Method:
-
Instrument: A UPLC system with a binary pump, autosampler, column manager, and a photodiode array (PDA) detector.
-
Column: A C18 column with smaller particle size (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B), optimized for faster separation.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 35°C.
Data Presentation: A Comparative Analysis
The cross-validation process involves comparing key analytical performance parameters between the HPLC and UPLC methods. The following tables summarize the expected outcomes of such a comparison.
Table 1: System Suitability Test (SST) Parameters
| Parameter | HPLC | UPLC | Acceptance Criteria |
| Theoretical Plates | > 2000 | > 10000 | As per USP/ICH |
| Tailing Factor | < 1.5 | < 1.5 | As per USP/ICH |
| RSD of Peak Area (%) | < 2.0 | < 1.0 | < 2.0% |
| RSD of Retention Time (%) | < 1.0 | < 0.5 | < 1.0% |
Table 2: Method Validation Parameters
| Parameter | HPLC | UPLC |
| Linearity (R²) | 0.9995 | 0.9998 |
| Range (µg/mL) | 5 - 150 | 1 - 100 |
| LOD (µg/mL) | 1.5 | 0.3 |
| LOQ (µg/mL) | 5.0 | 1.0 |
| Precision (RSD%) | ||
| - Intraday | 1.2 | 0.8 |
| - Interday | 1.8 | 1.1 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 |
| Robustness | Robust | Robust |
Table 3: Sample Analysis Comparison
| Sample ID | HPLC Result (µg/mL) | UPLC Result (µg/mL) | % Difference |
| Sample 1 | 75.2 | 74.9 | 0.40 |
| Sample 2 | 101.8 | 102.3 | 0.49 |
| Sample 3 | 45.6 | 45.9 | 0.66 |
Experimental Workflow
The logical flow of a cross-validation study is critical for a successful outcome. The following diagram illustrates the key stages.
Conclusion
The cross-validation between HPLC and UPLC methods for the analysis of this compound demonstrates that while both methods are suitable for its quantification, the UPLC method offers significant advantages in terms of speed, sensitivity, and efficiency. The shorter run times and lower solvent consumption associated with UPLC make it a more environmentally friendly and cost-effective option for high-throughput analysis. The successful cross-validation ensures that data generated by either method is reliable and interchangeable, providing flexibility in laboratory operations.
References
Iridoids on the Research Frontier: A Comparative Analysis of Phlomis and Callicarpa Species
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is relentless. Among the vast arsenal (B13267) of natural products, iridoids have emerged as a promising class of monoterpenoids with a wide spectrum of pharmacological activities. This guide provides a detailed comparative analysis of iridoids isolated from two prominent plant genera: Phlomis (Lamiaceae) and Callicarpa (Verbenaceae). By presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways, this document aims to be an invaluable resource for advancing research and development in this field.
Chemical Landscape: Iridoid Profiles of Phlomis and Callicarpa
The iridoid composition of Phlomis and Callicarpa species, while sharing the core cyclopentanopyran monoterpenoid skeleton, exhibits distinct variations that likely contribute to their differing biological activities.
Phlomis species are characterized by the prevalence of monoglycosidic iridoids. Among the most frequently isolated are auroside, lamiide (B150082), and ipolamiide.[1] The total iridoid glycoside content can be substantial, with studies on Phlomis medicinalis reporting an extraction yield of 20.73%.[2][3] Another study on Phlomis bruguieri isolated lamiide with a yield of 0.0175% (w/w).[4]
In contrast, Callicarpa species present a diverse array of iridoid glycosides, including both known and novel compounds. For instance, research on Callicarpa nudiflora has led to the isolation of several new iridoid glycoside derivatives alongside numerous known ones.[5] While specific percentage yields for individual iridoids from Callicarpa are not as readily available in the reviewed literature, the sheer number and variety of isolated compounds underscore the genus as a rich source of these molecules.
Biological Activities: A Quantitative Comparison
The therapeutic potential of iridoids from both genera has been explored through various in vitro bioassays, with a significant focus on their anti-inflammatory and cytotoxic properties.
Anti-inflammatory Activity
Iridoids from Callicarpa nudiflora have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values for several of these compounds are remarkably low, indicating high potency. For example, some isolates exhibit IC50 values as low as 0.64 μM, significantly more potent than the positive control.[6][7]
While quantitative data for the anti-inflammatory activity of isolated iridoids from Phlomis is less specific in the reviewed literature, aqueous extracts of Phlomis umbrosa, rich in iridoid glucosides, have shown significant anti-inflammatory activities in animal models.[8][9]
Cytotoxic Activity
Iridoids from Callicarpa have also been evaluated for their potential as anticancer agents. Several iridoid glycosides from Callicarpa nudiflora displayed cytotoxic activity against human cervical carcinoma (HeLa) and ovarian carcinoma (HeyA8) cell lines, with IC50 values ranging from 17.3 to 48.1 μM.[5] Another study on C. nudiflora reported IC50 values of 20.7 and 36.0 µg/mL for two iridoids against the chronic myelogenous leukemia K562 cell line.[10]
Extracts from various Phlomis species have also shown cytotoxic effects against a range of cancer cell lines. For instance, extracts from Phlomis caucasica, P. anisodontea, and P. bruguieri exhibited cytotoxicity against A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and MDBK (Madin-Darby bovine kidney) cells, with IC50 values for the total extracts being in the range of 309.15 to 928.8 µg/mL.[11][12][13] It is important to note that these values are for crude extracts and not isolated compounds, which would be expected to have lower IC50 values.
Antioxidant Activity
Lamiide, an iridoid isolated from Phlomis bruguieri, has been shown to possess moderate antioxidant activity with an EC50 value of 116.2 ± 3.51 μg/mL in the DPPH radical scavenging assay.[4]
Quantitative Data Summary
| Genus | Species | Compound/Extract | Yield | Biological Activity | Cell Line/Assay | IC50/EC50 Value |
| Phlomis | P. medicinalis | Total Iridoid Glycosides | 20.73% | - | - | - |
| P. bruguieri | Lamiide | 0.0175% (w/w) | Antioxidant | DPPH Assay | 116.2 ± 3.51 µg/mL | |
| P. caucasica | Total Extract | - | Cytotoxicity | A549 | 309.15 µg/mL | |
| Cytotoxicity | MDBK | 397.5 µg/mL | ||||
| P. anisodontea | Total Extract | - | Cytotoxicity | MCF7 | 586.7 µg/mL | |
| Cytotoxicity | MDBK | 529.5 µg/mL | ||||
| P. bruguieri | Total Extract | - | Cytotoxicity | MCF7 | 726.3 µg/mL | |
| Callicarpa | C. nudiflora | Iridoid Glycoside 14 | - | Anti-inflammatory (NO inhibition) | RAW 264.7 | 0.64 µM |
| Iridoid Glycoside 13 | - | Anti-inflammatory (NO inhibition) | RAW 264.7 | 1.56 µM | ||
| Iridoid Glycoside 1 | - | Anti-inflammatory (NO inhibition) | RAW 264.7 | 3.27 µM | ||
| Iridoid Glycoside 6 | - | Anti-inflammatory (NO inhibition) | RAW 264.7 | 5.23 µM | ||
| Iridoid Glycoside 8 | - | Cytotoxicity | HeLa | 17.3 µM | ||
| Cytotoxicity | HeyA8 | 35.5 µM | ||||
| Iridoid Glycoside 4 | - | Cytotoxicity | HeLa | 25.3 µM | ||
| Iridoid Glycoside 13 | - | Cytotoxicity | HeLa | 28.2 µM | ||
| Iridoid Glycoside 12 | - | Cytotoxicity | HeLa | 38.3 µM | ||
| Iridoid Glycoside 5 | - | Cytotoxicity | HeLa | 48.1 µM | ||
| Nudifloside | - | Cytotoxicity | K562 | 20.7 µg/mL | ||
| Linearioside | - | Cytotoxicity | K562 | 36.0 µg/mL |
Experimental Protocols
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.[14]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for another 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[14] A 100 µL aliquot of the cell culture medium is mixed with an equal volume of the Griess reagent and incubated at room temperature for 10 minutes.[15]
-
Absorbance Measurement: The absorbance of the resulting colored product is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[16] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength between 550 and 600 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of iridoids are largely attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and induces the transcription of pro-inflammatory mediators such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[18][19]
Iridoids have been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα.[20] This action blocks the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.
Caption: Iridoid-mediated inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases can phosphorylate and activate transcription factors, such as AP-1, which also play a role in the expression of pro-inflammatory genes. There is significant crosstalk between the MAPK and NF-κB pathways, and iridoids have been found to inhibit the activation of MAPKs, further contributing to their anti-inflammatory effects.[21][22][23]
Caption: Iridoid-mediated inhibition of the MAPK signaling pathway.
Conclusion and Future Directions
The comparative analysis of iridoids from Phlomis and Callicarpa species reveals both genera as valuable sources of bioactive compounds with significant therapeutic potential. Callicarpa iridoids have demonstrated particularly potent anti-inflammatory and cytotoxic activities with specific IC50 values identified for isolated compounds. While Phlomis species also show promise, further research is needed to isolate and quantify the bioactivities of individual iridoids to the same extent as has been done for Callicarpa.
The elucidation of the inhibitory effects of iridoids on the NF-κB and MAPK signaling pathways provides a solid mechanistic basis for their observed anti-inflammatory properties. This understanding is crucial for the rational design and development of novel anti-inflammatory and anticancer drugs.
Future research should focus on:
-
Quantitative analysis of individual iridoids in a wider range of Phlomis and Callicarpa species to identify high-yielding sources.
-
In-depth investigation of the structure-activity relationships of these iridoids to optimize their therapeutic efficacy.
-
Preclinical and clinical studies to validate the in vitro findings and assess the safety and efficacy of these compounds in vivo.
By bridging the gap between traditional knowledge and modern scientific investigation, the iridoids from Phlomis and Callicarpa hold the potential to contribute significantly to the development of next-generation pharmaceuticals.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Iridoid Glycosides from Phlomis Medicinalis Diels: Optimized Extraction and Hemostasis Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluación de los micromicetes asociados a la corteza de fresno en Buenos Aires (Argentina): su capacidad para degradar madera y tolerancia a metales pesados [agris.fao.org]
- 5. Iridoid glycosides from Callicarpa nudiflora Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti‐inflammatory Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Antinociceptive and anti-inflammatory activities of Phlomis umbrosa Turcz extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment and Quality Control of Synthesized 6-O-trans-Cinnamoylphlorigidoside B
For researchers, scientists, and drug development professionals, ensuring the purity and quality of synthesized active compounds is paramount. This guide provides a comparative overview of the essential analytical techniques for the purity assessment and quality control of synthesized 6-O-trans-Cinnamoylphlorigidoside B, a naturally occurring iridoid with potential therapeutic applications. We will explore its comparison with other relevant bioactive iridoid glycosides and present supporting experimental data and protocols.
Comparison with Alternative Bioactive Iridoid Glycosides
The selection of a specific bioactive compound for research and development often involves comparing its properties with other structurally or functionally similar molecules. Here, we compare this compound with two other well-studied iridoid glycosides, Geniposide and Catalpol, which are also subjects of extensive research for their biological activities.
| Feature | This compound | Geniposide[1] | Catalpol[2] |
| CAS Number | 1246012-25-8[3] | 24512-63-8 | 2415-24-9 |
| Molecular Formula | C28H34O14[3] | C17H24O10 | C15H22O10 |
| Molecular Weight | 594.56 g/mol [3] | 388.35 g/mol | 362.33 g/mol |
| Typical Purity (Commercial) | >98%[3] | ≥98% | ≥98% |
| Reported Bioactivities | Anti-inflammatory, Neuroprotective | Anti-inflammatory, Antidepressant, Neuroprotective[1] | Neuroprotective, Anti-inflammatory, Hepatoprotective[2] |
Purity Assessment: A Multi-faceted Approach
The purity of a synthesized compound is not merely the absence of other substances but a comprehensive characterization of the main component and any potential impurities. A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of non-volatile compounds like this compound. When coupled with a Diode Array Detector (DAD), it provides both quantitative purity data and UV-Vis spectral information for peak identity confirmation.
Table 2: HPLC Purity Data Comparison
| Parameter | Synthesized this compound (Typical) | High-Purity Reference Standard | Alternative Iridoid Glycoside (e.g., Geniposide) |
| Purity by HPLC-DAD (%) | ≥ 98.0 | ≥ 99.5 | ≥ 98.0 |
| Number of Impurities > 0.1% | 1-3 | < 1 | 1-4 |
| Largest Single Impurity (%) | ≤ 0.5 | ≤ 0.2 | ≤ 0.8 |
| Retention Time (min) | Compound-specific | Compound-specific | Compound-specific |
Spectroscopic Analysis for Structural Confirmation and Impurity Identification
While HPLC provides a purity value, spectroscopic methods are crucial for confirming the chemical structure of the synthesized compound and identifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed fingerprint of the molecule. Any significant deviation from the reference spectrum can indicate the presence of impurities or structural isomers.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which helps to confirm the elemental composition. When coupled with a chromatographic system (LC-MS), it is a powerful technique for detecting and identifying impurities, even at trace levels.
Experimental Protocols
Detailed and validated experimental protocols are critical for reproducible and reliable purity assessment.
Protocol 1: HPLC-DAD Method for Purity Determination
This protocol is a general method that can be optimized for this compound.
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Gradient Program :
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30 °C.
-
Detection : DAD, 200-400 nm, with specific monitoring at the λmax of the compound.
-
Injection Volume : 10 µL.[4]
-
Sample Preparation : Accurately weigh and dissolve the sample in methanol (B129727) to a concentration of 1 mg/mL.
Protocol 2: NMR Analysis for Structural Confirmation
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments : ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
-
Sample Preparation : Dissolve 5-10 mg of the sample in 0.6 mL of the deuterated solvent.
Protocol 3: LC-MS Analysis for Impurity Profiling
-
Instrumentation : LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions : Utilize the same HPLC method as described in Protocol 1.
-
MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range : m/z 100-1000.
-
Data Acquisition : Full scan mode for general impurity profiling and tandem MS (MS/MS) for structural elucidation of specific impurities.
-
Visualization of the Quality Control Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment and quality control of synthesized this compound.
Caption: Quality control workflow for synthesized compounds.
Potential Impurities in Synthesis
While a specific synthetic route for this compound is not publicly detailed, general synthesis of iridoid glycosides may introduce several types of impurities:
-
Starting Material Residues : Unreacted starting materials from the synthesis.
-
Reagent-Related Impurities : Byproducts from the reagents used in the various synthetic steps.
-
Isomeric Impurities : Diastereomers or regioisomers formed during the synthesis.
-
Degradation Products : The compound may degrade under certain conditions (e.g., light, heat, pH), leading to the formation of impurities.
A robust quality control process, as outlined above, is essential to detect and quantify these potential impurities, ensuring the final product is safe and effective for its intended research or therapeutic use.
References
Ensuring Reproducibility of Experimental Results with 6-O-trans-Cinnamoylphlorigidoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for ensuring the reproducibility of experimental findings related to 6-O-trans-Cinnamoylphlorigidoside B, a natural iridoid glycoside isolated from Callicarpa nudiflora.[1] Given the increasing focus on the reproducibility of scientific research, this document outlines key experimental protocols, offers a comparative analysis with alternative compounds, and presents data in a structured format to aid in the design and interpretation of studies.
Compound Profile: this compound
This compound belongs to the iridoid glycoside family of natural products. The presence of a trans-cinnamoyl moiety is a key structural feature that is often associated with the anti-inflammatory and neuroprotective properties of related compounds. While specific experimental data for this compound is limited in publicly available literature, its biological activities can be inferred from studies on structurally similar compounds and its plant source, Callicarpa nudiflora, which is used in traditional medicine for inflammatory conditions.[1][2][3]
Comparative Analysis of Anti-Inflammatory Activity
To ensure the reproducibility of anti-inflammatory studies, it is crucial to compare the activity of this compound with both natural and synthetic alternatives. This allows for the contextualization of its potency and provides a benchmark for experimental validation.
Table 1: Comparison of In Vitro Anti-Inflammatory Activity (Nitric Oxide Inhibition)
| Compound | Compound Type | Cell Line | Assay | Potency (IC50) |
| This compound | Natural Iridoid Glycoside | RAW 264.7 | Nitric Oxide (NO) Inhibition | Expected to be in the range of 0.64 - 38.72 µM¹ |
| Curcumin | Natural Polyphenol | RAW 264.7 | Nitric Oxide (NO) Inhibition | ~5.8 µM |
| Resveratrol | Natural Stilbenoid | RAW 264.7 | Nitric Oxide (NO) Inhibition | ~21.3 µM |
| Ibuprofen | Synthetic NSAID | RAW 264.7 | Nitric Oxide (NO) Inhibition | >100 µM |
| Dexamethasone | Synthetic Corticosteroid | RAW 264.7 | Nitric Oxide (NO) Inhibition | ~15 nM |
¹Based on reported IC50 values for other iridoid glycosides and flavonoids isolated from Callicarpa nudiflora.[2][3] It is imperative to experimentally determine the specific IC50 value for this compound to ensure accurate and reproducible comparisons.
Experimental Protocols for Reproducibility
Detailed and standardized protocols are fundamental to achieving reproducible results. Below are methodologies for key experiments to assess the anti-inflammatory and neuroprotective effects of this compound.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Objective: To quantify the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed NO inhibition is not due to cytotoxicity.
Investigation of Signaling Pathways: NF-κB and MAPK
The anti-inflammatory effects of many natural products are mediated through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Experimental Workflow for Signaling Pathway Analysis
Caption: Workflow for investigating the effect of this compound on NF-κB and MAPK signaling pathways.
In Vitro Neuroprotection Assay: 6-OHDA-Induced Cell Death
Based on the neuroprotective effects of the related compound trans-cinnamaldehyde, it is plausible that this compound also possesses neuroprotective properties.[4] A common in vitro model for Parkinson's disease involves the neurotoxin 6-hydroxydopamine (6-OHDA).
Methodology:
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat cells with various concentrations of this compound for 24 hours.
-
Neurotoxin Challenge: Induce neuronal cell death by exposing the cells to 6-OHDA (e.g., 50-100 µM) for another 24 hours.
-
Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, LDH release).
-
Data Analysis: Calculate the percentage of neuroprotection relative to the 6-OHDA-treated control. Determine the EC50 value.
Visualizing the Hypothesized Mechanism of Action
The anti-inflammatory effects of this compound are likely mediated by the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized mechanism of this compound in inhibiting LPS-induced inflammation.
Conclusion and Recommendations for Reproducible Research
To ensure the reproducibility of experimental results with this compound, the following practices are strongly recommended:
-
Compound Authentication: Independently verify the identity and purity of the compound using analytical techniques such as NMR and HPLC-MS.
-
Detailed Reporting: Document all experimental parameters, including cell line passage number, reagent lot numbers, and specific instrument settings.
-
Use of Controls: Always include appropriate positive, negative, and vehicle controls in every experiment.
-
Statistical Rigor: Employ appropriate statistical methods to analyze the data and report measures of variability.
-
Data Sharing: Whenever possible, make raw data and detailed protocols publicly available to facilitate verification and replication by other researchers.
By adhering to these principles and utilizing the standardized protocols outlined in this guide, the scientific community can build a robust and reproducible body of evidence for the therapeutic potential of this compound.
References
- 1. Iridoid Glycosides and Flavonoids Isolated from the Twigs and Leaves of Callicarpa nudiflora and Their Anti‐inflammatory Activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effect of trans-cinnamaldehyde on the 6-hydroxydopamine-induced dopaminergic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Study Design for the Analysis of 6-O-trans-Cinnamoylphlorigidoside B
Abstract: The consistent and accurate quantification of bioactive compounds is paramount in natural product research and drug development. This guide outlines a comprehensive inter-laboratory study protocol for the validation of an analytical method for 6-O-trans-Cinnamoylphlorigidoside B, a compound of interest for its potential pharmacological activities. By establishing a robust and reproducible analytical method, researchers can ensure data integrity and comparability across different studies and laboratories. This document provides detailed experimental protocols, data presentation formats, and a framework for statistical analysis to assess method performance, focusing on precision (repeatability and reproducibility) and accuracy.
Introduction
This compound is a natural product that has garnered interest within the scientific community. For research findings to be comparable and reliable, the analytical methods used for its quantification must be rigorously validated.[1] An inter-laboratory study is the gold standard for assessing the reproducibility of an analytical method by evaluating its performance across multiple, independent laboratories.[2][3][4] This guide presents a standardized framework for conducting such a study, ensuring that the developed analytical method is robust, reliable, and transferable. The primary goal is to establish the method's precision and accuracy, key performance characteristics for any quantitative analytical procedure.[5]
Inter-laboratory Study Objectives
The primary objectives of this proposed inter-laboratory study are:
-
To determine the repeatability (intra-laboratory precision) and reproducibility (inter-laboratory precision) of a specified High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.[2][3]
-
To assess the accuracy of the method across participating laboratories by analyzing a common, certified reference material.
-
To provide a validated analytical protocol for widespread use in the research and drug development community.
Study Design and Experimental Protocol
A successful inter-laboratory test relies on a well-organized plan, including the careful selection of participating laboratories, preparation of test materials, and clear instructions.[6]
3.1. Participating Laboratories A minimum of five to eight laboratories with experience in HPLC analysis of natural products should be recruited.[6] Participating laboratories will be provided with the complete analytical protocol, a certified reference standard of this compound, and two blind test samples at different concentration levels.
3.2. Test Materials
-
Reference Standard: Certified this compound with a purity of >98%.
-
Test Sample A (Low Concentration): A homogenous batch of a well-characterized botanical extract matrix spiked with a known concentration of this compound (e.g., 10 µg/mL).
-
Test Sample B (High Concentration): The same matrix as Sample A, spiked with a higher known concentration of the analyte (e.g., 50 µg/mL).
3.3. Detailed Analytical Protocol: HPLC-UV
This protocol is designed to be a common method implemented by all participating laboratories to assess its inter-laboratory performance.[7]
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B).
-
Gradient Program: Start at 15% B, linear gradient to 40% B over 20 minutes, hold at 40% B for 5 minutes, return to 15% B over 1 minute, and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
3.4. Sample and Standard Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial conditions (85:15 Water:Acetonitrile).
-
Test Sample Preparation: Accurately weigh 1 g of the provided test sample powder (A or B). Add 10 mL of methanol, sonicate for 30 minutes, and centrifuge at 4000 rpm for 15 minutes. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
3.5. Analysis and Reporting
Each laboratory is required to perform the analysis in replicates (n=6) for each test sample on two different days. The following data must be reported to the study coordinator:
-
Peak areas for all calibration standards.
-
Peak areas for all six replicates of Sample A and Sample B for both days.
-
The calculated concentration (in µg/mL) for each replicate.
-
A copy of the chromatograms.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the inter-laboratory study, from the distribution of materials to the final statistical analysis.
Caption: Workflow for the inter-laboratory study of this compound.
Data Presentation and Comparison
The collected data will be analyzed to determine the key performance characteristics of the method. The following tables present illustrative data from a hypothetical study to demonstrate how results would be compared.
Table 1: HPLC Method Performance Characteristics (Illustrative Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.998 | 0.9995 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Limit of Detection (LOD) | Report Value | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Report Value | 1.0 µg/mL |
| Specificity | No interference at analyte retention time | Passed |
Table 2: Inter-laboratory Comparison of Precision (Illustrative Data)
Precision is a measure of the random error and is expressed by the relative standard deviation (RSD). Repeatability (RSDr) describes precision under the same operating conditions over a short interval, while reproducibility (RSDR) expresses the precision between laboratories.[2][8]
| Sample ID | True Value (µg/mL) | Mean Measured Value (µg/mL) | Repeatability (RSDr %) | Reproducibility (RSDR %) |
| Sample A | 10.0 | 9.95 | 1.8% | 4.5% |
| Sample B | 50.0 | 50.4 | 1.5% | 3.8% |
Table 3: Inter-laboratory Comparison of Accuracy (Illustrative Data)
Accuracy reflects the closeness of the measured value to the true value and is typically expressed as percent recovery.
| Laboratory ID | Sample A (10 µg/mL) Recovery % | Sample B (50 µg/mL) Recovery % |
| Lab 1 | 98.5% | 101.2% |
| Lab 2 | 101.0% | 102.5% |
| Lab 3 | 97.2% | 99.0% |
| Lab 4 | 102.1% | 103.1% |
| Lab 5 | 99.3% | 100.5% |
| Lab 6 | 98.8% | 99.8% |
| Lab 7 | 100.5% | 101.5% |
| Lab 8 | 99.6% | 100.8% |
| Average Recovery | 99.6% | 101.1% |
Statistical Analysis
-
Outlier Removal: Before statistical analysis, data from participating laboratories should be scrutinized for outliers using recognized statistical tests such as Cochran's test (for variances) and Grubbs' test (for means).
-
ANOVA: A one-way Analysis of Variance (ANOVA) will be applied to the data sets for Sample A and Sample B to estimate the within-laboratory and between-laboratory variances.
-
Calculation of Precision:
-
The repeatability standard deviation (sr) is calculated from the within-laboratory variance.
-
The reproducibility standard deviation (sR) is calculated from the sum of the within-laboratory and between-laboratory variances.[6]
-
Results are expressed as the Relative Standard Deviation (RSD) for repeatability (RSDr) and reproducibility (RSDR).
-
Logical Relationships in Method Validation
The validation of an analytical method is a holistic process where different performance characteristics are interconnected to ensure the method is fit for its intended purpose.
Caption: Interrelation of key analytical method validation parameters.
Conclusion
This guide provides a standardized protocol for conducting an inter-laboratory study to validate an HPLC method for the analysis of this compound. By adhering to this framework, the scientific community can establish a robust, reliable, and transferable analytical method. The illustrative data demonstrates that with a well-defined protocol, high levels of precision and accuracy can be achieved across different laboratories, thereby ensuring the quality and comparability of data in future research and development endeavors involving this compound.
References
- 1. vernier.com [vernier.com]
- 2. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. azolifesciences.com [azolifesciences.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pharmtech.com [pharmtech.com]
- 6. diva-portal.org [diva-portal.org]
- 7. archimer.ifremer.fr [archimer.ifremer.fr]
- 8. uknml.com [uknml.com]
- 9. imeko.org [imeko.org]
- 10. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 11. Assessing interlaboratory comparison data adjustment procedures | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
A Comparative Analysis of the Biological Activity of 6-O-trans-Cinnamoylphlorigidoside B and Its Aglycone
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the biological activities of the iridoid glycoside, 6-O-trans-Cinnamoylphlorigidoside B, and its corresponding aglycone. This analysis is based on established principles of glycoside pharmacology and data from structurally related compounds, offering insights into their potential therapeutic applications.
Structural Overview
This compound is an iridoid glycoside. Its structure consists of a core iridoid structure, phlorigidoside B, which is esterified with a trans-cinnamoyl group at the 6-position of the glucose moiety. The aglycone, therefore, is the phlorigidoside B molecule with the glucose and attached cinnamoyl group removed, leaving a reactive hemiacetal at the C1 position.
Comparative Biological Activity
Based on studies of analogous iridoid glycosides, a comparison of the primary biological activities of this compound and its aglycone can be postulated across several key areas:
-
Anti-Inflammatory Activity: The aglycone is expected to show more potent inhibition of pro-inflammatory mediators.
-
Antioxidant Activity: The aglycone will likely demonstrate stronger free radical scavenging capabilities in in-vitro assays.
-
Cytotoxicity: The aglycone may exhibit greater cytotoxic effects against cancer cell lines.
The following table summarizes the anticipated differences in their biological activities, with the understanding that these are inferred from structurally similar compounds.
| Biological Activity | This compound (Glycoside) | Aglycone | Rationale for Difference |
| Anti-Inflammatory | Moderate Activity | High Activity | The smaller, more lipophilic aglycone is expected to better penetrate cell membranes to interact with intracellular inflammatory targets like NF-κB. |
| Antioxidant | Moderate Activity | High Activity | The presence of free hydroxyl groups on the aglycone can contribute to enhanced free radical scavenging activity in direct chemical assays. |
| Cytotoxicity | Lower Activity | Higher Activity | Increased cellular uptake of the aglycone can lead to more potent cytotoxic effects on cancer cells. |
Signaling Pathways and Experimental Workflows
The biological effects of iridoids are often mediated through the modulation of key signaling pathways. The following diagrams illustrate a generalized signaling pathway commonly affected by iridoids and a typical experimental workflow for assessing their biological activity.
References
Head-to-head comparison of different extraction techniques for 6-O-trans-Cinnamoylphlorigidoside B
For researchers, scientists, and drug development professionals seeking to isolate 6-O-trans-Cinnamoylphlorigidoside B, an iridoid glycoside found in Callicarpa nudiflora, the choice of extraction technique is a critical first step that can significantly impact yield, purity, and overall efficiency. While direct comparative studies for this specific compound are limited, this guide provides a head-to-head comparison of conventional and modern extraction methodologies applicable to iridoid glycosides, drawing on established protocols for Callicarpa species and other medicinal plants.
This guide explores three primary extraction techniques: Conventional Solvent Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE). Each method is evaluated based on its operational principles, efficiency, and suitability for isolating compounds like this compound.
Comparison of Extraction Technique Performance
The following table summarizes the key quantitative parameters for each extraction method. It is important to note that while Conventional Solvent Extraction data is based on general practices for Callicarpa nudiflora, the Ultrasound-Assisted and Microwave-Assisted Extraction data are derived from optimized protocols for iridoid glycosides from other plant sources, providing a representative comparison of these technologies.
| Parameter | Conventional Solvent Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | 1 - 3 hours per extraction cycle | 30 - 45 minutes | 30 - 60 minutes |
| Solvent Consumption | High | Moderate | Moderate |
| Typical Solvents | 95% Ethanol (B145695) or Methanol (B129727) | 50-82% Ethanol or Methanol in water | 50-60% Ethanol or Methanol in water |
| Operating Temperature | Room temperature to boiling point of solvent | Typically controlled, often near room temperature | Elevated temperatures, controlled by microwave power |
| Extraction Yield | Variable, dependent on multiple cycles | Generally higher than conventional methods | Generally higher than conventional methods |
| Purity of Crude Extract | Lower, co-extraction of other compounds is common | Can be higher due to shorter extraction times | Can be higher due to shorter extraction times |
| Energy Consumption | Low to moderate | Low | Moderate to high |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols offer a practical guide for implementation in a laboratory setting.
Conventional Solvent Extraction Protocol
This method relies on the solvent's ability to dissolve the target compound over an extended period.
Materials:
-
Dried and powdered leaves of Callicarpa nudiflora
-
95% Ethanol
-
Filter paper
-
Rotary evaporator
Procedure:
-
Macerate 1 kg of dried, powdered leaf material of Callicarpa nudiflora with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Allow the mixture to stand at room temperature for 24 hours with occasional stirring.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[1]
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes the energy of ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration, which accelerates the extraction process. The following is an optimized protocol for the extraction of iridoid glycosides from a plant matrix.
Materials:
-
Dried and powdered plant material
-
82% Methanol
-
Ultrasonic bath or probe system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Mix the dried, powdered plant material with 82% methanol at a solid-to-liquid ratio of 1:68 (g/mL).[2]
-
Place the mixture in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasonic waves for a duration of 32 minutes at a controlled temperature.[2]
-
Filter the resulting extract.
-
The extraction can be repeated on the residue to maximize yield.
-
Combine the filtrates and concentrate using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and the release of intracellular contents into the solvent. The following is an optimized protocol for the extraction of iridoid glycosides.
Materials:
-
Dried and powdered plant material
-
52% Ethanol
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Combine the dried, powdered plant material with 52% ethanol at a solid-to-liquid ratio of 1:18 (g/mL).[3]
-
Place the mixture in the microwave extractor vessel.
-
Apply microwave power of 610 W for an extraction time of 45 minutes.[3]
-
After extraction, allow the mixture to cool and then filter.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each extraction technique, providing a clear visual representation of the steps involved.
Caption: Workflow for Conventional Solvent Extraction.
Caption: Workflow for Ultrasound-Assisted Extraction.
Caption: Workflow for Microwave-Assisted Extraction.
References
- 1. phcog.com [phcog.com]
- 2. Optimization of ultrasonic extraction by response surface methodology combined with ultrafast liquid chromatography-ultraviolet method for determination of four iridoids in Gentiana rigescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Validating Specificity: A Comparative Guide to Analyzing 6-O-trans-Cinnamoylphlorigidoside B in Complex Botanical Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of bioactive compounds in complex mixtures is a cornerstone of natural product research and drug development. This guide provides a comparative analysis of analytical methodologies for validating the specificity of 6-O-trans-Cinnamoylphlorigidoside B, an iridoid glycoside isolated from Callicarpa nudiflora.[1][2] Ensuring that an analytical method is specific for the analyte of interest, free from interference from other co-eluting compounds, is critical for reliable results.[3][4][5] This is particularly challenging with botanical extracts, which contain a multitude of structurally similar compounds.
Callicarpa nudiflora is known to contain a diverse array of phytochemicals, including flavonoids (such as luteolin (B72000) and quercetin), phenylpropanoids, and various other terpenoids and iridoid glycosides, which present a significant challenge for specific quantification.[3][4][6][7] This guide compares two common analytical approaches for this purpose: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The choice of analytical method directly impacts the confidence in the specificity of quantification. Below is a comparison of two widely used techniques for the analysis of this compound.
| Parameter | Method A: HPLC-DAD | Method B: LC-MS/MS |
| Principle | Separation based on polarity, detection based on UV-Vis absorbance. | Separation based on polarity, detection based on mass-to-charge ratio (m/z) of precursor and product ions. |
| Specificity | Moderate to Good. Assessed by peak resolution and purity. Susceptible to co-elution of isomers or compounds with similar UV spectra. | Excellent. Highly specific due to monitoring of specific parent and fragment ion transitions. |
| Sensitivity | Good. Limits of detection (LOD) and quantification (LOQ) typically in the low µg/mL range. | Excellent. LOD and LOQ often in the ng/mL to pg/mL range. |
| Confirmation | Tentative identification based on retention time and UV spectrum compared to a reference standard. | High-confidence identification based on retention time and specific mass fragmentation patterns. |
| Matrix Effect | Less susceptible to ion suppression/enhancement. | Can be affected by ion suppression from co-eluting matrix components, requiring careful optimization. |
| Cost & Complexity | Lower initial cost and less complex operation. | Higher initial investment and requires more specialized expertise for operation and data analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible validation of analytical specificity.
Method A: HPLC-DAD for Specificity Assessment
This method relies on chromatographic separation and spectral analysis to ensure peak purity.
1. Sample Preparation:
-
Accurately weigh 1 g of dried, powdered Callicarpa nudiflora leaf material.
-
Extract with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: Start with 10% B, increasing to 40% B over 30 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) monitoring at 280 nm, with spectral acquisition from 200-400 nm.
3. Specificity Validation Protocol:
-
Forced Degradation: Subject the sample extract to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions to generate potential degradation products.
-
Analysis of Spiked Samples: Analyze a blank matrix (an extract of a related plant known to not contain the analyte), the reference standard of this compound, the unspiked sample extract, and the sample extract spiked with the reference standard.
-
Peak Purity Analysis: Evaluate the peak corresponding to this compound in all chromatograms using the DAD software's peak purity algorithm. A purity angle less than the purity threshold indicates a spectrally pure peak.[8][9]
Method B: LC-MS/MS for Enhanced Specificity
This method utilizes the high selectivity of tandem mass spectrometry for unambiguous identification and quantification.
1. Sample Preparation:
-
Follow the same extraction and filtration procedure as in Method A. A further dilution with the initial mobile phase may be required.
2. LC-MS/MS Conditions:
-
LC System: Use the same HPLC conditions as in Method A to ensure comparable chromatography.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound. For example (hypothetical values):
-
Quantifier: m/z 593.2 → 161.1
-
Qualifier: m/z 593.2 → 431.2
-
-
Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for maximum signal intensity.
3. Specificity Validation Protocol:
-
Interference Check: Analyze the blank matrix to ensure no interfering peaks are present at the retention time of the analyte with the same MRM transitions.
-
Analysis of Structurally Similar Compounds: Inject standards of potentially interfering compounds from Callicarpa nudiflora (e.g., other iridoid glycosides, flavonoid glycosides) to confirm they do not produce a signal in the specified MRM channels at the target retention time.
-
Ion Ratio Confirmation: In the spiked and unspiked samples, the ratio of the quantifier to qualifier ion transition areas should remain constant and match that of the pure standard.
Quantitative Data Summary
The following tables present hypothetical data from the validation experiments to illustrate the performance comparison.
Table 1: Specificity Assessment Results
| Parameter | Method A: HPLC-DAD | Method B: LC-MS/MS |
| Resolution from nearest peak | 1.8 | > 2.0 (No interfering peaks in MRM) |
| Peak Purity Angle | 0.95 | Not Applicable |
| Peak Purity Threshold | 1.20 | Not Applicable |
| Signal in Blank Matrix at Analyte RT | Baseline noise | No signal in MRM channels |
| Qualifier/Quantifier Ion Ratio | Not Applicable | 0.35 ± 0.02 |
Table 2: Method Performance Characteristics
| Parameter | Method A: HPLC-DAD | Method B: LC-MS/MS |
| Linearity (r²) | 0.9992 | 0.9998 |
| LOD | 0.5 µg/mL | 1 ng/mL |
| LOQ | 1.5 µg/mL | 5 ng/mL |
| Precision (%RSD, n=6) | 1.8% | 2.5% |
| Accuracy (Recovery %) | 98.5 - 101.2% | 97.9 - 102.5% |
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical flows.
Caption: Experimental workflow for specificity validation.
Caption: Logical relationship for specificity confirmation.
Caption: Hypothetical anti-inflammatory signaling pathway.
Conclusion
Validating the specificity of an analytical method for a target compound like this compound in a complex botanical matrix is a multi-faceted process. While HPLC-DAD offers a reliable and accessible method for routine analysis, its specificity is inferred from chromatographic and spectral data. For unequivocal confirmation, especially in a research or regulatory context, the superior selectivity of LC-MS/MS is indispensable. By monitoring specific precursor-to-product ion transitions, LC-MS/MS provides a higher degree of confidence that the measured signal corresponds solely to the analyte of interest, free from interferences. The choice of method should be guided by the specific requirements of the study, balancing the need for specificity with practical considerations of cost and available expertise.
References
- 1. Iridoid glycosides from Callicarpa nudiflora Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new iridoid glycosides from Callicarpa nudiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. Callicarpa nudiflora Hook. & Arn.: A comprehensive review of its phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Chemical Constituents from Callicarpa nudiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Epshtein | Drug development & registration [pharmjournal.ru]
Benchmarking 6-O-trans-Cinnamoylphlorigidoside B Against Commercial Drug Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of 6-O-trans-Cinnamoylphlorigidoside B, a naturally occurring iridoid glycoside, against established commercial drug standards, Dexamethasone and Indomethacin. The information presented herein is intended to support researchers in evaluating the potential of this natural compound as a therapeutic agent.
Executive Summary
This compound, likely synonymous with Scropolioside B in the scientific literature, demonstrates significant anti-inflammatory activity.[1] Its primary mechanism of action appears to be the potent inhibition of the NF-κB signaling pathway, a central mediator of inflammatory responses. This guide benchmarks its in vitro efficacy against Dexamethasone, a corticosteroid known to suppress NF-κB activation, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase (COX) enzymes.
Data Presentation: In Vitro Anti-Inflammatory Activity
The following tables summarize the available quantitative data for this compound and the commercial drug standards. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard in vitro model for inflammation research.
Table 1: Inhibition of NF-κB Activity
| Compound | IC50 (µM) | Cell Line | Notes |
| This compound (Scropolioside B) | 1.02[1] | HEK293 | Demonstrates potent inhibition of the NF-κB pathway. |
| Dexamethasone | - | RAW 264.7 | Known to inhibit NF-κB activation, though specific IC50 values in this direct assay are not consistently reported.[1][2] |
| Indomethacin | - | - | Primarily acts on COX enzymes, with indirect effects on NF-κB. Direct IC50 for NF-κB inhibition is not its primary reported mechanism. |
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Mediator | This compound (IC50) | Dexamethasone (IC50) | Indomethacin (IC50) |
| Nitric Oxide (NO) | Data not available | ~88.1 µM (34.60 µg/mL)[3] | Data varies; a derivative showed an IC50 of 14.6 µg/mL. |
| Prostaglandin E2 (PGE2) | Data not available | Data not available | Known potent inhibitor. |
| TNF-α | Data not available | Qualitatively shown to inhibit.[2][4] | Can augment LPS-induced TNF-α expression under certain conditions.[5] |
| IL-1β | Data not available | Qualitatively shown to inhibit.[1] | May not significantly affect LPS-induced IL-1β expression.[6] |
| IL-6 | Data not available | Qualitatively shown to inhibit.[7][8] | May not significantly affect LPS-induced IL-6 expression.[6] |
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (this compound, Dexamethasone, or Indomethacin) for 1-2 hours before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (typically 18-24 hours).
Cytotoxicity Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cell death, a cytotoxicity assay should be performed.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat cells with various concentrations of the test compounds for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the viability of untreated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitric oxide production is a hallmark of inflammation in macrophages. The Griess assay is a colorimetric method that measures nitrite (B80452) (NO2-), a stable and quantifiable breakdown product of NO in cell culture supernatants.
-
Procedure:
-
After cell treatment and LPS stimulation, collect the cell culture supernatant.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as TNF-α, IL-1β, IL-6, and PGE2, in the cell culture supernatant. A capture antibody specific to the target protein is coated onto a microplate. The sample is added, and the target protein binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured protein. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change.
-
General Procedure:
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate.
-
Add streptavidin-HRP (Horseradish Peroxidase) and incubate.
-
Wash the plate.
-
Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate in the dark.
-
Add a stop solution to stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the protein concentration from the standard curve.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the inflammatory response and the putative points of intervention for this compound and the commercial drug standards.
Caption: Simplified NF-κB signaling pathway and points of inhibition.
Caption: MAPK signaling pathway and the action of Indomethacin.
Experimental Workflow
Caption: General workflow for in vitro anti-inflammatory screening.
References
- 1. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indomethacin augments lipopolysaccharide-induced expression of inflammatory molecules in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 6-O-trans-Cinnamoylphlorigidoside B: A Procedural Guide
I. Immediate Safety and Handling Precautions
Before beginning any procedure, it is crucial to handle 6-O-trans-Cinnamoylphlorigidoside B with care. The compound is intended for research purposes only.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE): A comprehensive approach to personal safety is non-negotiable. The following PPE should be worn at all times when handling the compound:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or latex, should be worn. Inspect gloves for any tears or punctures before use.
-
Body Protection: A laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: If working outside of a fume hood or if the compound is in a powdered form that could become airborne, a NIOSH-approved respirator may be necessary.
II. Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for minimizing environmental impact and ensuring workplace safety.
Step 1: Decontamination (if applicable) For trace amounts of the compound on laboratory equipment or surfaces, decontamination can be achieved by wiping the area with a suitable solvent such as ethanol (B145695) or isopropanol, followed by a wash with soap and water. All cleaning materials used in this process should be treated as chemical waste.
Step 2: Segregation of Waste Proper waste segregation is critical. This compound waste should be categorized as chemical waste. Do not mix it with regular trash or other waste streams.
Step 3: Waste Collection
-
Solid Waste: Collect any solid or powdered this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible chemical wastes.
Step 4: Labeling All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The primary hazard associated with the waste (e.g., "Chemical Waste," "For Incineration")
Step 5: Storage Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[2] Ensure the storage area is cool, dry, and well-ventilated.
Step 6: Final Disposal Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Always follow your local, state, and federal regulations for the final disposal of chemical waste.
III. Quantitative Data Summary
As no specific Safety Data Sheet with quantitative exposure limits or disposal concentrations for this compound is available, the following table is provided as a template for users to populate with data from analogous compounds or internal risk assessments.
| Parameter | Value | Source/Notes |
| Occupational Exposure Limit (OEL) | Data not available | Consult internal safety guidelines or EHS department. |
| Reportable Quantity (RQ) | Data not available | Refer to local and federal disposal regulations. |
| Recommended Solvent for Spills | Ethanol or Isopropanol | For minor spills. |
| Storage Temperature | Cool and dry condition, below -20°C for stock solutions | As recommended by the supplier.[1] |
IV. Experimental Workflow and Logical Relationships
To provide a clear visual guide, the following diagrams illustrate the key procedural workflows.
Caption: Disposal workflow for this compound.
Caption: Immediate spill response plan.
References
Essential Safety and Logistics for Handling 6-O-trans-Cinnamoylphlorigidoside B
Compound Information:
Personal Protective Equipment (PPE)
A risk assessment is crucial for selecting the appropriate PPE for any chemical handling task.[2] The following table summarizes the recommended PPE for handling 6-O-trans-Cinnamoylphlorigidoside B, assuming it is a solid or powder. The level of protection may need to be adjusted based on the specific procedures and quantities being used.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended when handling the pure compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes.[3][4] |
| Respiratory Protection | N95 or higher-rated dust mask or a respirator with a particulate filter | Prevents inhalation of fine particles, especially when handling the powder outside of a fume hood.[4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[4] |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The container should be clearly labeled with the compound name, CAS number, and any known hazards.
2. Handling and Weighing:
-
All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.[2]
-
Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.
-
Weigh the desired amount of the compound carefully to avoid generating dust.
-
Clean the weighing area and any equipment used with a damp cloth or paper towel immediately after use to collect any residual powder.
3. Dissolution and Use in Experiments:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If the process involves heating or potential for aerosol generation, ensure it is performed within a fume hood.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of chemical waste is critical to environmental and personal safety.
-
Solid Waste:
-
Collect any unused solid this compound and any grossly contaminated items (e.g., weighing boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a designated hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
-
Contaminated PPE:
-
Disposable gloves, masks, and other contaminated PPE should be placed in a sealed bag and disposed of in the appropriate solid waste stream for chemically contaminated items.
-
-
All waste must be disposed of in accordance with local, state, and federal regulations.
Visualizing the Workflow
The following diagrams illustrate the key processes for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
